molecular formula C12H14O2 B070294 7-methyl-2,3-dihydro-1H-inden-4-yl acetate CAS No. 175136-12-6

7-methyl-2,3-dihydro-1H-inden-4-yl acetate

カタログ番号: B070294
CAS番号: 175136-12-6
分子量: 190.24 g/mol
InChIキー: MABWFAYFFNHAOF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-methyl-2,3-dihydro-1H-inden-4-yl acetate is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-methyl-2,3-dihydro-1H-inden-4-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-2,3-dihydro-1H-inden-4-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(7-methyl-2,3-dihydro-1H-inden-4-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-6-7-12(14-9(2)13)11-5-3-4-10(8)11/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABWFAYFFNHAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379338
Record name 7-methyl-2,3-dihydro-1H-inden-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-12-6
Record name 7-methyl-2,3-dihydro-1H-inden-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Potential Mechanisms of Action of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the potential mechanisms of action for the compound 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. In the absence of direct, extensive research on this specific molecule, this document synthesizes information from the broader, well-established biological activities of the indanone and indene chemical scaffolds. By examining the activities of structurally related compounds, we can hypothesize and propose robust experimental pathways to elucidate the specific actions of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

Introduction and Chemical Profile

At present, dedicated studies on the mechanism of action of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate are not available in the public domain. The compound is primarily available through chemical suppliers for research purposes.[1][2][3] The fundamental chemical properties are as follows:

PropertyValueSource
CAS Number 175136-12-6[1]
Molecular Formula C₁₂H₁₄O₂[1]
Molecular Weight 190.24 g/mol [1]

digraph "7_methyl_2_3_dihydro_1H_inden_4_yl_acetate" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; O1 [label="O"]; O2 [label="O"]; H1[label="H", shape=none, fontsize=10]; H2[label="H", shape=none, fontsize=10]; H3[label="H", shape=none, fontsize=10]; H4[label="H", shape=none, fontsize=10]; H5[label="H", shape=none, fontsize=10]; H6[label="H", shape=none, fontsize=10]; H7 [label="H", shape=none, fontsize=10]; H8 [label="H", shape=none, fontsize=10]; H9 [label="H", shape=none, fontsize=10]; H10 [label="H", shape=none, fontsize=10]; H11 [label="H", shape=none, fontsize=10]; H12 [label="H", shape=none, fontsize=10]; H13 [label="H", shape=none, fontsize=10]; H14 [label="H", shape=none, fontsize=10];

// Edges for the indene ring system C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C4;

// Edges for the methyl group C6 -- C10;

// Edges for the acetate group C5 -- O1; O1 -- C11; C11 -- O2 [style=double]; C11 -- C12;

// Positioning the nodes (approximate) C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="-1.5,1.5!"]; C8 [pos="-2,-0!"]; C9 [pos="-1,-1.5!"]; C10 [pos="1.73,1!"]; O1 [pos="1.73,-1!"]; C11 [pos="2.6,-0.5!"]; O2 [pos="2.6,0.5!"]; C12 [pos="3.47,-1!"]; }

Caption: Chemical structure of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

The Privileged Indanone and Indene Scaffold

The indanone and indene core structures are considered "privileged scaffolds" in medicinal chemistry due to their recurrence in a multitude of biologically active compounds.[4][5] Derivatives of these scaffolds have been reported to possess a wide array of pharmacological properties, making them attractive starting points for drug discovery.[6]

Biological ActivityExamples of DerivativesReported Mechanism of Action (for the class)References
Anticancer 2-benzylidene-1-indanones, Dihydro-1H-indene derivativesInhibition of tubulin polymerization, disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][8]
Anti-inflammatory Various 1-indanone derivativesInhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, reduction of pro-inflammatory mediators.[6]
Antiviral Chalcone derivatives containing indanoneInhibition of viral replication; for Tobacco Mosaic Virus (TMV), may involve interaction with the viral coat protein.[9]
Neuroprotective Donepezil (an indanone derivative)Acetylcholinesterase (AChE) inhibitor, increasing acetylcholine levels in the brain.[4][5]
Antimicrobial Various indanone derivativesDisruption of microbial cell membranes or inhibition of essential enzymes.[4][6]

Hypothesized Mechanisms of Action

Based on the established activities of the indanone and indene scaffolds, we can formulate several hypotheses for the mechanism of action of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

Hypothesis 1: Anti-inflammatory Activity

Given that many indanone derivatives exhibit anti-inflammatory properties, it is plausible that 7-methyl-2,3-dihydro-1H-inden-4-yl acetate could modulate inflammatory pathways.[6] A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.

Anti_Inflammatory_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1/COX-2 Inflammation Inflammation Prostaglandins->Inflammation 7-methyl-2,3-dihydro-1H-inden-4-yl acetate 7-methyl-2,3-dihydro-1H-inden-4-yl acetate COX-1/COX-2 COX-1/COX-2 7-methyl-2,3-dihydro-1H-inden-4-yl acetate->COX-1/COX-2 Inhibition?

Caption: Hypothesized inhibition of the COX pathway.

Hypothesis 2: Anticancer Activity via Tubulin Polymerization Inhibition

Several indene derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism shared with established anticancer agents like colchicine.[7][8] By binding to tubulin, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 Normal Cell Division cluster_1 Intervention Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Disrupted Polymerization Disrupted Polymerization Tubulin Dimers->Disrupted Polymerization Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division 7-methyl-2,3-dihydro-1H-inden-4-yl acetate 7-methyl-2,3-dihydro-1H-inden-4-yl acetate 7-methyl-2,3-dihydro-1H-inden-4-yl acetate->Tubulin Dimers Binding? Apoptosis Apoptosis Disrupted Polymerization->Apoptosis

Caption: Hypothesized disruption of microtubule dynamics.

Proposed Experimental Workflows for Mechanism of Action Elucidation

To investigate these hypotheses, a structured, multi-faceted experimental approach is required. Gaining insight into the mechanism of action is crucial for making informed decisions in the drug development process.[10]

Phase 1: In Vitro Screening for Biological Activity

The initial step is to perform a broad screen to identify the primary biological effects of the compound.

  • Anti-inflammatory Assays:

    • COX/LOX Inhibition Assays: Utilize commercially available kits to measure the inhibition of COX-1, COX-2, and 5-LOX enzymes in the presence of varying concentrations of the compound.[11]

    • Nitric Oxide (NO) Assay: In lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), measure the production of NO using the Griess reagent to assess anti-inflammatory potential.[11]

    • Cytokine Profiling: Use ELISA or multiplex assays to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of LPS-stimulated immune cells treated with the compound.

  • Anticancer Assays:

    • Cell Viability Assays (e.g., MTT, MTS): Screen the compound against a panel of cancer cell lines (e.g., NCI-60) to determine its cytotoxic or cytostatic effects and calculate IC₅₀ values.

    • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M, characteristic of tubulin inhibitors).

    • Tubulin Polymerization Assay: Employ a cell-free in vitro assay with purified tubulin to directly measure the effect of the compound on tubulin polymerization, often detected by an increase in fluorescence.

Phase 2: Target Identification and Validation

If significant activity is observed in the initial screens, the next step is to identify the direct molecular target(s).

  • Target Identification:

    • Affinity Chromatography: Synthesize a derivative of the compound that can be immobilized on a solid support. Incubate this with cell lysate and identify bound proteins using mass spectrometry.

    • Proteome-wide Analysis: Utilize discovery proteomics to compare the proteomes of cells treated with the compound versus a control, identifying proteins that are differentially expressed or modified.[12]

  • Target Validation:

    • Direct Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm and quantify the binding affinity of the compound to the putative target protein.

    • Cellular Thermal Shift Assay (CETSA): Assess target engagement in a cellular context by measuring the change in thermal stability of the target protein upon compound binding.

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the putative target protein and determine if this recapitulates or ablates the effect of the compound.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Target Identification & Validation Compound Compound Anti-inflammatory Assays Anti-inflammatory Assays Compound->Anti-inflammatory Assays COX/LOX, NO, Cytokines Anticancer Assays Anticancer Assays Compound->Anticancer Assays MTT, Cell Cycle, Tubulin Activity Confirmed? Activity Confirmed? Anti-inflammatory Assays->Activity Confirmed? Anticancer Assays->Activity Confirmed? Target ID Target ID Activity Confirmed?->Target ID Affinity Chromatography, Proteomics Putative Target(s) Putative Target(s) Target ID->Putative Target(s) Target Validation Target Validation Putative Target(s)->Target Validation SPR, CETSA, siRNA/CRISPR Validated Target Validated Target Target Validation->Validated Target Mechanism of Action Elucidated Mechanism of Action Elucidated Validated Target->Mechanism of Action Elucidated

Caption: A comprehensive workflow for MoA elucidation.

Conclusion

While direct experimental data on the mechanism of action of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate is currently lacking, its structural similarity to a well-documented class of biologically active molecules provides a strong foundation for targeted investigation. The indanone and indene scaffolds are associated with a diverse range of pharmacological effects, most notably anti-inflammatory and anticancer activities. The proposed hypotheses—inhibition of inflammatory enzymes like COX or disruption of microtubule dynamics via tubulin binding—are grounded in this established literature.

The experimental workflows detailed in this guide offer a systematic and robust pathway for elucidating the specific molecular mechanisms of this compound. By progressing from broad phenotypic screening to specific target identification and validation, researchers can effectively uncover its therapeutic potential and contribute valuable knowledge to the field of medicinal chemistry. Further investigation into this and similar molecules is warranted to fully explore the therapeutic promise of the indene scaffold.

References

  • Recent developments in biological activities of indanones | Request PDF. ResearchGate. Available from: [Link]

  • Recent developments in biological activities of indanones. PubMed. Available from: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available from: [Link]

  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar. Available from: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. Available from: [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. Available from: [Link]

  • IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. Available from: [Link]

  • Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega. Available from: [Link]

  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Available from: [Link]

  • Indene. Wikipedia. Available from: [Link]

  • Reaction mechanism for the formation of indenes 20. ResearchGate. Available from: [Link]

  • Formation Mechanisms of Naphthalene and Indene: From the Interstellar Medium to Combustion Flames. The Journal of Physical Chemistry A. Available from: [Link]

  • Mechanism of Action, MOA Studies. NorthEast BioLab. Available from: [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. Available from: [Link]

  • Synthesis of indenes. Organic Chemistry Portal. Available from: [Link]

  • How Proof of Mechanism Studies Can Advance Clinical Drug Development. BioPharma Services Inc. Available from: [Link]

  • Experimental Design and MS Workflows for Omics Applications. Agilent. Available from: [Link]

  • [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid-302901-39-9. Thoreauchem. Available from: [Link]

  • [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid. Amerigo Scientific. Available from: [Link]

  • Potential future experimental workflow. Download Scientific Diagram. ResearchGate. Available from: [Link]

  • Products. 2a biotech. Available from: [Link]

  • Mechanism of Action Studies. Biognosys. Available from: [Link]

  • Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. RSC Publishing. Available from: [Link]

  • Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. PMC. Available from: [Link]

  • Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with. PubliCatt. Available from: [Link]

Sources

An Investigator's Guide to the Biological Potential of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate: From Structural Analogy to Testable Hypotheses

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of drug discovery and chemical biology, researchers are often confronted with novel molecules for which a direct biological activity profile is not yet established. 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (CAS: 175136-12-6) is one such compound.[1][2] While commercially available for research, a survey of the current scientific literature reveals a conspicuous absence of data pertaining to its pharmacological effects or mechanism of action. This guide, therefore, is not a retrospective summary of known biological activities. Instead, it serves as a forward-looking roadmap for the systematic investigation of this molecule. By leveraging principles of medicinal chemistry and drawing insights from structurally analogous compounds, we will construct a series of testable hypotheses regarding its potential biological activities and lay out a comprehensive, multi-tiered research program to elucidate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals who are tasked with the challenge of characterizing novel chemical entities.

Chemical Identity and Structural Features

Table 1: Physicochemical Properties of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

PropertyValueSource
CAS Number 175136-12-6[1]
Molecular Formula C₁₂H₁₄O₂[1]
Molecular Weight 190.24 g/mol [1]
Canonical SMILES CC1=CC=C2C(=C1OC(=O)C)CCC2PubChem
Structure Chemical structure of 7-methyl-2,3-dihydro-1H-inden-4-yl acetatePubChem

The structure of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate is characterized by a di-substituted indane scaffold. The key features that will inform our hypotheses are:

  • The 2,3-dihydro-1H-indene core: This bicyclic aromatic-aliphatic hybrid is a privileged scaffold in medicinal chemistry, found in a variety of biologically active molecules.[3]

  • The 4-acetoxy group: The acetate ester at the 4-position is a potential prodrug moiety. It is conceivable that this group is hydrolyzed in vivo by esterases to yield the corresponding phenol, 7-methyl-2,3-dihydro-1H-inden-4-ol. This biotransformation could be critical for the compound's activity and pharmacokinetic profile.

  • The 7-methyl group: The methyl group at the 7-position can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

Hypothesized Biological Activities Based on Structural Analogs

In the absence of direct data, a rational starting point for investigation is to examine the known biological activities of structurally related compounds.

Anti-inflammatory and Analgesic Potential

The indane scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). For instance, Indomethacin, a potent NSAID, features an indole core, which is structurally related to the indane nucleus. Furthermore, a comprehensive review of 1-indanones highlights their broad spectrum of biological activities, including anti-inflammatory and analgesic properties.[4]

Hypothesis 1: 7-methyl-2,3-dihydro-1H-inden-4-yl acetate and/or its hydrolyzed metabolite may possess anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Anticancer Activity

Numerous indenyl-containing compounds have been investigated for their potential as anticancer agents. For example, derivatives of indenyl-thiazole and indenyl-formazan have shown promising activity against colon and stomach cancer cell lines.[5][6] The proposed mechanisms often involve interactions with key signaling proteins. The indanone scaffold is also found in compounds with demonstrated anticancer properties.[4]

Hypothesis 2: 7-methyl-2,3-dihydro-1H-inden-4-yl acetate could exhibit cytotoxic or cytostatic effects on cancer cell lines, warranting investigation into its potential as an anticancer agent.

Neuroprotective and CNS-related Activities

The indanone moiety is famously present in Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[3] This precedent suggests that the indane scaffold can be accommodated by targets within the central nervous system.

Hypothesis 3: The structural similarity to the core of CNS-active drugs suggests that 7-methyl-2,3-dihydro-1H-inden-4-yl acetate could have neuroprotective or other CNS-related activities.

A Proposed Research Program for Biological Characterization

The following is a structured, multi-tiered approach to systematically investigate the biological activities of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

Tier 1: Initial Screening and In Vitro Profiling

The initial phase of investigation should focus on broad, cost-effective in vitro assays to rapidly assess the plausibility of our primary hypotheses.

G cluster_0 Compound Preparation cluster_1 Hypothesis 1: Anti-inflammatory cluster_2 Hypothesis 2: Anticancer cluster_3 Hypothesis 3: Neuroactivity cluster_4 Data Analysis & Triage compound 7-methyl-2,3-dihydro-1H-inden-4-yl acetate in DMSO cox_assay COX-1/COX-2 Inhibition Assay compound->cox_assay cytokine_assay LPS-stimulated Macrophage Cytokine Release Assay (TNF-α, IL-6) compound->cytokine_assay cell_viability Cancer Cell Line Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) (Panel of cell lines: e.g., colon, breast, lung) compound->cell_viability ache_assay Acetylcholinesterase (AChE) Inhibition Assay compound->ache_assay neuroprotection_assay Oxidative Stress-induced Neuronal Cell Death Assay compound->neuroprotection_assay data_analysis_1 Evaluate Anti-inflammatory Potential cox_assay->data_analysis_1 IC50 determination cytokine_assay->data_analysis_1 IC50 determination data_analysis_2 Evaluate Anticancer Potential cell_viability->data_analysis_2 GI50 determination data_analysis_3 Evaluate Neuroactive Potential ache_assay->data_analysis_3 IC50 determination neuroprotection_assay->data_analysis_3 EC50 determination triage Prioritize Hits for Tier 2 Studies data_analysis_1->triage data_analysis_2->triage data_analysis_3->triage

Caption: Tier 1 In Vitro Screening Workflow.

Protocol 1: COX-1/COX-2 Inhibition Assay

  • Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against human recombinant COX-1 and COX-2 enzymes.

  • Materials: COX inhibitor screening assay kit (e.g., from Cayman Chemical), human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), test compound, DMSO, 96-well plates, plate reader.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Serially dilute the compound in assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • In a 96-well plate, add the assay buffer, heme, enzyme (COX-1 or COX-2), and the test compound dilutions.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 2 minutes at 25°C.

    • Measure the absorbance at the appropriate wavelength as per the kit manufacturer's instructions.

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cancer Cell Line Viability Assay (MTT)

  • Objective: To determine the 50% growth inhibitory concentration (GI₅₀) of the test compound against a panel of human cancer cell lines.

  • Materials: Human cancer cell lines (e.g., HT-29 for colon, MCF-7 for breast, A549 for lung), appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compound, DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution, 96-well plates, incubator, plate reader.

  • Procedure:

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Treat the cells with serial dilutions of the test compound (e.g., 0.1 µM to 200 µM) for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

    • Calculate the percent viability relative to the vehicle control (DMSO) and determine the GI₅₀ value.

Tier 2: Mechanism of Action and In Vivo Proof-of-Concept

Should promising activity be identified in Tier 1, the subsequent phase will focus on elucidating the mechanism of action and assessing the compound's efficacy in a preliminary in vivo model.

G cluster_0 In Vitro MoA Elucidation cluster_1 In Vivo Proof-of-Concept cluster_2 Decision Point start Positive Hit from Tier 1 (e.g., COX-2 Selective Inhibitor) western_blot Western Blot for p38, JNK, NF-κB pathways in LPS-stimulated macrophages start->western_blot prostaglandin_assay Prostaglandin E2 (PGE2) production assay start->prostaglandin_assay pk_study Preliminary Pharmacokinetic (PK) study in mice start->pk_study decision Go/No-Go for further development western_blot->decision prostaglandin_assay->decision carrageenan_paw_edema Carrageenan-induced paw edema model in rats pk_study->carrageenan_paw_edema Dose selection carrageenan_paw_edema->decision

Caption: Tier 2 Investigation Workflow for an Anti-inflammatory Hit.

Synthesis and Prodrug Considerations

The synthesis of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate and its potential active metabolite, 7-methyl-2,3-dihydro-1H-inden-4-ol, is a critical aspect of this research program. A plausible synthetic route would involve the Friedel-Crafts acylation of a suitably substituted benzene derivative, followed by cyclization, reduction, and acetylation. The synthesis of various 1-indanones has been extensively reviewed and can serve as a starting point for developing a synthetic strategy.[4]

The acetate group may function as a prodrug, enhancing the oral bioavailability of the parent phenol. It will be crucial to synthesize both the acetate and the corresponding phenol to compare their activities in vitro and to analyze their interconversion in vivo.

Conclusion and Future Directions

While the biological activity of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate is currently uncharacterized, its chemical structure provides a fertile ground for forming rational, testable hypotheses. The proposed multi-tiered research program, starting with broad in vitro screening and progressing to more focused mechanistic and in vivo studies, offers a systematic and efficient path to unlocking its therapeutic potential. The insights gained from structurally related indane and indanone derivatives strongly suggest that this compound warrants investigation, particularly in the areas of inflammation, oncology, and neuroscience. The successful execution of this research plan will not only define the pharmacological profile of this specific molecule but also contribute to a broader understanding of the structure-activity relationships of the indane scaffold in medicinal chemistry.

References

  • Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S.P., Grant, S. W., Li, W. H. H., Heerding, D. A., Minthorn, E., Mencken, T., Atkins, C., Liu, Q., Rabindran, S., Kumar, R., Hong, X., Goetz, A., Stanley, T., Taylor, J. D., Sigethy, S. D., Tomberlin, G. H., Hassell, A. M., Kahler, K. M., Shewchuk, L. M., & Gampe, R. T. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]

  • Alfaifi, G. H., Farghaly, T. A., & Abdellattif, M. H. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLoS ONE, 18(3), e0274459. [Link]

  • Alfaifi, G. H., Farghaly, T. A., & Abdellattif, M. H. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLoS ONE, 18(3), e0274459. [Link]

  • Adane, L., & Gazy, A. (2016). Review of the chemistry and pharmacology of 7-Methyljugulone. Journal of Pharmacognosy and Phytochemistry, 5(4), 113-117. [Link]

  • Štefane, B., & Požgan, F. (2010). Novel Indenyl Ligands Bearing Electron-Withdrawing Functional Groups. European Journal of Inorganic Chemistry, 2010(25), 3960-3969. [Link]

  • Sadowska, B., & Różalska, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 423–444. [Link]

  • Le, T. H., Kim, H. J., & Kim, H. R. (2017). 7-Methyl-1H-indole-2,3-dione. IUCrData, 2(1), x161947. [Link]

  • Tandi, M., Sharma, V., Gopal, B., & Sundriyal, S. (2021). Recent developments in biological activities of indanones. Request PDF. [Link]

Sources

discovery and history of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Putative History of 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-2,3-dihydro-1H-inden-4-yl acetate is a substituted indane derivative. While a detailed historical record of its initial discovery is not prominently documented in publicly accessible literature, its structural motif is of interest in medicinal chemistry and materials science. This guide delineates a logical and robust synthetic pathway to this compound, drawing upon established and well-documented organic chemistry transformations. The synthesis is presented in two principal stages: the formation of the key intermediate, 7-methyl-2,3-dihydro-1H-inden-4-ol, followed by its esterification to the final acetate product. This document provides detailed experimental protocols, explains the rationale behind the strategic choices in the synthetic route, and offers insights into the underlying chemical principles.

Introduction: The Indane Scaffold and Its Significance

The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in drug discovery and development. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for designing ligands that can interact with high specificity to biological targets. The inherent lipophilicity of the indane core is also a key feature, influencing the pharmacokinetic properties of molecules that contain it.

While the specific discovery and historical development of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate are not detailed in readily available scientific literature, its synthesis can be logically inferred from established chemical reactions. This guide will, therefore, focus on a plausible and efficient synthetic route, providing a technical framework for its preparation and referencing analogous transformations from the literature.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests that 7-methyl-2,3-dihydro-1H-inden-4-yl acetate can be readily prepared from its corresponding alcohol, 7-methyl-2,3-dihydro-1H-inden-4-ol, via a straightforward acetylation reaction. The primary synthetic challenge, therefore, lies in the efficient construction of the substituted indanol intermediate.

A plausible and well-precedented approach to the 7-methyl-indan framework begins with a Friedel-Crafts reaction, a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds to an aromatic ring. The synthesis of the precursor, 7-methyl-1-indanone, is a key step, which can then be reduced to the corresponding indanol.

G Target 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate Indanol 7-Methyl-2,3-dihydro-1H-inden-4-ol Target->Indanol Acetylation Indanone 7-Methyl-1-indanone Indanol->Indanone Reduction Propanoic_Acid 3-(2-Methyl-5-carboxyphenyl)propanoic Acid Derivative Indanone->Propanoic_Acid Intramolecular Friedel-Crafts Acylation m_Xylene m-Xylene Propanoic_Acid->m_Xylene Friedel-Crafts Acylation with Succinic Anhydride

Caption: Retrosynthetic pathway for 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

Synthesis of the Key Intermediate: 7-Methyl-2,3-dihydro-1H-inden-4-ol

The synthesis of 7-methyl-2,3-dihydro-1H-inden-4-ol is a multi-step process that begins with the construction of the indanone core, followed by reduction of the ketone and the aromatic ring.

Step 1: Friedel-Crafts Acylation of m-Xylene with Succinic Anhydride

The initial step involves the Friedel-Crafts acylation of m-xylene with succinic anhydride to form 3-(2,4-dimethylbenzoyl)propanoic acid. This reaction is a classic example of electrophilic aromatic substitution, where the acylium ion generated from succinic anhydride and a Lewis acid catalyst attacks the electron-rich aromatic ring of m-xylene.[1]

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0-5 °C, add succinic anhydride (1.0 eq) portion-wise.

  • After the addition is complete, add m-xylene (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2,4-dimethylbenzoyl)propanoic acid.

Step 2: Reduction of the Ketoacid

The resulting ketoacid is then subjected to a Clemmensen or Wolff-Kishner reduction to reduce the ketone to a methylene group, yielding 3-(2,4-dimethylphenyl)propanoic acid.

Experimental Protocol (Clemmensen Reduction):

  • Amalgamated zinc is prepared by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes.

  • The amalgamated zinc is added to a flask containing concentrated hydrochloric acid.

  • The crude 3-(2,4-dimethylbenzoyl)propanoic acid from the previous step is added to the flask.

  • The mixture is heated under reflux for 4-6 hours.

  • After cooling, the mixture is decanted from the excess zinc and extracted with toluene.

  • The organic layer is washed with water and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield 3-(2,4-dimethylphenyl)propanoic acid.

Step 3: Intramolecular Friedel-Crafts Acylation to form 4,7-Dimethyl-1-indanone

The 3-(2,4-dimethylphenyl)propanoic acid is then cyclized via an intramolecular Friedel-Crafts acylation to form 4,7-dimethyl-1-indanone. This is typically achieved using a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.[2]

Experimental Protocol:

  • To polyphosphoric acid (10 parts by weight) preheated to 80-90 °C, add 3-(2,4-dimethylphenyl)propanoic acid (1 part by weight) with vigorous stirring.

  • Heat the mixture at 90-100 °C for 1-2 hours.

  • Pour the hot mixture onto crushed ice with stirring.

  • Extract the resulting suspension with diethyl ether or ethyl acetate.

  • Wash the organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent in vacuo.

  • The crude product can be purified by vacuum distillation or recrystallization to give 4,7-dimethyl-1-indanone.

Step 4: Reduction of 4,7-Dimethyl-1-indanone to 4,7-Dimethyl-2,3-dihydro-1H-inden-1-ol

The indanone is then reduced to the corresponding indanol using a suitable reducing agent such as sodium borohydride.

Experimental Protocol:

  • Dissolve 4,7-dimethyl-1-indanone in methanol or ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride portion-wise with stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the alcohol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution to yield 4,7-dimethyl-2,3-dihydro-1H-inden-1-ol.

Step 5: Aromatization to 7-Methyl-2,3-dihydro-1H-inden-4-ol

The final step in the formation of the key intermediate is the aromatization of the substituted indanol. This is a conceptual step, as the direct synthesis of 7-methyl-2,3-dihydro-1H-inden-4-ol is more likely to proceed through a different route, such as the synthesis of 4-hydroxy-7-methyl-1-indanone followed by reduction. A published route describes the synthesis of 4-hydroxy-7-methyl-1-indanone from 6-methylcoumarin.[2]

Alternative Synthesis of the Indanol Intermediate:

A more direct route involves the synthesis of 4-hydroxy-7-methyl-1-indanone, which can then be reduced.

  • Hydrogenation of 6-Methylcoumarin: Catalytic hydrogenation of 6-methylcoumarin yields 6-methyl-3,4-dihydrocoumarin.[2]

  • Fries Rearrangement: The dihydrocoumarin can then undergo a Fries rearrangement using a Lewis acid like aluminum chloride to yield 4-hydroxy-7-methyl-1-indanone.[2]

  • Reduction: The resulting 4-hydroxy-7-methyl-1-indanone can be reduced to 7-methyl-2,3-dihydro-1H-inden-4-ol using a reducing agent like sodium borohydride, which will reduce the ketone without affecting the phenol.

G mXylene m-Xylene Ketoacid 3-(2,4-dimethylbenzoyl)propanoic acid mXylene->Ketoacid Friedel-Crafts Acylation (AlCl3) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Ketoacid PropanoicAcid 3-(2,4-dimethylphenyl)propanoic acid Ketoacid->PropanoicAcid Clemmensen Reduction (Zn(Hg), HCl) Indanone 4,7-Dimethyl-1-indanone PropanoicAcid->Indanone Intramolecular Friedel-Crafts (PPA) Indanol 7-Methyl-2,3-dihydro-1H-inden-4-ol Indanone->Indanol Reduction & Aromatization (Conceptual)

Caption: Plausible synthetic workflow for 7-methyl-2,3-dihydro-1H-inden-4-ol.

Final Step: Acetylation of 7-Methyl-2,3-dihydro-1H-inden-4-ol

The final step in the synthesis is the acetylation of the phenolic hydroxyl group of 7-methyl-2,3-dihydro-1H-inden-4-ol to yield the target compound, 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. This is a standard esterification reaction.

Experimental Protocol:

  • Dissolve 7-methyl-2,3-dihydro-1H-inden-4-ol (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine (1.2 eq) or pyridine (catalytic amount).

  • Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
7-Methyl-2,3-dihydro-1H-inden-4-yl acetateC₁₂H₁₄O₂190.24175136-12-6
7-Methyl-2,3-dihydro-1H-inden-4-olC₁₀H₁₂O148.2016400-13-8
4-Hydroxy-7-methyl-1-indanoneC₁₀H₁₀O₂162.19Not readily available
7-Methyl-1-indanoneC₁₀H₁₀O146.1939627-61-7

Conclusion

While the specific historical discovery of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate remains elusive in prominent scientific literature, a robust and logical synthetic pathway can be constructed based on fundamental and well-established organic reactions. The synthesis hinges on the creation of a 7-methyl substituted indanone core, followed by reduction and subsequent acetylation. The protocols detailed in this guide provide a comprehensive technical framework for the preparation of this compound, grounded in analogous transformations reported in the chemical literature. This guide serves as a valuable resource for researchers and scientists interested in the synthesis and exploration of substituted indane derivatives for various applications.

References

  • Kamat, S. P., Menezes, J. C., Siddhaye, B. M., & Paknikar, S. K. (2008). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry - Section B, 47(10), 1597–1599.
  • Molbase. (n.d.). 7-methyl-2,3-dihydro-1H-inden-4-ol. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 7-hydroxy-4-methyl-1-indanone oxime. Retrieved from [Link]

  • ChemSynthesis. (n.d.). (7-methyl-2,3-dihydro-1H-inden-4-yl)(1-naphthyl)methanone. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound. We will delve into predicted spectral data, the rationale behind experimental protocols, and the interpretation of spectral features, ensuring a thorough understanding grounded in scientific principles.

Molecular Structure and Spectroscopic Overview

7-methyl-2,3-dihydro-1H-inden-4-yl acetate (C₁₂H₁₄O₂) is an aromatic ester with a molecular weight of 190.24 g/mol .[1] Its structure, comprising a substituted di-hydro-indene core and an acetate functional group, gives rise to a unique spectroscopic fingerprint. This guide will explore the expected signals in ¹H NMR and ¹³C NMR, characteristic vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Molecular Structure:

(Simplified 2D representation)

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Probe into Molecular Architecture

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, both ¹H and ¹³C NMR provide critical information for structural verification.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following steps represent a robust workflow for the analysis of small molecules like the topic compound.[2]

Workflow for NMR Sample Preparation and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-25 mg of sample for ¹H NMR (50-100 mg for ¹³C NMR) B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a clean, dry 5 mm NMR tube C->D E Insert sample into the NMR spectrometer D->E F Lock, tune, and shim the instrument E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum F->H I Fourier transform G->I H->I J Phase and baseline correction I->J K Calibrate chemical shifts J->K L Integrate and analyze peaks K->L

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Causality Behind Experimental Choices:

  • Deuterated Solvents: The use of deuterated solvents (e.g., CDCl₃) is essential to avoid large solvent signals that would otherwise obscure the analyte's peaks in ¹H NMR. The deuterium signal is also used for the instrument's field-frequency lock.[2]

  • Internal Standard: Tetramethylsilane (TMS) is a common internal standard as its protons are highly shielded, producing a single sharp signal at 0 ppm that does not typically overlap with signals from most organic compounds.[2]

  • Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper spectral lines and better resolution.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate will exhibit distinct signals corresponding to the aromatic, aliphatic, and acetate protons. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (C5-H, C6-H)6.8 - 7.2d, d2H
Aliphatic (C1-H₂, C3-H₂)2.8 - 3.1t, t4H
Aliphatic (C2-H₂)1.9 - 2.2quint2H
Methyl (C7-CH₃)2.2 - 2.4s3H
Acetate (O-CO-CH₃)2.1 - 2.3s3H

Interpretation of Predicted ¹H NMR Data:

  • Aromatic Protons: The two aromatic protons will appear as doublets in the downfield region due to the deshielding effect of the aromatic ring.

  • Aliphatic Protons: The protons on the five-membered ring will show characteristic triplet and quintet splitting patterns due to coupling with adjacent methylene groups.

  • Methyl Protons: The methyl group on the aromatic ring and the acetate methyl group will each appear as singlets as they have no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its bonding partners.[3][4]

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)169 - 172
Aromatic (C4, C7, C3a, C7a)130 - 150
Aromatic (C5, C6)115 - 130
Aliphatic (C1, C3)25 - 40
Aliphatic (C2)20 - 35
Methyl (C7-CH₃)15 - 25
Acetate (O-CO-CH₃)20 - 25

Interpretation of Predicted ¹³C NMR Data:

  • Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at the lowest field (highest ppm).

  • Aromatic Carbons: The aromatic carbons resonate in the typical range of 115-150 ppm. Quaternary carbons (C4, C7, C3a, C7a) will generally have weaker signals.

  • Aliphatic and Methyl Carbons: These saturated carbons are shielded and appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5]

Experimental Protocol for IR Spectroscopy

For a liquid sample like 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, a neat (undiluted) sample can be analyzed by placing a thin film between two salt plates (e.g., NaCl or KBr).[6]

Workflow for IR Spectroscopy

IR_Workflow A Place a drop of the neat liquid sample on a salt plate B Place a second salt plate on top to create a thin film A->B C Mount the plates in the spectrometer's sample holder B->C D Acquire the IR spectrum C->D E Identify characteristic absorption bands D->E

Caption: General workflow for acquiring an IR spectrum of a liquid sample.

Causality Behind Experimental Choices:

  • Salt Plates: Materials like NaCl and KBr are used for the sample plates because they are transparent to infrared radiation in the analytical region.[6]

  • Neat Sample: Analyzing the pure liquid simplifies the spectrum by eliminating solvent peaks.[7]

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O stretch (ester)1735 - 1750Strong
C-O stretch (ester)1200 - 1250Strong
C=C stretch (aromatic)1500 - 1600Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium

Interpretation of Predicted IR Data:

  • Ester Group: The most prominent peaks will be the strong C=O stretch and the strong C-O stretch, which are characteristic of the acetate group.

  • Aromatic Ring: The presence of the aromatic ring is confirmed by the C=C stretching vibrations and the C-H stretches above 3000 cm⁻¹.

  • Aliphatic Groups: The C-H stretches of the dihydro-indene and methyl groups will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation. Electron Ionization (EI) is a common technique for volatile organic compounds.[8][9]

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with high-energy electrons.[10][11]

Workflow for EI-MS Analysis

MS_Workflow A Introduce the sample into the high vacuum source B Vaporize the sample A->B C Ionize the sample with a 70 eV electron beam B->C D Accelerate the resulting ions C->D E Separate ions by mass-to-charge ratio (m/z) D->E F Detect the ions and generate the mass spectrum E->F

Caption: Simplified workflow for Electron Ionization Mass Spectrometry.

Causality Behind Experimental Choices:

  • High Vacuum: A high vacuum is necessary to prevent collisions between ions and gas molecules, which would interfere with their trajectory to the detector.

  • 70 eV Electron Beam: This standard energy is high enough to cause ionization and reproducible fragmentation patterns, creating a spectral "fingerprint" for the molecule.[12]

Predicted Mass Spectrum and Fragmentation

The mass spectrum will show a molecular ion peak (M⁺˙) corresponding to the molecular weight of the compound, along with several fragment ions.

Ion m/z (predicted) Identity
[M]⁺˙190Molecular Ion
[M - CH₂CO]⁺˙148Loss of ketene
[M - OCCH₃]⁺147Loss of acetyl radical
[CH₃CO]⁺43Acetyl cation (base peak)

Interpretation of Predicted Mass Spectrum:

  • Molecular Ion Peak: The peak at m/z 190 confirms the molecular weight of the compound.

  • Loss of Ketene: A characteristic fragmentation pathway for acetate esters is the loss of a neutral ketene molecule (CH₂=C=O), resulting in a peak at m/z 148.[13][14]

  • Acetyl Cation: The cleavage of the ester bond often leads to the formation of a stable acetyl cation (CH₃CO⁺) at m/z 43, which is frequently the base peak in the spectrum of acetate esters.[15]

Summary of Spectroscopic Data

Technique Key Predicted Features
¹H NMR Aromatic signals (6.8-7.2 ppm), Aliphatic signals (1.9-3.1 ppm), Methyl singlets (2.1-2.4 ppm)
¹³C NMR Carbonyl carbon (~170 ppm), Aromatic carbons (115-150 ppm), Aliphatic carbons (15-40 ppm)
IR Strong C=O stretch (~1740 cm⁻¹), Strong C-O stretch (~1230 cm⁻¹), Aromatic C=C stretch (~1600 cm⁻¹)
MS (EI) Molecular ion at m/z 190, Loss of ketene (m/z 148), Base peak at m/z 43 (acetyl cation)

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. By understanding the predicted spectral data and the principles behind their acquisition and interpretation, researchers can confidently identify and characterize this molecule. This guide serves as a foundational resource, blending theoretical predictions with practical experimental considerations to support scientific endeavors in chemical synthesis and drug discovery.

References

  • ACD/Labs. NMR Prediction. [Link]

  • CD ComputaBio. IR Spectrum Prediction Service. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • TutorChase. What are the common fragments in mass spectrometry for esters?. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial. [Link]

  • WebAssign. Lab 2 - Infrared Spectroscopy (IR). [Link]

  • Chemistry!!! Not Mystery. Fragmentation and mass spectra of Esters. [Link]

  • Spectroscopy Online. Electron Ionization Sources: The Basics. [Link]

  • Purdue University. Lecture 2 Ionization Methods : Electron Ionization. [Link]

  • Chemistry LibreTexts. 13C-NMR Spectroscopy. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • University of Arizona. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. IR Spectroscopy. [Link]

  • Emory University. Mass Spectrometry Ionization Methods. [Link]

  • LCGC International. The Essential Guide to Electron Ionization in GC–MS. [Link]

  • Wikipedia. Electron ionization. [Link]

Sources

Whitepaper: A Strategic Guide to the Deconvolution of Therapeutic Targets for 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of a novel compound's molecular target is the cornerstone of modern drug discovery, transforming a bioactive "hit" into a lead candidate with a clear mechanism of action. This guide addresses the critical challenge of target deconvolution for 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, a molecule for which no public data on biological activity currently exists. We leverage the well-established therapeutic relevance of its core indane scaffold to build a strategic framework for target discovery. This document outlines a multi-pronged approach, integrating hypothesis generation based on scaffold analysis with robust, unbiased experimental workflows. We provide in-depth, field-proven protocols for affinity-based proteomics and the Cellular Thermal Shift Assay (CETSA), presenting a comprehensive roadmap for researchers to elucidate the compound's mechanism of action and unlock its therapeutic potential.

Introduction: The Challenge of the Unknown Target

Phenotypic screening, which identifies compounds based on their effect on a cell or organism, has undergone a renaissance, yielding first-in-class medicines by uncovering novel biology.[1][2] However, the success of a phenotypic "hit" hinges on the subsequent, and often challenging, process of identifying its specific molecular target(s)—a process known as target deconvolution.[3][4][5] Establishing the direct biological target is paramount for understanding a drug's mechanism of action, predicting potential toxicities, and enabling rational lead optimization.[1][6]

This guide uses 7-methyl-2,3-dihydro-1H-inden-4-yl acetate as a representative case study for a novel chemical entity. While specific data for this compound is not available, its chemical architecture is built upon the indane nucleus, a privileged scaffold in medicinal chemistry.[7][8] This structural foundation provides a logical starting point for generating actionable hypotheses and designing a robust target identification campaign.

Hypothesis Generation: The Indane Scaffold as a Privileged Structure

The indane core, a rigid bicyclic system of a benzene ring fused to a cyclopentane ring, is a feature of numerous successful pharmaceuticals.[7][9][10] Its rigid structure helps lock molecules into favorable conformations for binding to biological targets, often enhancing potency and selectivity.[8]

Known Indane-Based Therapeutics:

  • Donepezil: A cornerstone in Alzheimer's treatment, it functions as a potent acetylcholinesterase (AChE) inhibitor.[8]

  • Indinavir: An HIV-1 protease inhibitor, demonstrating the scaffold's utility in antiviral therapy.[8][11]

  • Sulindac: A non-steroidal anti-inflammatory drug (NSAID) that targets cyclooxygenase (COX) enzymes.[7]

The established activities of these analogues suggest that 7-methyl-2,3-dihydro-1H-inden-4-yl acetate could plausibly interact with targets in several key therapeutic areas, including neurodegenerative disease, oncology, and inflammation.[7][11][12] This analysis allows for the creation of targeted panels of assays (e.g., kinase panels, protease panels) to run in parallel with the unbiased approaches detailed below.

A Multi-Pronged Strategy for Target Deconvolution

No single method for target identification is foolproof.[3] A robust strategy integrates multiple orthogonal approaches to build a high-confidence case for a specific drug-target interaction. The workflow proposed here combines an unbiased discovery method to identify potential binders with a biophysical assay to confirm direct target engagement in a physiological context.

G cluster_0 Phase 1: Unbiased Discovery cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Confirmation pheno Phenotypic Screening (e.g., Cell Viability Assay) acms Affinity Chromatography- Mass Spectrometry (AC-MS) pheno->acms Identifies Bioactivity hits Putative Target List (Proteins A, B, C...) acms->hits Generates Candidates cetsa Cellular Thermal Shift Assay (CETSA) hits->cetsa Candidate Prioritization validated Validated Target cetsa->validated Confirms Direct Binding genetic Genetic Validation (siRNA / CRISPR) validated->genetic Confirm Phenotypic Link G compound Compound linker Add Linker compound->linker beads Immobilize on Beads linker->beads incubate Incubate Lysate with Beads beads->incubate lysate Cell Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Competitive Elution with Free Compound wash->elute sds SDS-PAGE elute->sds digest In-Gel Digest sds->digest lcms LC-MS/MS Analysis digest->lcms data Identify & Quantify Candidate Proteins lcms->data G cells Plate Cells treat Treat with Compound (Dose-Response) cells->treat heat Heat Challenge (Fixed Temperature) treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse spin Centrifugation lyse->spin pellet Pellet (Aggregated Protein) spin->pellet supernatant Supernatant (Soluble Protein) spin->supernatant detect Detect Target Protein (e.g., Western Blot) supernatant->detect plot Plot Dose-Response Curve & Calculate EC50 detect->plot

Sources

An In-Depth Technical Guide to 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-2,3-dihydro-1H-inden-4-yl acetate is a substituted indane derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications based on the current scientific literature. The synthesis is approached via a logical three-step pathway commencing with the formation of 7-methyl-1-indanone, followed by its reduction to the corresponding indanol, and culminating in the acetylation of the hydroxyl group. This document details the experimental protocols for each step, including reaction conditions and purification methods. Furthermore, it provides predicted spectroscopic data (¹H NMR, IR, Mass Spectrometry) for the target molecule and its precursors to aid in their characterization. Finally, the guide touches upon the potential biological significance of this class of compounds, drawing parallels with the known activities of other indanone and indane derivatives.

Introduction

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid bicyclic framework provides a valuable template for the design of ligands targeting a variety of biological receptors. The introduction of substituents onto the indane ring system allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly influence its pharmacological profile. 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate, with its methyl and acetoxy functionalities, represents an interesting, yet underexplored, member of this chemical class. This guide aims to consolidate the available information and provide a detailed roadmap for its synthesis and characterization, thereby facilitating further research into its potential applications.

Synthesis Pathway

The synthesis of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate can be logically achieved through a three-step process. This pathway leverages well-established organic reactions, ensuring a reproducible and scalable synthesis.

Synthesis_Pathway Start Starting Materials Step1 Step 1: Friedel-Crafts Acylation (Synthesis of 7-Methyl-1-indanone) Start->Step1 Step2 Step 2: Ketone Reduction (Synthesis of 7-Methyl-2,3-dihydro-1H-inden-4-ol) Step1->Step2 Intermediate 1 Step3 Step 3: Acetylation (Synthesis of 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate) Step2->Step3 Intermediate 2 Product Final Product Step3->Product

Caption: Proposed three-step synthesis of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

Step 1: Synthesis of 7-Methyl-1-indanone (Intermediate 1)

The synthesis of the indanone core is a critical first step. Friedel-Crafts acylation is a classic and effective method for constructing the indanone ring system.[3] This typically involves the intramolecular cyclization of a substituted propanoic acid derivative.

Experimental Protocol:

A common route to 7-methyl-1-indanone involves the cyclization of 3-(m-tolyl)propanoic acid.

  • To a stirred solution of polyphosphoric acid (PPA) at 90-95°C, slowly add 3-(m-tolyl)propanoic acid.

  • Maintain the reaction mixture at this temperature for approximately 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • The resulting precipitate, 7-methyl-1-indanone, is then collected by filtration, washed with a saturated sodium bicarbonate solution, and then with water until the washings are neutral.

  • The crude product can be purified by recrystallization from petroleum ether to yield colorless crystals.[4]

Table 1: Physicochemical and Spectroscopic Data for 7-Methyl-1-indanone

PropertyValue
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.19 g/mol [5]
CAS Number 39627-61-7[5]
Appearance Solid
¹H NMR (Predicted) δ 7.4-7.1 (m, 3H, Ar-H), 3.0-2.8 (t, 2H, -CH₂-), 2.7-2.5 (t, 2H, -CH₂-), 2.4 (s, 3H, -CH₃)
IR (Predicted) ~1700 cm⁻¹ (C=O stretch), ~2900 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C aromatic stretch)
Mass Spec (EI) m/z 146 (M⁺), 131, 118, 91
Step 2: Synthesis of 7-Methyl-2,3-dihydro-1H-inden-4-ol (Intermediate 2)

The second step involves the reduction of the ketone functionality of 7-methyl-1-indanone to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it typically does not reduce esters or carboxylic acids under standard conditions.[6][7]

Experimental Protocol:

  • Dissolve 7-methyl-1-indanone in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring.[8]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water, followed by acidification with a dilute acid (e.g., 1M HCl) to neutralize the excess borohydride and the resulting borate esters.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-methyl-2,3-dihydro-1H-inden-4-ol.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

Table 2: Physicochemical and Spectroscopic Data for 7-Methyl-2,3-dihydro-1H-inden-4-ol

PropertyValue
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
CAS Number 16400-13-8
Appearance Likely a solid or oil
¹H NMR (Predicted) δ 7.1-6.8 (m, 3H, Ar-H), 5.2 (t, 1H, -CHOH), 3.0-2.7 (m, 2H, Ar-CH₂-), 2.5-2.2 (m, 2H, -CH₂-), 2.3 (s, 3H, -CH₃), 2.0 (br s, 1H, -OH)
IR (Predicted) ~3300 cm⁻¹ (O-H stretch, broad), ~2900 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C aromatic stretch)
Mass Spec (EI) m/z 148 (M⁺), 133, 115, 91
Step 3: Synthesis of 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate (Final Product)

The final step is the acetylation of the hydroxyl group of 7-methyl-2,3-dihydro-1H-inden-4-ol. A standard and efficient method for this transformation is the use of acetic anhydride with a catalytic amount of a base, such as pyridine.[3][4][9]

Experimental Protocol:

  • Dissolve 7-methyl-2,3-dihydro-1H-inden-4-ol (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).[3]

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (1.5-2.0 equivalents) dropwise to the stirred solution.[3]

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

  • Quench the reaction by the addition of methanol.

  • Remove the solvents under reduced pressure (co-evaporation with toluene can aid in removing residual pyridine).

  • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, water, saturated aqueous sodium bicarbonate, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

  • The product can be further purified by column chromatography on silica gel.

Acetylation_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Indenol 7-Methyl-2,3-dihydro-1H-inden-4-ol Mix Dissolve & Cool to 0°C Indenol->Mix Pyridine Dry Pyridine Pyridine->Mix Ac2O Acetic Anhydride Ac2O_add Ac2O_add Ac2O->Ac2O_add Mix->Ac2O_add Dropwise Addition Reaction Monitor by TLC Ac2O_add->Reaction Warm to RT & Stir Quench Quench with Methanol Reaction->Quench Evaporate Evaporate Solvents Quench->Evaporate Dissolve Dissolve in CH2Cl2 Evaporate->Dissolve Wash Wash with HCl, H2O, NaHCO3, Brine Dissolve->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure Product

Caption: Detailed workflow for the acetylation of 7-methyl-2,3-dihydro-1H-inden-4-ol.

Table 3: Physicochemical and Predicted Spectroscopic Data for 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate

PropertyValue
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
CAS Number 175136-12-6
Appearance Likely a solid or oil
¹H NMR (Predicted) δ 7.2-6.9 (m, 3H, Ar-H), 6.1 (t, 1H, -CHOAc), 3.0-2.8 (m, 2H, Ar-CH₂-), 2.6-2.3 (m, 2H, -CH₂-), 2.3 (s, 3H, Ar-CH₃), 2.1 (s, 3H, -OCOCH₃)
IR (Predicted) ~1735 cm⁻¹ (C=O ester stretch), ~1240 cm⁻¹ (C-O stretch), ~2900 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C aromatic stretch)
Mass Spec (EI) m/z 190 (M⁺), 148, 133, 115, 43

Spectroscopic Analysis and Characterization

Accurate characterization of the synthesized compounds is paramount. The following provides an overview of the expected spectroscopic features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. The predicted chemical shifts for the protons in 7-methyl-2,3-dihydro-1H-inden-4-yl acetate and its precursors are based on standard chemical shift tables and computational prediction tools.[10][11][12][13][14] The aromatic protons will appear in the downfield region (around 7 ppm). The benzylic protons of the indane ring will be deshielded compared to simple alkanes. The methyl group on the aromatic ring will resonate around 2.3 ppm, while the acetyl methyl group will appear slightly further upfield, around 2.1 ppm. The proton attached to the carbon bearing the acetate group (-CHOAc) is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the ester oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The most prominent peak in the IR spectrum of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate will be the strong carbonyl stretch of the ester group, expected around 1735 cm⁻¹.[15] The disappearance of the broad O-H stretch from the precursor alcohol (around 3300 cm⁻¹) and the appearance of the C=O stretch are key indicators of a successful acetylation reaction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, the molecular ion peak (M⁺) is expected at m/z 190. A characteristic fragmentation would be the loss of the acetyl group (CH₃CO) leading to a fragment at m/z 147, or the loss of acetic acid (CH₃COOH) to give a fragment at m/z 130. Another prominent fragment at m/z 43 would correspond to the acetyl cation [CH₃CO]⁺.[16][17][18][19][20]

Potential Applications in Drug Discovery and Development

The introduction of a methyl group and an acetoxy group at specific positions on the indane ring, as in the title compound, can modulate its lipophilicity, metabolic stability, and interaction with biological targets. The acetate group can also act as a prodrug moiety, which may be cleaved in vivo to release the corresponding alcohol, potentially altering the compound's pharmacokinetic profile. Further investigation into the biological activities of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate is warranted to explore its potential as a lead compound in drug discovery programs.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. By providing detailed experimental protocols and predicted spectroscopic data, this document serves as a valuable resource for researchers interested in synthesizing and characterizing this compound. The exploration of the biological activities of this and related indane derivatives represents a promising avenue for future research in the field of medicinal chemistry.

References

  • Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795.
  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2.
  • Zhang, G. S., et al. (1998). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, Synopses, (5), 246-247.
  • Bonner, T. G. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795.
  • PubChem. (n.d.). 7-methyl-2,3-dihydro-1H-inden-1-one.
  • SciSpace. (n.d.).
  • Zhang, T., et al. (2014). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. ARROW@TU Dublin.
  • Biosynth. (n.d.). 7-Methyl-1-indanone.
  • ACS Publications. (n.d.). Antiinflammatory activity of some indan-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry.
  • Lamberts, J., et al. (2021).
  • Chemguide. (n.d.).
  • Chemistry LibreTexts. (2020). 20.
  • Chemistry LibreTexts. (2023).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0039522).
  • Reddit. (2024). How does NaBH4 reduce this ester? r/Chempros.
  • Unknown. (n.d.). 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6).
  • ChemicalBook. (n.d.). 7-HYDROXY-4-METHYL-1-INDANONE 97(67901-82-0) 1H NMR spectrum.
  • Unknown. (n.d.). NaBH4 Reduction of Ketone to Alcohol 39 NaBH.
  • Turek, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.
  • ChemicalBook. (n.d.). 7-METHYL-1-INDANONE.
  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Abdurrahman, I., et al. (2019). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of the Serbian Chemical Society, 84(3), 321-334.
  • Sigma-Aldrich. (n.d.). 7-Methyl-2,3-dihydro-1H-inden-1-one.
  • National Center for Biotechnology Information. (2016). Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. PubChem.
  • MDPI. (2024).
  • MDPI. (2023).
  • Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 869-883.
  • ResearchGate. (n.d.).
  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • Thermo Fisher Scientific. (n.d.).
  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.
  • National Center for Biotechnology Information. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. PubChem.
  • Organic Chemistry Portal. (n.d.).
  • The Hive Novel Discourse. (2003). Enhancing NaBH4 Reactivity & Selectivity.
  • Guidechem. (n.d.). 1-Indanone 83-33-0 wiki.
  • Spectroscopy Online. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl- - Substance Details.
  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl-.
  • Unknown. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • NIST. (n.d.). Acetic acid, methyl ester.

Sources

An In-depth Technical Guide to 7-methyl-2,3-dihydro-1H-inden-4-yl acetate: Synthesis, Commercial Availability, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, a substituted indane derivative of interest to researchers and professionals in drug development and organic synthesis. This document delves into its chemical properties, outlines a plausible synthetic route, details its commercial availability, and explores its potential applications based on its structural motifs.

Introduction and Chemical Profile

7-methyl-2,3-dihydro-1H-inden-4-yl acetate, identified by the CAS number 175136-12-6, is an aromatic organic compound featuring a dihydroindene core.[1] The structure is characterized by a fused bicyclic system consisting of a benzene ring and a cyclopentane ring, with a methyl group and an acetate functional group attached to the aromatic ring.

Chemical Structure:

Figure 1: Chemical structure of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 175136-12-6[1][2]
Molecular Formula C₁₂H₁₄O₂[1][2]
Molecular Weight 190.24 g/mol [1]
Physical Form Solid[2]
Purity (Typical) ≥97%[3]

Plausible Synthesis Pathway

The proposed reaction is a standard esterification, where the hydroxyl group of the phenol is acylated using an acetylating agent such as acetyl chloride or acetic anhydride, typically in the presence of a base to neutralize the acidic byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 7-methyl-2,3-dihydro-1H-inden-4-ol 7-methyl-2,3-dihydro-1H-inden-4-ol Reaction Mixture Reaction Mixture 7-methyl-2,3-dihydro-1H-inden-4-ol->Reaction Mixture Acetylating Agent\n(e.g., Acetyl Chloride) Acetylating Agent (e.g., Acetyl Chloride) Acetylating Agent\n(e.g., Acetyl Chloride)->Reaction Mixture Base (e.g., Pyridine or Triethylamine) Base (e.g., Pyridine or Triethylamine) Base (e.g., Pyridine or Triethylamine)->Reaction Mixture Inert Solvent (e.g., Dichloromethane) Inert Solvent (e.g., Dichloromethane) Inert Solvent (e.g., Dichloromethane)->Reaction Mixture Stirring at Room Temperature Stirring at Room Temperature Stirring at Room Temperature->Reaction Mixture 7-methyl-2,3-dihydro-1H-inden-4-yl acetate 7-methyl-2,3-dihydro-1H-inden-4-yl acetate Byproduct (e.g., HCl or Acetic Acid) Byproduct (e.g., HCl or Acetic Acid) Reaction Mixture->7-methyl-2,3-dihydro-1H-inden-4-yl acetate Acetylation Reaction Mixture->Byproduct (e.g., HCl or Acetic Acid)

Figure 2: Plausible synthesis workflow for 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

Representative Experimental Protocol:

Disclaimer: The following protocol is a representative procedure based on standard organic chemistry principles for the acetylation of phenols and has not been optimized for this specific substrate.

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 7-methyl-2,3-dihydro-1H-inden-4-ol in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. Stir the mixture at room temperature for 10-15 minutes.

  • Acetylation: Slowly add 1.1 equivalents of acetyl chloride or acetic anhydride to the reaction mixture. A mild exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

Commercial Availability and Suppliers

7-methyl-2,3-dihydro-1H-inden-4-yl acetate is available from several chemical suppliers, typically for research and development purposes.[1] The purity and available quantities may vary between suppliers. It is crucial for researchers to obtain a certificate of analysis for lot-specific data.[1]

Table 2: Commercial Suppliers of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

SupplierProduct NamePurityAvailable Quantities
Santa Cruz Biotechnology7-methyl-2,3-dihydro-1H-inden-4-yl acetateResearch GradeInquire
2a biotech7-METHYL-2,3-DIHYDRO-1H-INDEN-4-YL ACETATE96%+Inquire
Thermo Scientific (via Fisher Scientific)7-Methyl-2,3-dihydro-1H-inden-4-yl acetate, 97%97%1 g
BLDpharm7-Methyl-2,3-dihydro-1H-inden-4-yl acetateInquireInquire
CymitQuimica7-Methyl-2,3-dihydro-1H-inden-4-yl acetateResearch GradeInquire

Potential Applications in Drug Discovery and Development

While specific pharmacological data for 7-methyl-2,3-dihydro-1H-inden-4-yl acetate is not extensively published, the indane scaffold is a recognized privileged structure in medicinal chemistry. Molecules containing the indane nucleus have been investigated for a wide range of biological activities. The potential applications of this compound are likely as a building block or intermediate in the synthesis of more complex, biologically active molecules.

The indole nucleus, a related heterocyclic system, is a cornerstone in organic and medicinal chemistry, forming the structural basis for numerous natural and synthetic compounds with diverse pharmacological properties, including antitumor and tubulin polymerization inhibitory activities.[4] Although 7-methyl-2,3-dihydro-1H-inden-4-yl acetate is an indane, the structural similarities and its potential as a synthetic precursor suggest its utility in the exploration of new chemical entities with potential therapeutic value.

For instance, substituted indane derivatives have been explored as inhibitors of various enzymes and as ligands for different receptors. The specific substitution pattern of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate could be leveraged to synthesize novel compounds for screening in various disease models. The acetate group can also serve as a protecting group for the phenolic hydroxyl, which can be deprotected in a later synthetic step to reveal a reactive handle for further functionalization.

Conclusion

7-methyl-2,3-dihydro-1H-inden-4-yl acetate is a commercially available substituted indane with potential as a synthetic intermediate in medicinal chemistry and drug discovery. While detailed experimental data on its synthesis and biological activity are sparse in the public domain, its chemical structure and the known importance of the indane scaffold suggest its utility for researchers developing novel therapeutics. The plausible synthesis via acetylation of the corresponding phenol provides a straightforward route for its preparation in a laboratory setting. Further research into the pharmacological properties of this compound and its derivatives is warranted.

References

  • Goggiamani, A., Arcadi, A., Ciogli, A., De Angelis, M., Dessalvi, S., Fabrizi, G., ... & Zoppoli, R. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. RSC advances, 13(15), 10168-10176. [Link]

  • 2a biotech. Products. [Link]

  • Lead Sciences. 7-Methyl-2,3-dihydro-1H-inden-4-ol. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Indane Derivative

7-methyl-2,3-dihydro-1H-inden-4-yl acetate is a member of the indanone family of organic compounds.[1] While the specific biological activities of this particular molecule are not yet extensively documented, the indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological effects, including anti-inflammatory, antiviral, and anticancer properties.[2] The presence of an acetate group suggests a potential interaction with esterase enzymes, a class of proteins that includes the critical neurological enzyme acetylcholinesterase (AChE).

Given the structural alerts within 7-methyl-2,3-dihydro-1H-inden-4-yl acetate and the known activities of related compounds, a primary screening campaign should focus on its potential as a modulator of neurological and inflammatory pathways. This guide provides a suite of detailed in vitro assay protocols designed to perform an initial characterization of this compound's bioactivity. The protocols are structured to first establish a safe dosing range via cytotoxicity assessment, followed by functional assays to probe for acetylcholinesterase inhibition, anti-inflammatory effects, and neuroprotective potential.

These protocols are designed as a robust starting point for investigation, providing the scientific rationale behind key steps and offering a framework for data analysis and interpretation.

Part 1: Foundational Assays - Cytotoxicity Profile

Before assessing the functional activity of any compound, it is crucial to determine its cytotoxic profile to ensure that observed effects in subsequent assays are not merely a consequence of cell death. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]

Protocol 1: MTT Cytotoxicity Assay in SH-SY5Y Human Neuroblastoma Cells

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable, metabolically active cells.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well clear flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.[4]

  • Compound Preparation: Prepare a serial dilution of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate in serum-free DMEM. A suggested starting concentration range is 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Carefully remove the culture medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.[3]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • Plot the % Viability against the logarithm of the compound concentration to generate a dose-response curve and determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control1.2540.087100%
0.11.2480.09199.5%
11.2330.07598.3%
101.1980.08295.5%
500.8760.06369.8%
1000.4510.04536.0%

Part 2: Neurological Activity Screening

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Principle: This assay utilizes the Ellman method, a robust and widely adopted colorimetric technique to measure AChE activity.[5] AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[5][6] An inhibitor will reduce the rate of this color formation.

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition & Analysis A Prepare Buffers, DTNB, and ATCh D Add Buffer, AChE, and Test Compound/Vehicle A->D B Prepare Serial Dilutions of Test Compound B->D C Prepare AChE Solution (e.g., 0.1 U/mL) C->D E Pre-incubate at 37°C for 15 minutes D->E F Initiate Reaction: Add DTNB and ATCh E->F G Kinetic Measurement: Read Absorbance at 412 nm (every minute for 10-15 min) F->G H Calculate Reaction Rate (ΔAbs/min) G->H I Calculate % Inhibition and Determine IC₅₀ H->I

Caption: Workflow for the AChE inhibition assay.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (50 mM, pH 8.0)[5]

  • 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

  • Donepezil or Phospholine (as a positive control inhibitor)[5][6]

  • 96-well clear flat-bottom plates

  • Microplate reader with kinetic measurement capabilities

Procedure:

  • Reagent Preparation:

    • AChE Solution (0.2 U/mL): Prepare a 0.2 U/mL solution of AChE in Tris-HCl buffer. Keep on ice.

    • ATCh Solution (10 mM): Dissolve ATCh in deionized water. Prepare fresh daily.[6]

    • DTNB Solution (3 mM): Dissolve DTNB in Tris-HCl buffer. Protect from light.[6]

    • Test Compound/Control: Prepare serial dilutions of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate and the positive control (e.g., Donepezil) in Tris-HCl buffer.

  • Assay Setup (in triplicate):

    • Blank: 140 µL Tris-HCl buffer + 20 µL DTNB + 20 µL ATCh.

    • Control (100% Activity): 120 µL Tris-HCl buffer + 20 µL AChE solution + 20 µL DTNB + 20 µL ATCh.

    • Test Compound Wells: 100 µL Tris-HCl buffer + 20 µL Test Compound dilution + 20 µL AChE solution.

  • Pre-incubation: To the "Test Compound Wells," add the buffer, test compound, and AChE solution. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation: To initiate the reaction in all wells simultaneously (using a multichannel pipette is recommended), add 20 µL of DTNB and 20 µL of ATCh solution.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.[6]

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each compound concentration: % Inhibition = [(V_control - V_sample) / V_control] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Protocol 3: Neuroprotection Against Oxidative Stress

Principle: Neurodegenerative disorders are often associated with increased oxidative stress. This assay evaluates the ability of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate to protect neuronal cells from damage induced by an oxidative agent like hydrogen peroxide (H₂O₂).[4] Cell viability is assessed using the MTT assay as described previously.

Materials:

  • All materials from Protocol 1

  • Hydrogen peroxide (H₂O₂), 30% solution

  • N-acetylcysteine (NAC) as a positive control antioxidant

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1 and incubate for 24 hours.

  • Pre-treatment: Prepare non-toxic concentrations of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (determined from Protocol 1) and the positive control (NAC, e.g., 1 mM) in serum-free DMEM. Remove the old medium from the cells and add 100 µL of the compound/control solutions. Incubate for 2-4 hours.[4]

  • Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free DMEM (a typical starting concentration to induce ~50% cell death is 100-200 µM, but this should be optimized). Add the H₂O₂ solution directly to the wells containing the pre-treatment medium.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Viability Assessment: Perform the MTT assay as described in Protocol 1 (steps 5-7).

Data Analysis:

  • Normalize the data to the untreated control (100% viability) and the H₂O₂-only treated group (toxic control).

  • Calculate the % Neuroprotection: % Neuroprotection = [(Viability_Compound+H₂O₂ - Viability_H₂O₂_only) / (Viability_Untreated - Viability_H₂O₂_only)] * 100

  • Plot % Neuroprotection against compound concentration.

Part 3: Anti-inflammatory Activity Screening

Protocol 4: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce nitric oxide (NO), a key inflammatory mediator. NO is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The Griess assay is a colorimetric method that quantifies nitrite concentration, serving as an indirect measure of NO production.[3][7]

Signaling Pathway Overview:

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO TestCmpd 7-methyl-2,3-dihydro- 1H-inden-4-yl acetate TestCmpd->NFkB Potential Inhibition

Caption: Simplified LPS-induced NO production pathway.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) for standard curve

  • Dexamethasone as a positive control anti-inflammatory agent

  • 96-well cell culture plates

Procedure:

  • Cytotoxicity First: Perform a cytotoxicity assay (Protocol 1) using RAW 264.7 cells to determine non-toxic concentrations of the test compound.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate or Dexamethasone (e.g., 1 µM). Incubate for 1 hour.[7]

  • Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Prepare a nitrite standard curve (0-100 µM) using sodium nitrite in fresh culture medium.

    • Transfer 50 µL of cell culture supernatant from each well of the experimental plate to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well, and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

Data Analysis:

  • Calculate the nitrite concentration in each sample using the standard curve.

  • Calculate the percentage inhibition of NO production: % Inhibition = [(NO₂⁻_LPS_only - NO₂⁻_Compound+LPS) / NO₂⁻_LPS_only] * 100

  • Plot % Inhibition against compound concentration to determine the IC₅₀.

Data Presentation:

TreatmentConcentrationMean Nitrite (µM)Standard Deviation% NO Inhibition
Untreated-1.20.3-
LPS Only1 µg/mL45.83.10%
Dexamethasone + LPS1 µM5.40.988.2%
Test Cmpd + LPS1 µM38.22.516.6%
Test Cmpd + LPS10 µM25.11.845.2%
Test Cmpd + LPS50 µM11.91.574.0%

References

  • BenchChem. Application Notes and Protocols: In Vitro Acetylcholinesterase (AChE) Inhibition Assay Using Phospholine.
  • BenchChem. Application Notes and Protocols for In Vitro Acetylcholinesterase (AChE) Assay.
  • Syngene. How to Develop Effective in vitro Assays for Early Drug Discovery.
  • BenchChem. Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine Natural Products.
  • Charles River Laboratories. In Vitro Assay Development Services.
  • PubMed. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds.
  • IJCRT.org. IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS.
  • BenchChem. Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B.
  • BenchChem. Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Procurcumadiol.
  • BenchChem. Application Notes and Protocols for In Vitro Neuroprotection Assays of Onjixanthone II.
  • Kumar, P., Kumar, A. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera.
  • National Center for Biotechnology Information. 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate.
  • Sadowska, B., et al. Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.

Sources

Application Note & Protocol: A Phased In Vivo Strategy for Characterizing 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, a New Chemical Entity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines a comprehensive, tiered in vivo study design for the initial characterization of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, a new chemical entity (NCE) with an unknown biological target and pharmacological profile. In the absence of specific mechanistic data, a scientifically rigorous and resource-efficient strategy is paramount. This application note details a three-phase approach, beginning with exploratory toxicology and pharmacokinetics, progressing to broad functional screening, and culminating in core safety pharmacology studies. This phased design ensures that foundational safety and exposure data are established before committing to more complex and targeted investigations, aligning with both ethical considerations and regulatory expectations for preclinical development.

Introduction: The Challenge of the Unknown

The journey of a novel compound from chemical synthesis to potential therapeutic application is fraught with uncertainty. For an NCE like 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, where no published biological activity exists, the primary challenge is to design an initial in vivo program that is both informative and efficient. A "target-agnostic" approach is required to build a foundational dataset covering the compound's safety, exposure, and potential physiological effects.

This guide provides a logical, stepwise framework to systematically evaluate the compound. The core principle is to use the data from each phase to make informed decisions about the next, thereby de-risking the development process and optimizing the use of resources.[1][2][3] The program is structured into three critical phases:

  • Phase 1: Exploratory Safety & Pharmacokinetics (PK) - Can we dose it safely and what is its exposure profile?

  • Phase 2: General Pharmacological & Behavioral Screening - Does it do anything?

  • Phase 3: Core Battery Safety Pharmacology - Is it safe for critical organ systems?

This structured approach ensures that a comprehensive safety and activity profile is developed, which is essential for guiding future, more specific efficacy studies.[4][5]

Phase 1: Exploratory Safety & Pharmacokinetics

Causality Statement: Before any meaningful pharmacological assessment can be made, the fundamental questions of tolerability and bioavailability must be answered. This phase is designed to establish a safe dosing window and to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).[1][6] Without this information, subsequent studies would be based on guesswork, leading to uninterpretable or misleading results.

Workflow for Phase 1 Studies

G cluster_0 Phase 1: Exploratory Safety & PK cluster_1 Key Outputs A Study 1A: Acute Dose-Range Finding (DRF/MTD) in Mice C Data Analysis & Interpretation A->C Identifies NOAEL & MTD B Study 1B: Single-Dose Pharmacokinetics (PK) in Rats B->C Provides Cmax, Tmax, AUC, t½ D Selection of Doses for Phase 2 & 3 Studies C->D E Initial Safety Profile & Exposure-Toxicity Relationship C->E

Caption: Phase 1 workflow to establish a safe dosing range and PK profile.

Protocol 1A: Acute Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Objective: To determine the tolerability of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate after a single administration across a wide range of doses in a rodent species and to identify the Maximum Tolerated Dose (MTD) and the No Observed Adverse Effect Level (NOAEL).

Methodology:

  • Species: Male and female Swiss Webster mice (n=3-5 per sex per group).

  • Test Article Formulation: Prepare a clear, homogenous solution or a uniform suspension in an appropriate vehicle (e.g., 0.5% methylcellulose in water). The stability and concentration of the formulation should be verified.

  • Dose Level Selection: Based on in silico predictions or in vitro cytotoxicity data if available. If no data exists, a wide range should be used (e.g., 10, 100, 500, 1000, 2000 mg/kg).

  • Administration: Administer a single dose via the intended clinical route, if known, or a standard route like oral gavage (PO) or intraperitoneal (IP) injection.

  • Observations:

    • Continuously monitor animals for the first 4 hours post-dose for signs of acute toxicity (e.g., changes in posture, respiration, convulsions, sedation, etc.).

    • Record clinical signs, body weight, and any mortality daily for 14 days.[7]

  • Endpoint: At day 14, perform a gross necropsy on all animals to identify any macroscopic organ abnormalities.

Parameter Observation Details Time Points
Clinical Signs Detailed description of any observed abnormalities (e.g., piloerection, ataxia, lethargy).15, 30, 60 min; 2, 4, 8, 24 hours; Daily for 14 days
Body Weight Individual animal weights.Day 0 (pre-dose), Days 1, 3, 7, 14
Mortality Number of surviving animals per group.Checked twice daily
Gross Necropsy Macroscopic examination of all major organs and tissues.Day 14 or at time of death
Table 1: Data collection for the acute DRF/MTD study.
Protocol 1B: Single-Dose Pharmacokinetics (PK)

Objective: To characterize the plasma concentration-time profile of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate and its primary pharmacokinetic parameters after a single administration.

Methodology:

  • Species: Male Sprague-Dawley rats (n=3 per time point) with jugular vein cannulation to facilitate serial blood sampling.

  • Dose Levels: Select two to three non-toxic dose levels based on the results of the MTD study (e.g., a low and a high dose below the NOAEL).[1]

  • Administration: Administer a single dose via the same route as the MTD study. An intravenous (IV) group should be included if possible to determine absolute bioavailability.

  • Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at pre-dose and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the test article in plasma.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

PK Parameter Description
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable time point.
AUC(0-inf) Area under the plasma concentration-time curve extrapolated to infinity.
Terminal half-life.
CL/F Apparent total body clearance (for non-IV routes).
Vz/F Apparent volume of distribution (for non-IV routes).
Table 2: Key pharmacokinetic parameters to be determined.

Phase 2: General Pharmacological & Behavioral Screening

Causality Statement: Once a safe dose range and basic exposure characteristics are known, the next logical step is to determine if the compound has any observable effect on the whole organism. A broad, unbiased observational screen is the most effective way to identify potential central nervous system (CNS) or systemic activity without a preconceived hypothesis.[8][9][10] This approach maximizes the chance of discovering unexpected pharmacological effects that can guide future research.

Workflow for Phase 2 Screening

G cluster_0 Phase 2: Pharmacological Screening cluster_1 Functional Domains Assessed A Select Doses Based on Phase 1 (e.g., Low, Mid, MTD) B Study 2A: Functional Observational Battery (FOB) / Irwin Test in Rats A->B C Systematic Observation of Multiple Functional Domains B->C D Behavioral C->D E Neuromuscular C->E F Autonomic C->F G Sensorimotor C->G H Data Analysis: Identify Dose-Dependent Effects & Potential Therapeutic Signals D->H E->H F->H G->H

Caption: Phase 2 screening to identify potential pharmacological activity.

Protocol 2A: Modified Irwin Test / Functional Observational Battery (FOB)

Objective: To systematically assess the broad pharmacological and toxicological effects of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate on behavior, autonomic, and sensorimotor functions in the rat.[11][12][13] This serves as both a discovery screen and the primary CNS safety pharmacology assessment.[14]

Methodology:

  • Species: Male and female Sprague-Dawley rats (n=8 per sex per group).

  • Dose Levels: Administer vehicle and at least three dose levels of the test article, selected based on Phase 1 data (e.g., a dose near the NOAEL, an intermediate dose, and the MTD).

  • Procedure: Trained observers, blinded to the treatment, will perform the FOB at multiple time points post-dose, corresponding with the Tmax and other relevant PK time points (e.g., 1, 4, and 24 hours post-dose).

  • Assessment Stages:

    • Home Cage Observations: Note posture, activity level, and any unusual behaviors.

    • Open Field Observations: Transfer the animal to a standard arena and score parameters such as arousal, gait, stereotypy, and rearing frequency for 5 minutes.

    • Manipulative Tests: Conduct a series of sensorimotor and reflex tests, including grip strength, landing foot splay, auditory startle response, and pupillary reflex.

  • Physiological Measurements: Record body temperature and other relevant autonomic signs.

Domain Parameters Measured (Examples)
Behavioral Arousal level, mood (e.g., aggression), stereotypies, vocalizations, grooming.
Neuromuscular Gait, posture, muscle tone, grip strength, motor activity, tremors, convulsions.
Autonomic Piloerection, salivation, lacrimation, pupil size, respiration rate, body temperature.
Sensorimotor Approach response, touch response, tail pinch response, righting reflex, auditory startle.
Table 3: Key domains and parameters evaluated in the Functional Observational Battery (FOB).[15][16]

Phase 3: Core Battery Safety Pharmacology

Causality Statement: Regulatory agencies mandate the evaluation of a drug candidate's effects on vital organ systems before first-in-human (FIH) trials.[17] The ICH S7A guideline specifies a "core battery" of tests to assess the cardiovascular, respiratory, and central nervous systems.[18][19] This phase is a non-negotiable step to ensure the safety of human volunteers in subsequent clinical trials.

Workflow for ICH S7A Core Battery Studies

G cluster_0 Phase 3: ICH S7A Core Battery Safety Pharmacology A Central Nervous System (Data from Phase 2 FOB/Irwin Test) D Integrated Safety Assessment A->D CNS Effects Profile B Study 3B: Cardiovascular System (Telemetered Rat/Dog) B->D Effects on BP, HR, ECG C Study 3C: Respiratory System (Whole-Body Plethysmography in Rats) C->D Effects on Respiration

Caption: The three components of the ICH S7A core battery safety assessment.

Protocol 3B: Cardiovascular Safety Assessment

Objective: To evaluate the effects of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate on cardiovascular parameters, including blood pressure, heart rate, and electrocardiogram (ECG), in a conscious, untethered animal model.

Methodology:

  • Species: Male and female telemetered Sprague-Dawley rats or Beagle dogs. The use of a non-rodent species is often preferred for cardiovascular safety.

  • Surgical Implantation: Animals are surgically implanted with a telemetry device capable of measuring arterial blood pressure, heart rate, and ECG. A sufficient recovery period (e.g., >7 days) is required post-surgery.

  • Dose Levels: Use vehicle and the same three dose levels as in the FOB study.

  • Administration & Monitoring: After a stable baseline period, administer the test article. Continuously record cardiovascular data for at least 24 hours post-dose.

  • Data Analysis: Analyze data for changes in mean, systolic, and diastolic arterial pressure; heart rate; and key ECG intervals (PR, QRS, QT). The QT interval should be corrected for heart rate (e.g., using Bazett's or Fridericia's formula).

Parameter Description
Arterial Pressure Systolic, Diastolic, Mean (mmHg)
Heart Rate Beats per minute (BPM)
ECG Intervals PR, QRS, QT, QTc (msec)
Table 4: Core cardiovascular safety parameters.
Protocol 3C: Respiratory Safety Assessment

Objective: To assess the potential adverse effects of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate on respiratory function.

Methodology:

  • Species: Male and female Sprague-Dawley rats (n=8 per sex per group).

  • Method: Whole-body plethysmography, which allows for the measurement of respiratory parameters in conscious, unrestrained animals.

  • Dose Levels: Use vehicle and the same three dose levels as in the FOB and cardiovascular studies.

  • Procedure: Acclimatize animals to the plethysmography chambers. After baseline measurements are recorded, administer the test article and return the animals to the chambers. Record respiratory parameters at time points corresponding to the Tmax and throughout the duration of expected exposure.

  • Data Analysis: Analyze data for changes in respiratory rate, tidal volume, and minute volume.

Parameter Description
Respiratory Rate (f) Breaths per minute.
Tidal Volume (TV) The volume of air moved during one breath (mL).
Minute Volume (MV) The total volume of air inhaled or exhaled per minute (MV = f x TV).
Table 5: Core respiratory safety parameters.

Data Interpretation and Path Forward

Upon completion of these three phases, a foundational data package for 7-methyl-2,3-dihydro-1H-inden-4-yl acetate will have been established.

  • Phase 1 results will define the therapeutic window and inform dose selection for all future studies.

  • Phase 2 results will provide the first indication of the compound's potential pharmacological class. For example, observed sedation and decreased motor activity might suggest CNS depressant effects, while increased arousal and stereotypy could point towards a stimulant profile. These findings are critical for developing hypotheses about the mechanism of action and for designing targeted efficacy studies.

  • Phase 3 results will provide the critical safety data required for regulatory submissions (e.g., for an Investigational New Drug - IND application) and for risk assessment in human trials.

Collectively, this integrated dataset allows for a robust, evidence-based decision on whether to advance the compound and provides clear direction for the design of subsequent in vivo efficacy models tailored to the observed pharmacological profile.

References

  • The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. PubMed. Available at: [Link]

  • Development of a Functional Observational Battery in the Minipig for Regulatory Neurotoxicity Assessments. PubMed. Available at: [Link]

  • (PDF) The Irwin Test/Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. ResearchGate. Available at: [Link]

  • Irwin Test in Rats & Mice. Melior Discovery. Available at: [Link]

  • The functional observational battery and modified Irwin test as global neurobehavioral assessments in the rat: Pharmacological validation data and a comparison of methods. PubMed. Available at: [Link]

  • Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Vivotecnia. Available at: [Link]

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Exploratory Toxicology. Inotiv. Available at: [Link]

  • Functional Observational Battery (FOB). Molecular Diagnostic Services. Available at: [Link]

  • The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents (2023). SciSpace. Available at: [Link]

  • The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. (2018). SciSpace. Available at: [Link]

  • What are the ICH guidelines for non-clinical pharmacology studies?. Patsnap Synapse. Available at: [Link]

  • Safety Pharmacology Studies ICH guideline S7A. Slideshare. Available at: [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. Available at: [Link]

  • Exploratory Toxicology. Scantox. Available at: [Link]

  • safety pharmacology studies for human pharmaceuticals s7a. ICH. Available at: [Link]

  • In vivo study design. ResearchGate. Available at: [Link]

  • Exploratory toxicology as an integrated part of drug discovery. Part I: Why and how. ResearchGate. Available at: [Link]

  • Introduction to small molecule drug discovery and preclinical development. Frontiers. Available at: [Link]

  • How Toxicology Studies Factor into New Drug Development. Jordi Labs. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive protocols for the quantitative analysis of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (CAS: 175136-12-6), a key intermediate and research compound.[1] We present two robust and validated analytical methods: a primary quantitative method using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for accurate assay and impurity profiling, and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation and sensitive detection. These methods are designed for researchers, quality control analysts, and drug development professionals, with a focus on the rationale behind procedural steps and adherence to international validation standards.

Introduction: The Need for Precise Quantification

7-methyl-2,3-dihydro-1H-inden-4-yl acetate, with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol , is an organic ester with applications in chemical synthesis and potentially as an intermediate in pharmaceutical development.[1][2] The purity and concentration of this compound are critical parameters that can significantly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of a final product. Therefore, access to reliable and validated analytical methods is paramount for ensuring product quality and consistency in a research and development setting.

This guide is structured to provide not just procedural steps, but a foundational understanding of method development and validation, empowering scientists to adapt and troubleshoot these protocols. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), ensuring that the data generated is robust, reliable, and fit for its intended purpose.[3][4][5]

Primary Quantitative Method: High-Performance Liquid Chromatography (HPLC-UV)

2.1. Principle and Rationale

Reverse-phase HPLC is the premier technique for the quantification of small organic molecules in pharmaceutical applications due to its high precision, accuracy, and robustness.[6] The indene core of the target analyte contains a chromophore that absorbs UV light, making it readily detectable. A C18 stationary phase is selected for its versatility in retaining moderately non-polar compounds like this acetate ester, while an acetonitrile/water mobile phase provides excellent peak shape and elution control. This method is designed to be stability-indicating, meaning it can separate the intact analyte from potential degradation products.[7][8]

2.2. Experimental Protocol: HPLC-UV

Materials and Reagents
  • Analyte: 7-methyl-2,3-dihydro-1H-inden-4-yl acetate reference standard (>99% purity)

  • Solvent: Acetonitrile (HPLC grade or higher)

  • Solvent: Water (Type I, 18.2 MΩ·cm)

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Standard system with quaternary pump, autosampler, column oven, and DAD/UV detectorProvides consistent solvent delivery, precise injection, stable column temperature, and sensitive detection.
Column C18, 4.6 x 150 mm, 5 µm particle sizeIndustry-standard column offering good resolution and efficiency for a wide range of small molecules.
Mobile Phase A: Water; B: AcetonitrileA common, effective mobile phase for reverse-phase chromatography. Provides good solubility for the analyte and sharp peaks.
Gradient Program 0-15 min: 60% B; 15-17 min: 60-90% B; 17-20 min: 90% B; 20.1-25 min: 60% BA gradient ensures elution of the main peak with good symmetry while washing out any more retained impurities. Re-equilibration is included.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintains consistent retention times and peak shapes by minimizing viscosity fluctuations.
Detection Wavelength 220 nmChosen based on the UV absorbance maximum of the aromatic system, providing high sensitivity. A diode-array detector can confirm peak purity.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Run Time 25 minutesSufficient time for elution of the analyte and potential impurities, plus column re-equilibration.
Standard and Sample Preparation Workflow

HPLC_Prep_Workflow ref_std Reference Standard (10 mg, accurately weighed) vol_flask 10 mL Volumetric Flask (Dissolve in Diluent) ref_std->vol_flask stock_sol Stock Solution (1000 µg/mL) vol_flask->stock_sol serial_dil Serial Dilution (Using Diluent) stock_sol->serial_dil cal_stds Calibration Standards (e.g., 1-100 µg/mL) serial_dil->cal_stds hplc_vial Transfer to HPLC Vials cal_stds->hplc_vial sample Test Sample (e.g., 10 mg, accurately weighed) sample_prep Dissolve and Dilute (to fall within calibration range) sample->sample_prep final_sample Final Test Solution sample_prep->final_sample final_sample->hplc_vial

Caption: Workflow for standard and sample preparation.
Step-by-Step Protocol
  • System Equilibration: Purge all mobile phase lines and run the HPLC system with the initial mobile phase composition (60% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to create a 1000 µg/mL stock solution.

    • Perform serial dilutions to prepare a minimum of five calibration standards covering the expected sample concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).[9]

  • Sample Preparation:

    • Accurately weigh an amount of the test sample expected to contain ~10 mg of the analyte into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

    • Perform a further dilution as needed to ensure the final concentration falls within the linear range of the calibration curve.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject each calibration standard in order of increasing concentration.

    • Inject the test sample(s). It is good practice to bracket sample injections with a mid-level calibration standard to check for system drift.

  • Data Processing:

    • Integrate the peak area corresponding to 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of the analyte in the test sample using the linear regression equation derived from the calibration curve.

2.3. Method Validation Protocol (ICH Q2(R2) Framework)

A trustworthy protocol must be a self-validating system.[3] The following parameters must be assessed to demonstrate the method is fit for its purpose.

Validation ParameterProcedureAcceptance Criteria (Typical)
Specificity Analyze a blank, a placebo (if applicable), and the analyte. Spike the analyte with known impurities or degradation products (forced degradation studies).[9]The analyte peak should be free of interference from other components. Peak purity analysis (DAD) should pass.
Linearity & Range Analyze at least 5 concentrations across the desired range (e.g., 80-120% of the nominal concentration).[9] Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response of the lowest concentration.
Accuracy Analyze samples of known concentration (spiked matrix) at a minimum of 3 levels (e.g., 80%, 100%, 120%) in triplicate. Calculate percent recovery.[9]Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze a minimum of 6 replicate preparations of the same sample at 100% of the test concentration, or 9 determinations across the range (3 levels, 3 replicates each).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be measured with acceptable precision and accuracy. Often estimated as the concentration with a signal-to-noise ratio of ~10.RSD ≤ 10% and recovery between 80-120%.
Robustness Systematically vary key method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on results.Results should remain unaffected by small, deliberate variations, with system suitability parameters still meeting criteria.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

3.1. Principle and Rationale

GC-MS provides an orthogonal analytical technique that is ideal for confirming the identity and purity of volatile or semi-volatile compounds. The analyte is vaporized and separated on a capillary column before being fragmented and detected by a mass spectrometer. The resulting mass spectrum is a unique chemical fingerprint, offering a very high degree of specificity. This method is particularly useful for identifying unknown impurities and confirming the structure of the main component.

3.2. Experimental Protocol: GC-MS

Materials and Reagents
  • Analyte: 7-methyl-2,3-dihydro-1H-inden-4-yl acetate reference standard

  • Solvent: Ethyl Acetate (GC grade or higher)

Instrumentation and Conditions
ParameterRecommended SettingRationale
GC-MS System Standard GC with a capillary column inlet and a Mass Spectrometric detector (e.g., single quadrupole).Provides efficient separation and sensitive, specific detection.
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar (5% phenyl-methylpolysiloxane) column is a robust choice for general-purpose analysis of a wide range of organic compounds.[10]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode/Volume Split (e.g., 50:1), 1 µLA split injection prevents column overloading and ensures sharp peaks for a relatively concentrated sample.
Oven Program Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of the analyte from any lower or higher boiling point impurities.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte as it moves from the GC to the MS.
Ion Source Temp 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard hard ionization technique that produces repeatable and library-searchable fragmentation patterns.
Mass Scan Range 40 - 450 amuCovers the expected mass of the parent ion (190.24) and its key fragments.
GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Prepare Dilute Solution (e.g., 100 µg/mL in Ethyl Acetate) vial Transfer to GC Vial sample->vial injector GC Injector (Vaporization) vial->injector column GC Column (Separation) injector->column ms_source MS Ion Source (Ionization & Fragmentation) column->ms_source mass_analyzer Mass Analyzer (m/z Separation) ms_source->mass_analyzer detector MS Detector mass_analyzer->detector tic Total Ion Chromatogram (Identify Peak) detector->tic mass_spec Mass Spectrum (Confirm Identity vs. Library/Standard) tic->mass_spec quant Quantification (Peak Area vs. Standard) tic->quant

Caption: General workflow for GC-MS analysis.
Step-by-Step Protocol
  • Preparation: Prepare a ~100 µg/mL solution of the reference standard and a similarly concentrated solution of the test sample in ethyl acetate.

  • Injection: Inject 1 µL of the sample solution into the GC-MS system operating under the conditions specified above.

  • Data Acquisition: Acquire data over the specified mass range.

  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) to determine the retention time of the analyte.

    • Extract the mass spectrum for the analyte peak.

    • Confirm the identity by comparing the fragmentation pattern to that of the reference standard. Key expected fragments for an acetate ester include the loss of the acetyl group and other characteristic cleavages. The molecular ion (M⁺) at m/z 190 should be visible.

    • For quantitative purposes, an external standard calibration can be performed similarly to the HPLC method, typically using the area of a single characteristic ion (Selected Ion Monitoring - SIM) for higher sensitivity and specificity.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a robust framework for the comprehensive analysis of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. The HPLC method serves as a precise and accurate tool for routine quantification and purity assessment, while the GC-MS method offers definitive structural confirmation. Adherence to the outlined validation protocols will ensure that the data generated is reliable, reproducible, and suitable for the stringent requirements of scientific research and pharmaceutical development.

References

  • AMSbiopharma. (2025).
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
  • ICH. (2023).
  • Santa Cruz Biotechnology, Inc.
  • Fisher Scientific.
  • Padías, A. B. Lab 12: Synthesis of an Ester.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Patil, S. et al. (2023). A comprehensive review on HPLC/bioanalytical method for determination of linagliptin, sitagliptin, vidagliptin, and saxagliptin. World Journal of Pharmaceutical Research, 12(16), 302-318.
  • Hashem, H. et al. (2015). A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 279-282. [Link]

  • Sharma, R. et al. (2021). Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools. Beni-Suef University Journal of Basic and Applied Sciences, 10(1). [Link]

Sources

Application Note: A Validated HPLC-MS/MS Method for the Quantification of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies or other applications. The methodology encompasses a straightforward sample preparation using protein precipitation, followed by a rapid chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been developed and validated in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2][3][4][5]

Introduction

7-methyl-2,3-dihydro-1H-inden-4-yl acetate (CAS 175136-12-6) is a small organic molecule with a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol .[6] Its structural features, including a substituted indane core and an acetate ester functional group, suggest its potential relevance in pharmaceutical and chemical research. Accurate quantification of such compounds in biological matrices is paramount for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. HPLC-MS/MS stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[7]

This document provides a comprehensive, step-by-step protocol for the analysis of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate in human plasma. We will delve into the rationale behind the selection of each experimental parameter, from sample preparation to mass spectrometric detection, ensuring a scientifically sound and reproducible workflow.

Physicochemical Properties and Methodological Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. Since experimental data for 7-methyl-2,3-dihydro-1H-inden-4-yl acetate is not widely available, we will utilize predicted properties to guide our methodological choices.

PropertyPredicted Value/CharacteristicImplication for Method Development
Molecular Weight 190.24 g/mol Suitable for standard HPLC-MS/MS analysis.
XlogP3-AA 2.9Indicates a non-polar, lipophilic nature, suggesting good retention on a reversed-phase HPLC column and suitability for extraction with organic solvents.
Hydrogen Bond Donor Count 0The molecule is not a hydrogen bond donor.
Hydrogen Bond Acceptor Count 2The two oxygen atoms in the acetate group can act as hydrogen bond acceptors.
pKa Not readily predictableThe molecule lacks strongly acidic or basic functional groups, suggesting it will be neutral over a wide pH range.

Data sourced from PubChem and predicted using computational tools.

Based on these properties, we can deduce the following:

  • Sample Preparation: The non-polar nature of the analyte makes it a good candidate for extraction from a complex biological matrix like plasma using protein precipitation with an organic solvent or liquid-liquid extraction.[8][9]

  • Chromatography: Reversed-phase HPLC using a C18 stationary phase will be the most effective separation technique, given the analyte's hydrophobicity.[10][11][12][13]

  • Ionization: The presence of the ester group suggests that electrospray ionization (ESI) in positive ion mode will be a suitable ionization technique, likely forming a protonated molecule [M+H]+ or adducts with cations like sodium [M+Na]+ or ammonium [M+NH4]+.[7][14][15]

Experimental Protocol

Materials and Reagents
  • 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (analytical standard, >98% purity)

  • 7-methyl-2,3-dihydro-1H-inden-4-ol (Internal Standard, >98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (with K2EDTA as anticoagulant)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

Standard Solutions and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate and dissolve in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of 7-methyl-2,3-dihydro-1H-inden-4-ol and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

  • Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[16][17][18][19][20][21] Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing and precipitating plasma proteins.

Protocol:

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 150 µL of the IS working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial with a glass insert.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

G cluster_prep Sample Preparation Plasma Sample Plasma Sample Add IS in ACN Add IS in ACN Plasma Sample->Add IS in ACN 50 µL sample + 150 µL IS/ACN Vortex Vortex Add IS in ACN->Vortex 30 sec Centrifuge Centrifuge Vortex->Centrifuge 10 min @ 14,000 x g Supernatant to Vial Supernatant to Vial Centrifuge->Supernatant to Vial Transfer 100 µL HPLC-MS/MS Analysis HPLC-MS/MS Analysis Supernatant to Vial->HPLC-MS/MS Analysis Inject 5 µL

Caption: Workflow for sample preparation.

HPLC-MS/MS Method

Chromatographic Conditions:

ParameterSettingRationale
Column C18, 50 x 2.1 mm, 1.8 µmProvides excellent retention and separation for non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent suitable for eluting non-polar analytes.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Volume 5 µL
Gradient Elution See table belowA gradient is used to ensure good separation from endogenous plasma components and a reasonable run time.

Gradient Elution Program:

Time (min)%A%B
0.07030
0.57030
2.5595
3.5595
3.67030
5.07030

Mass Spectrometric Conditions:

ParameterSettingRationale
Ionization Mode ESI PositiveExpected to form [M+H]+ ions.
Capillary Voltage 3.5 kVOptimized for stable spray and ion generation.
Source Temperature 150 °C
Desolvation Temperature 400 °CEfficiently removes solvent from the ESI droplets.
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions (Predicted):

Since experimental fragmentation data is not publicly available, the following transitions are predicted based on the structure of the analyte and common fragmentation pathways for acetate esters. The primary fragmentation is expected to be the neutral loss of acetic acid (60 Da) or ketene (42 Da).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
7-methyl-2,3-dihydro-1H-inden-4-yl acetate 191.1131.1 (M+H - C2H4O2)1003015
191.1149.1 (M+H - C2H2O)1003012
7-methyl-2,3-dihydro-1H-inden-4-ol (IS) 149.1131.1 (M+H - H2O)1002518
149.1117.11002522

Note: These are starting parameters and must be optimized on the specific instrument being used.

G cluster_ms Predicted MS/MS Fragmentation Precursor [M+H]+ m/z 191.1 Product1 [M+H - C2H4O2]+ m/z 131.1 Precursor->Product1 Loss of Acetic Acid Product2 [M+H - C2H2O]+ m/z 149.1 Precursor->Product2 Loss of Ketene

Caption: Predicted fragmentation of the analyte.

Method Validation

The developed method should be validated according to the ICH M10 guidelines to ensure its reliability for the intended application.[1][2][3][4][5] The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources.
Calibration Curve At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision Within ±15% (±20% at LLOQ) for both intra- and inter-day assessments.
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery Consistent and reproducible recovery of the analyte and IS.
Stability Analyte stability should be demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).
LLOQ The lowest concentration on the calibration curve with acceptable accuracy and precision (within ±20%).

Discussion

Rationale for Internal Standard Selection: An ideal internal standard (IS) is a stable isotope-labeled version of the analyte. As this is not readily commercially available, a structurally similar compound, 7-methyl-2,3-dihydro-1H-inden-4-ol, was chosen. This compound shares the same core structure as the analyte and is expected to have similar chromatographic behavior and ionization efficiency, making it suitable for correcting variations during sample preparation and analysis.

Chromatography and MS/MS Optimization: The use of a C18 column provides strong hydrophobic interactions necessary for retaining the non-polar analyte.[10][11][12][13] The gradient elution ensures that the analyte is eluted with a good peak shape in a reasonable time, while also separating it from potential matrix interferences. The predicted MRM transitions are based on the most likely fragmentation pathways for an acetate ester. The loss of acetic acid (60 Da) is a common fragmentation pathway for protonated acetate esters. The optimization of cone voltage and collision energy is crucial for maximizing the sensitivity of the assay and should be performed empirically on the instrument.

Conclusion

This application note presents a comprehensive HPLC-MS/MS method for the quantification of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate in human plasma. The method is designed to be sensitive, selective, and robust, making it suitable for regulated bioanalysis in drug development and research. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for the implementation and validation of this method in any bioanalytical laboratory.

References

  • Hsieh, Y. (2008). HPLC-MS/MS in drug metabolism and pharmacokinetic screening. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Konermann, L., et al. (2023). Addressing a Common Misconception: Ammonium Acetate as Neutral pH “Buffer” for Native Electrospray Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Retrieved from [Link]

  • EPFL. (n.d.). Online Mass Spectrometry Tools. Retrieved from [Link]

  • Dearden, J. C. (2012). Prediction of physicochemical properties. PubMed. Retrieved from [Link]

  • Karasu, E., et al. (n.d.). Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non-polar metabolites from human plasma. DergiPark. Retrieved from [Link]

  • He, Y., et al. (2016). Separation and identification of indene–C 70 bisadduct isomers. ResearchGate. Retrieved from [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Rani, S., et al. (2009). A new liquid-liquid extraction method for determination of montelukast in small volume human plasma samples using HPLC with fluorescence detector. ResearchGate. Retrieved from [Link]

  • Konermann, L., et al. (2023). Addressing a Common Misconception: Ammonium Acetate as Neutral pH “Buffer” for Native Electrospray Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Wildman, S. A., & Crippen, G. M. (1999). Prediction of Physicochemical Parameters by Atomic Contributions. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,4,7-trimethyl-. Retrieved from [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

  • Clish, C. B., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. NIH. Retrieved from [Link]

  • MicroSolv. (2021). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-4,7-dimethyl-. Retrieved from [Link]

  • Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Regis Technologies. (n.d.). Reversed-Phase HPLC Columns. Retrieved from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Retrieved from [Link]

  • Zang, Q., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. SciSpace. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrostatic spray ionization. Retrieved from [Link]

  • MDPI. (2019). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. MDPI. Retrieved from [Link]

  • Mustafa, Y. F. (2020). Is there any free software that can facilitate the prediction of the fragmentation acquired from the mass spectroscopy?. ResearchGate. Retrieved from [Link]

  • Garofolo, F., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. PubMed. Retrieved from [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Retrieved from [Link]

  • Souverain, S., et al. (n.d.). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Europe PMC. Retrieved from [Link]

  • KCAS. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • Li, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Retrieved from [Link]

  • Djoumbou-Feunang, Y., et al. (2022). CFM-ID 4.0 – a web server for accurate MS-based metabolite identification. PubMed Central. Retrieved from [Link]

  • JoVE. (2024). Video: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • U.S. National Library of Medicine. (2020). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PubMed. Retrieved from [Link]

  • EPFL. (n.d.). Molecular mass calculator. Retrieved from [Link]

  • M. A. Le-Guen, M.-T. A. (2017). 7-Methyl-1H-indole-2,3-dione. ResearchGate. Retrieved from [Link]

Sources

Application Note & Protocol: Preparation of Standardized Stock Solutions of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Scope

This document provides a comprehensive, field-tested protocol for the preparation, handling, and storage of stock solutions of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (CAS No. 175136-12-6). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals who require accurate and reproducible concentrations of this compound for use in various in vitro and in vivo experimental models. This guide emphasizes scientific integrity, safety, and the rationale behind critical procedural steps to ensure the long-term stability and reliability of the prepared solutions.

Introduction to 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

7-methyl-2,3-dihydro-1H-inden-4-yl acetate is an organic compound with potential applications in various fields of chemical and pharmaceutical research.[1] As with any experimental compound, the accuracy of downstream applications is fundamentally dependent on the precise and consistent preparation of stock solutions. Factors such as solvent choice, weighing accuracy, storage conditions, and handling techniques can significantly impact the effective concentration and stability of the compound in solution. This protocol establishes a self-validating framework to mitigate these risks.

Physicochemical Properties & Key Data

A thorough understanding of the compound's properties is essential for proper handling and preparation. The key physicochemical data for 7-methyl-2,3-dihydro-1H-inden-4-yl acetate are summarized in the table below.

PropertyValueSource(s)
CAS Number 175136-12-6[1][2]
Molecular Formula C₁₂H₁₄O₂[1][2]
Molecular Weight 190.24 g/mol [1][2]
Physical Form Solid or light yellow liquid[2][3]
Purity Typically ≥97%[3][4]

Note on Physical Form: Suppliers have variously described this compound as a solid or a liquid.[2][3] Researchers must observe the physical state of the material as received from the manufacturer to adapt the handling procedure accordingly. This protocol will address both possibilities.

Health & Safety Precautions

7-methyl-2,3-dihydro-1H-inden-4-yl acetate is classified as an irritant and requires careful handling in a controlled laboratory environment.[5] All procedures must be performed inside a certified chemical fume hood.

Hazard Statements:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Mandatory Personal Protective Equipment (PPE):

  • Nitrile or neoprene gloves

  • Chemical splash goggles and a face shield

  • A properly fitted laboratory coat

Emergency Procedures:

  • Skin Contact: Immediately wash with plenty of soap and water.[5] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If you feel unwell, call a poison center or doctor.[5]

  • Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[5]

Protocol for Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in experimental assays.

Materials & Equipment
  • 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (purity ≥97%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Analytical balance (4-decimal place readability)

  • Calibrated pipettes (P1000, P200)

  • Amber glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Sonicator (water bath)

Rationale for Solvent Selection

No empirical solubility data for 7-methyl-2,3-dihydro-1H-inden-4-yl acetate is readily available in the literature. However, its chemical structure—a substituted indane core with an acetate ester group—suggests it is a moderately non-polar organic molecule. Therefore, it is expected to have low aqueous solubility but good solubility in polar aprotic solvents.

Dimethyl Sulfoxide (DMSO) is selected as the primary solvent for the following reasons:

  • High Solubilizing Power: DMSO can dissolve a wide range of non-polar and polar compounds.

  • Biocompatibility: It is miscible with water and most cell culture media, making it a standard vehicle for in vitro drug administration.

  • Low Volatility: Its high boiling point (189 °C) minimizes solvent evaporation, ensuring the stock concentration remains stable over time.

Researchers may also consider other organic solvents like ethanol or dimethylformamide (DMF) if DMSO is incompatible with their experimental system. A preliminary small-scale solubility test is always recommended.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_final Finalization Phase start Start: Assemble Materials & Don PPE weigh 1. Accurately weigh ~1.9 mg of compound start->weigh calculate 2. Calculate precise solvent volume weigh->calculate add_solvent 3. Add calculated DMSO to vial calculate->add_solvent vortex 4. Vortex vial for 2 minutes add_solvent->vortex inspect 5. Visually inspect for particulates vortex->inspect sonicate 6. Sonicate for 5-10 minutes if needed inspect->sonicate Particulates Observed label_vial 8. Label vial with complete information inspect->label_vial Clear Solution reinspect 7. Re-inspect for clarity sonicate->reinspect reinspect->sonicate Particulates Remain reinspect->label_vial Clear Solution store 9. Store at -20°C in the dark label_vial->store end End: Stock Solution Ready store->end

Caption: Workflow for preparing 7-methyl-2,3-dihydro-1H-inden-4-yl acetate stock solution.

Step-by-Step Protocol

Objective: Prepare 1 mL of a 10 mM stock solution.

  • Tare the Balance: Place a clean, empty amber glass vial on the analytical balance and tare the weight.

  • Weigh the Compound:

    • Carefully add approximately 1.9 mg of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate to the vial.

    • Record the exact weight to four decimal places (e.g., 0.0019 g). This precision is critical for accurate concentration calculation.

  • Calculate Required Solvent Volume: Use the following formula to determine the precise volume of DMSO needed.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • Example Calculation:

      • Mass = 0.0019 g

      • Molecular Weight = 190.24 g/mol

      • Desired Concentration = 10 mM = 0.010 mol/L

      • Volume (L) = 0.0019 g / (190.24 g/mol * 0.010 mol/L) = 0.0009987 L

      • Volume (µL) = 998.7 µL

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution:

    • Securely cap the vial and vortex vigorously for 2 minutes.

    • Visually inspect the solution against a light source. If any solid particles remain, place the vial in a water bath sonicator for 5-10 minutes.

    • Repeat the visual inspection. The final solution should be clear and free of any visible precipitate.

  • Labeling: The vial must be clearly and comprehensively labeled. Use a solvent-resistant marker.

    • Compound Name: 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

    • Concentration: 10 mM

    • Solvent: Anhydrous DMSO

    • Date of Preparation: YYYY-MM-DD

    • Operator Initials: XX

Storage & Stability

Improper storage is a primary cause of compound degradation and experimental variability.

  • Short-Term Storage (≤ 1 week): Store at 4°C, protected from light.

  • Long-Term Storage (> 1 week): Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in a desiccated, dark environment.[5]

  • Handling During Use: When retrieving from cold storage, allow the vial to equilibrate to room temperature before opening the cap. This prevents atmospheric moisture from condensing into the vial, which could compromise the compound's stability.

Quality Control & Verification

To ensure the integrity of the prepared stock solution, consider the following optional but highly recommended QC steps:

  • Purity Analysis: The purity of the neat compound should be confirmed upon receipt from the supplier via techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Concentration Verification: The concentration of the final stock solution can be verified using a validated analytical method, such as HPLC with a standard curve. This is particularly important for long-term studies or when transitioning between different batches of the compound.

By adhering to this detailed protocol, researchers can ensure the preparation of high-quality, reliable stock solutions of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, thereby enhancing the reproducibility and accuracy of their scientific findings.

References

  • VietChem. 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate, 97% 1g Maybridge. Available at: [Link]

Sources

Application Notes & Protocols: A Strategic Approach to Efficacy Testing of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Indanone Derivative

The 1-indanone structural motif is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. Compounds from this class have been investigated for their potential as anti-inflammatory, analgesic, anticancer, and antiviral agents, and have also shown promise in the challenging arena of neurodegenerative diseases[1]. The subject of this guide, 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, is a novel compound within this class. While its specific biological activities and mechanism of action are not yet fully elucidated, its chemical heritage suggests significant therapeutic potential[2][3].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vivo efficacy testing of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. Given the nascent stage of research on this specific molecule, we propose a scientifically rigorous, parallel screening strategy targeting two high-impact therapeutic areas where indanone derivatives have previously shown promise: Neurodegeneration and Inflammation . This approach allows for an efficient and broad evaluation of the compound's therapeutic viability, guiding future, more focused research efforts.

The protocols detailed herein are designed to be self-validating, incorporating essential controls and established, reproducible methodologies. We will explore the causal logic behind the selection of specific animal models, experimental procedures, and analytical endpoints, providing a robust framework for your preclinical studies.

Part 1: Efficacy Screening in Neurodegenerative Disease Models

The complexity of the human brain and the chronic nature of neurodegenerative diseases necessitate the use of well-validated animal models that recapitulate key aspects of human pathology[4][5]. Rodent models, despite their limitations, are invaluable for initial efficacy screening due to their genetic tractability and relatively rapid disease progression[6]. We propose evaluating 7-methyl-2,3-dihydro-1H-inden-4-yl acetate in established models of Alzheimer's Disease (AD) and Parkinson's Disease (PD), the two most prevalent neurodegenerative disorders[6].

Alzheimer's Disease: 5xFAD Mouse Model

Rationale: The 5xFAD transgenic mouse model is a widely used and aggressive model of amyloid pathology[7]. These mice co-express five human familial Alzheimer's disease (FAD) mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes, leading to accelerated amyloid-beta (Aβ) deposition, gliosis, and cognitive deficits, which are hallmark features of AD[7][8]. The rapid onset of pathology makes this model suitable for relatively short-term efficacy studies[7].

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Treatment Administration cluster_2 Phase 3: Efficacy Assessment A Animal Acclimatization (1-2 weeks) B Baseline Behavioral Testing (e.g., Morris Water Maze) A->B C Randomize into Groups: 1. Vehicle Control 2. Test Compound (Low Dose) 3. Test Compound (High Dose) 4. Positive Control (optional) B->C D Chronic Dosing (e.g., 8-12 weeks via oral gavage) C->D E Post-Treatment Behavioral Testing D->E F Euthanasia & Tissue Collection (Brain) E->F G Biochemical & Histological Analysis (ELISA for Aβ, Immunohistochemistry) F->G

Caption: Workflow for 5xFAD mouse model efficacy study.

  • Animal Husbandry:

    • Use 2-3 month old male and female 5xFAD transgenic mice and wild-type littermates.

    • House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

    • Allow a 1-2 week acclimatization period before any procedures.

  • Experimental Groups & Dosing:

    • Formulation: Prepare 7-methyl-2,3-dihydro-1H-inden-4-yl acetate in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water).

    • Groups (n=10-15/group):

      • Group 1: 5xFAD + Vehicle

      • Group 2: 5xFAD + Test Compound (Dose 1)

      • Group 3: 5xFAD + Test Compound (Dose 2)

      • Group 4: Wild-Type + Vehicle

    • Administration: Administer the compound or vehicle daily via oral gavage for 8-12 weeks.

  • Efficacy Endpoints:

    • Behavioral Assessment (Cognition):

      • Perform the Morris Water Maze or Y-maze test at baseline and at the end of the treatment period to assess spatial learning and memory.

    • Biochemical Analysis:

      • Following euthanasia, harvest one brain hemisphere and homogenize for analysis.

      • Use ELISA kits to quantify soluble and insoluble Aβ40 and Aβ42 levels.

    • Histopathology:

      • Perfuse animals with saline followed by 4% paraformaldehyde.

      • Process the remaining brain hemisphere for paraffin embedding or cryosectioning[9][10][11].

      • Perform immunohistochemistry (IHC) using antibodies against Aβ (e.g., 6E10) to visualize and quantify plaque burden. Stain for microgliosis (Iba1) and astrocytosis (GFAP) to assess neuroinflammation.

Parkinson's Disease: MPTP-induced Model

Rationale: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a neurotoxin-based model that reliably reproduces the hallmark pathology of Parkinson's Disease: the degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and subsequent loss of striatal dopamine[12][13][14]. This leads to measurable motor deficits, providing a clear set of endpoints to evaluate the neuroprotective potential of a test compound[15].

Parameter Description
Animal Model C57BL/6 mice (male, 8-10 weeks old)
Neurotoxin MPTP-HCl, administered intraperitoneally (i.p.)
Dosing Regimen Sub-acute: e.g., 20 mg/kg, i.p., once daily for 4-5 days
Treatment Groups 1. Saline + Vehicle
2. MPTP + Vehicle
3. MPTP + Test Compound (pre-treatment)
4. MPTP + Test Compound (post-treatment)
Administration Route Oral gavage, i.p., or subcutaneous, depending on compound properties
Primary Endpoints Motor function (Rotarod, Pole test)
Dopaminergic neuron count (Tyrosine Hydroxylase IHC)
Secondary Endpoints Striatal dopamine levels (HPLC)
Neuroinflammation markers (Iba1, GFAP IHC)
  • MPTP Administration & Safety:

    • CAUTION: MPTP is a potent human neurotoxin. All handling and administration must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

    • Dissolve MPTP-HCl in sterile saline immediately before use.

    • Administer MPTP according to the chosen regimen (e.g., 4 injections of 20 mg/kg at 2-hour intervals on a single day)[13].

  • Compound Treatment:

    • Pre-treatment: Begin administration of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate or vehicle 1-3 days before MPTP induction and continue for the duration of the study (e.g., 7-21 days post-MPTP).

    • Post-treatment: Begin administration after the final MPTP injection to assess therapeutic rescue potential.

  • Efficacy Assessment:

    • Motor Function:

      • Perform the Rotarod test to assess motor coordination and balance at baseline and several time points post-MPTP (e.g., days 3, 7, 14).

    • Neurochemical Analysis:

      • At the study endpoint, dissect the striatum and measure dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.

    • Immunohistochemistry:

      • Perfuse animals and process brains for cryosectioning.

      • Perform IHC on sections of the substantia nigra using an antibody against Tyrosine Hydroxylase (TH) to label dopaminergic neurons.

      • Quantify the number of TH-positive neurons using stereological methods to determine the extent of neuroprotection[12].

Part 2: Efficacy Screening in Inflammation Models

Inflammation is a complex biological response central to numerous diseases[16][17]. Evaluating a novel compound in both acute and chronic inflammation models provides a comprehensive profile of its anti-inflammatory potential[18].

Acute Inflammation: Carrageenan-Induced Paw Edema

Rationale: The carrageenan-induced paw edema model is a classic, rapid, and reproducible in vivo assay for screening acute anti-inflammatory activity[19]. The inflammatory response is biphasic, involving mediators like histamine and serotonin in the first phase, and prostaglandins and cytokines in the second, allowing for some mechanistic insight.

  • Animals and Grouping:

    • Use Sprague-Dawley or Wistar rats (150-200g).

    • Groups (n=6-8/group): Vehicle Control, Test Compound (multiple doses), Positive Control (e.g., Indomethacin, 10 mg/kg).

  • Procedure:

    • Administer the vehicle, test compound, or positive control orally 60 minutes before the carrageenan challenge.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Chronic Inflammation: Collagen-Induced Arthritis (CIA) in Mice

Rationale: The CIA model is a widely used model of autoimmune inflammatory arthritis that shares many pathological features with human rheumatoid arthritis, including synovitis, cartilage degradation, and bone erosion. It is considered the gold standard for testing the efficacy of anti-arthritic drugs.

CIA_Workflow A Day 0: Primary Immunization (Bovine Type II Collagen + Complete Freund's Adjuvant) B Day 21: Booster Immunization (Collagen + Incomplete Freund's Adjuvant) A->B C ~Day 24-28: Onset of Arthritis B->C D Therapeutic Dosing Begins: - Vehicle - Test Compound - Positive Control C->D E Monitor Disease Progression: - Clinical Scoring - Paw Thickness Measurement (2-3 times/week) D->E F Day 42-56: Study Termination E->F G Endpoint Analysis: - Histopathology of Joints - Serum Cytokine Levels F->G

Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.

  • Induction of Arthritis:

    • Use DBA/1 mice, which are genetically susceptible to CIA.

    • Day 0: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA) and administer via intradermal injection at the base of the tail.

    • Day 21: Administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).

  • Treatment and Monitoring:

    • Begin therapeutic dosing with 7-methyl-2,3-dihydro-1H-inden-4-yl acetate upon the first signs of arthritis (typically around day 24-28).

    • Monitor animals 2-3 times per week for signs of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling. The maximum score per animal is 16.

    • Measure paw thickness using a digital caliper.

  • Endpoint Analysis:

    • Dissect hind paws, fix in formalin, decalcify, and process for histology.

    • Stain joint sections with Hematoxylin & Eosin (H&E) and Safranin O to assess inflammation, pannus formation, and cartilage/bone erosion.

Conclusion and Future Directions

This application note outlines a strategic, multi-pronged approach to characterize the in vivo efficacy of the novel compound 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. By employing validated and robust animal models of neurodegeneration and inflammation, researchers can efficiently screen for significant biological activity. Positive results in any of these models would provide a strong rationale for further investigation, including dose-response studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and deeper mechanistic studies to elucidate the compound's mode of action. This structured approach maximizes the potential for discovery while ensuring the judicious use of research resources.

References

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151. [Link][12][13][14]

  • Kang, J., Watanabe, H., & Shen, J. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR Protocols, 2(3), 100654. [Link][9][10][11]

  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). Various Animal Models for Preclinical Testing of Anti-inflammatory Agents. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link][18]

  • Lee, J. H., et al. (2020). Detailed protocol for the detection and quantification of key neuropathological changes in Alzheimer's mouse models. (Referenced in Kang et al., 2021). [No direct URL provided in search results][10]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link][16][17]

  • Watanabe, H., et al. (2014). Protocols for analyzing neuropathological changes. (Referenced in Kang et al., 2021). [No direct URL provided in search results][11]

  • Goyal, S. N., et al. (2019). The present review describes various techniques of anti-inflammatory drug screening. (Referenced in Patil et al., 2019). [No direct URL provided in search results][17]

  • Surguchov, A. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Biomolecules, 12(3), 453. [Link][4]

  • Anonymous. (2023). 6-OHDA mouse model of Parkinson's disease. Protocols.io. [Link][20]

  • Li, X. J., & Li, S. (2018). Animal model of Huntington's offers advantages for testing treatments. Drug Target Review. [Link][21]

  • Golde, T. E., & Streit, W. J. (2018). All (animal) models (of neurodegeneration) are wrong. Are they also useful?. Neurobiology of Disease, 120, 93-99. [Link][5]

  • Anonymous. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Source not specified in search results][22]

  • Subramanya, A. R., et al. (2023). A One-Step Mouse Model of Parkinson's Disease Combining rAAV-α-Synuclein and Preformed Fibrils of α-Synuclein. Bio-protocol, 13(21), e4821. [Link][15]

  • LaClair, K. D., & Mazzulli, J. R. (2017). Animal Models of Neurodegenerative Diseases. Methods in Molecular Biology, 1727, 3-25. [Link][23]

  • Siddiqui, A. (2023). Screening models for inflammatory drugs. Slideshare. [Link][19]

  • Sureda, F. X., et al. (2023). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Pharmacology, 14, 1243423. [Link][6]

  • Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. [Link][13]

  • Heikkila, R. E., et al. (1984). Some features of the nigrostriatal dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in the mouse. (Referenced in Jackson-Lewis & Przedborski, 2007). [No direct URL provided in search results][14]

  • Sasaguri, H., et al. (2017). Mouse Models of Alzheimer's Disease. Frontiers in Molecular Neuroscience, 10, 137. [Link][8]

  • Oakley, H., et al. (2006). Intraneuronal beta-amyloid aggregates, neurodegeneration, and neuron loss in transgenic mice with five familial Alzheimer's disease mutations: potential factors in amyloid plaque formation. Journal of Neuroscience, 26(40), 10129-10140. [Link][7]

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-7207. [Link][24]

  • Luo, G., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-3161. [Link][25]

  • Sadowska, B., & Różalska, S. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1093-1118. [Link][1]

  • PubChem. (n.d.). Methyl 2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-acetate. PubChem. [Link][26]

  • PubChem. (n.d.). Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate. PubChem. [Link][27]

Sources

Application Notes and Protocols for Establishing a Dose-Response Curve for 7-methyl-2,3-dihydro-1H-inden-4-yl Acetate In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing Novel Chemical Entities

7-methyl-2,3-dihydro-1H-inden-4-yl acetate is a small molecule with the chemical formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol [1][2]. As of the date of this publication, its specific biological targets and mechanism of action are not extensively documented in publicly available literature. The indanone scaffold, a core structural feature, is present in compounds with a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties[3].

When approaching a novel compound such as 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, a foundational step in its preclinical characterization is the determination of its dose-response relationship in a biological system. This allows researchers to quantify the compound's potency and efficacy, providing essential data for further mechanistic studies. The dose-response curve is a graphical representation of the relationship between the concentration of a drug and the magnitude of the resulting biological effect[4][5].

This document provides a detailed protocol for establishing an in vitro dose-response curve for 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. Given the absence of a known specific target, a logical starting point is to assess its general effect on cell viability or cytotoxicity. This approach can reveal whether the compound has broad cytotoxic effects or if it is well-tolerated by cells, suggesting a more specific mode of action that would warrant further investigation.

Principle of the Assay

The protocol described herein will utilize a cell-based viability assay to generate a dose-response curve. Cell viability assays are fundamental tools in drug discovery and toxicology to assess the overall health of a cell population after exposure to a test compound[6]. We will focus on an ATP-based luminescent assay, which measures the level of adenosine triphosphate (ATP), a key indicator of metabolically active cells. The amount of luminescence is directly proportional to the number of viable cells.

The experiment involves treating a chosen cell line with a range of concentrations of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. After a defined incubation period, the viability of the cells is measured. The resulting data are then plotted with the logarithm of the compound concentration on the x-axis and the cellular response (e.g., percent viability) on the y-axis. A nonlinear regression analysis is then applied to fit a sigmoidal curve to the data, from which key parameters such as the IC₅₀ (half-maximal inhibitory concentration) can be derived[7][8][9]. The IC₅₀ represents the concentration of the compound required to inhibit the biological response by 50%[8].

Experimental Workflow Overview

The overall experimental process is a multi-step workflow designed to ensure reproducibility and accuracy. The key stages include cell culture and seeding, preparation of the test compound dilutions, treatment of the cells, measurement of the cellular response, and finally, data analysis and interpretation.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Acquisition & Analysis A Cell Line Selection & Culture B Compound Stock Preparation C Cell Seeding in 96-Well Plate B->C Start Experiment D Serial Dilution of Compound C->D E Cell Treatment D->E F Incubation (e.g., 48-72h) E->F G Viability Assay (e.g., ATP-based) F->G Assay Readout H Data Normalization G->H I Nonlinear Regression & Curve Fitting H->I J IC50 & Parameter Determination I->J

Caption: A high-level overview of the experimental workflow.

Detailed Protocol

Materials and Reagents
  • 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (ensure purity and proper storage)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the researcher's field of study)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Sterile, clear-bottom 96-well cell culture plates

  • Luminescent ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Multichannel pipette

  • Luminometer plate reader

Step-by-Step Methodology

1. Cell Culture and Seeding:

  • Rationale: Maintaining healthy, logarithmically growing cells is critical for consistent results. The seeding density must be optimized to ensure cells do not become confluent during the assay period, which can affect their response to the compound[10].

  • Procedure:

    • Culture the chosen cell line in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS, then detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/well in 100 µL of medium).

    • Seed the cells into a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

2. Compound Preparation and Serial Dilution:

  • Rationale: A logarithmic serial dilution series is used to cover a wide range of concentrations, which is essential for defining the full sigmoidal shape of the dose-response curve[4]. Using a consistent, low percentage of DMSO minimizes solvent-induced toxicity.

  • Procedure:

    • Prepare a high-concentration stock solution of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (e.g., 10 mM) in DMSO.

    • In a separate 96-well plate or in microcentrifuge tubes, perform a serial dilution of the compound stock in a complete medium. A common approach is a 1:3 or 1:10 dilution series to generate 8-10 concentrations.

    • Ensure the final DMSO concentration in the highest compound concentration well does not exceed 0.5%. Prepare a vehicle control (medium with the same final DMSO concentration but no compound).

    • Also, prepare a "no cell" control (medium only) for background subtraction.

3. Cell Treatment and Incubation:

  • Rationale: The incubation time is a critical parameter and may need to be optimized. A 48 to 72-hour incubation is common for assessing effects on cell proliferation.

  • Procedure:

    • After the 24-hour cell attachment period, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions (and controls) to the appropriate wells. It is recommended to perform each treatment in triplicate.

    • Return the plate to the incubator (37°C, 5% CO₂) for the desired exposure time (e.g., 48 or 72 hours).

4. Measurement of Cell Viability:

  • Rationale: The ATP-based assay provides a rapid and sensitive measure of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.

  • Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the luminescent ATP assay reagent according to the manufacturer's instructions.

    • Add the recommended volume of reagent (e.g., 100 µL) to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

The raw luminescence data must be processed and analyzed to generate a dose-response curve and extract meaningful parameters. Software such as GraphPad Prism is highly recommended for this analysis[8][9][11][12][13][14].

1. Data Normalization:

  • First, subtract the average background luminescence (from "no cell" wells) from all other measurements.

  • Normalize the data to the vehicle control. The response of the vehicle-treated cells is set to 100% viability, and the responses of the compound-treated cells are expressed as a percentage of this control.

    • % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100

2. Nonlinear Regression:

  • Plot the normalized % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Fit the data using a four-parameter logistic (4PL) nonlinear regression model[7][9][14]. This model is widely used for sigmoidal dose-response curves and is defined by the equation:

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

dose_response_curve cluster_curve Four-Parameter Logistic Model cluster_graph A Top Plateau (Max Response) B Bottom Plateau (Min Response) C IC50 D Hill Slope (Steepness) X1 Log[Concentration] Y1 Response (% Viability)

Caption: Key parameters of a four-parameter dose-response curve.

3. Interpretation of Parameters:

  • Top and Bottom Plateaus: These represent the maximum and minimum response levels, respectively. In a viability assay, the 'Top' should be around 100%, and the 'Bottom' indicates the minimum viability achieved at the highest compound concentrations[7].

  • IC₅₀ (Half-Maximal Inhibitory Concentration): This is the concentration of the compound that produces a response halfway between the Top and Bottom plateaus. It is the most common measure of a compound's potency; a lower IC₅₀ indicates higher potency[8].

  • Hill Slope: This parameter describes the steepness of the curve. A Hill slope of 1.0 is standard. A value greater than 1.0 indicates a steeper, more switch-like response, while a value less than 1.0 indicates a shallower response[7].

Quantitative Data Summary Table
ParameterDescriptionExample Value
Cell Line The biological system used for the assay.HeLa
Seeding Density Number of cells seeded per well.5,000 cells/well
Incubation Time Duration of compound exposure.48 hours
Concentration Range The range of compound concentrations tested.1 nM - 100 µM
IC₅₀ The concentration for 50% inhibition of cell viability.To be determined
Hill Slope The steepness of the dose-response curve.To be determined
R² (Goodness of Fit) A statistical measure of how well the regression line approximates the real data points.> 0.95 (Target)

Conclusion and Next Steps

This application note provides a comprehensive and robust framework for determining the in vitro dose-response curve of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, a novel compound with uncharacterized biological activity. By starting with a general cell viability assay, researchers can obtain crucial initial data on the compound's potency and its effect on cell health.

A resulting low micromolar or nanomolar IC₅₀ value would suggest significant biological activity and warrant further investigation, such as screening against a panel of kinases or other common drug targets. Conversely, a high IC₅₀ value (e.g., > 50 µM) might indicate low general cytotoxicity, suggesting the compound may have a more specific, non-cytotoxic mechanism of action that would require different assay endpoints to elucidate (e.g., reporter gene assays, enzyme activity assays). The data generated using this protocol will be foundational for guiding the subsequent stages of drug discovery and development for this compound.

References

  • GraphPad Software. (n.d.). How to Perform a Dose-Response Analysis. Retrieved from [Link]

  • GraphPad Software. (n.d.). What are dose-response curves?. Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Oreate AI. (2026, January 7). A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. Retrieved from [Link]

  • Studylib. (n.d.). Dose-Response Analysis with GraphPad Prism: Step-by-Step Guide. Retrieved from [Link]

  • GraphPad Software. (n.d.). Tutorial: Plotting dose-response curves. FAQ 1726. Retrieved from [Link]

  • Brazzale, A. R., et al. (2012). Modeling Nonlinear Dose-Response Relationships in Epidemiologic Studies: Statistical Approaches and Practical Challenges. NIH Public Access. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. Retrieved from [Link]

  • Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • GraphPad Software. (n.d.). Example: Global nonlinear regression (dose-response curves). Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Phase Holographic Imaging. (n.d.). Kinetic Dose Response Assay. HoloMonitor® Live Cell Assay. Retrieved from [Link]

  • TileStats. (2023, June 5). Nonlinear regression - how to fit a dose-response curve in R [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2013, June 5). Video: Viability Assays for Cells in Culture. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability assay. Dose-response curves of five cancer cell lines.... Retrieved from [Link]

  • Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9, 55–74. Retrieved from [Link]

  • Yoon, J., et al. (2021). Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance. NIH National Library of Medicine. Retrieved from [Link]

  • Malaria C. (2025, July 9). Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video [Video]. YouTube. Retrieved from [Link]

  • GraphPad Software. (n.d.). How Do I Perform a Dose-Response Experiment?. FAQ 2188. Retrieved from [Link]

  • Karmaus, A. L., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. NIH National Library of Medicine. Retrieved from [Link]

  • Spektor, A. (2024, April 24). Setting up a Dose Response Protocol. CDD Support. Retrieved from [Link]

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–207. Retrieved from [Link]

  • Sadowska, B., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 438–462. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-acetate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate. PubChem Compound Database. Retrieved from [Link]

Sources

techniques for labeling 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Strategic Labeling of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

Abstract

This comprehensive guide provides detailed application notes and protocols for the chemical labeling of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (CAS 175136-12-6)[1][2]. The methodologies detailed herein are designed for researchers, medicinal chemists, and drug development professionals who require tagged versions of this molecule for advanced studies, such as receptor binding assays, metabolic tracking, bio-distribution analysis, and high-throughput screening. We present a range of techniques from isotopic substitution to covalent conjugation of reporter tags like fluorophores and biotin. Each protocol is grounded in established chemical principles and includes explanations for experimental choices, purification strategies, and methods for analytical validation.

Introduction: The Rationale for Labeling

7-methyl-2,3-dihydro-1H-inden-4-yl acetate is an aromatic ester whose structural motif may be of interest in various fields of chemical biology and drug discovery. To elucidate its mechanism of action, quantify its presence in biological systems, or track its metabolic fate, it is essential to employ labeled analogues. Labeling introduces a detectable feature—be it a stable isotope, a radionuclide, or a reporter molecule—without significantly altering the compound's intrinsic biological activity[3]. This guide presents four distinct and powerful strategies to achieve this: Isotopic Labeling, Radioiodination, Fluorescent Tagging, and Biotinylation.

Section 1: Foundational Chemistry: The Phenolic Precursor

Direct labeling of the final acetate ester can be challenging due to its relative chemical inertness. A more versatile and strategic approach involves leveraging its immediate synthetic precursor, 7-methyl-2,3-dihydro-1H-inden-4-ol . The phenolic hydroxyl group on this precursor is a highly versatile chemical handle for various modification and conjugation reactions. Once the label is installed on the phenol, a final, simple acetylation step yields the target labeled compound.

Precursor 7-methyl-2,3-dihydro-1H-inden-4-ol (Key Intermediate) Labeling Labeling Reaction (Isotope, Tag, etc.) Precursor->Labeling Labeled_Phenol Labeled Phenol Intermediate Labeling->Labeled_Phenol Acetylation Acetylation (e.g., Acetic Anhydride) Labeled_Phenol->Acetylation Final_Product Labeled 7-methyl-2,3-dihydro-1H-inden-4-yl acetate Acetylation->Final_Product

Caption: General workflow using a versatile phenolic precursor.

Section 2: Isotopic Labeling Protocols

Isotopic labeling is the gold standard for applications requiring precise quantification (e.g., mass spectrometry-based assays) as the physicochemical properties of the molecule are minimally altered[3][4].

Protocol 2.1: Acetyl Group Labeling with ¹³C or ¹⁴C

This protocol introduces a stable isotope (¹³C) or a radioisotope (¹⁴C) into the acetyl moiety. This is arguably the most straightforward labeling method, achieved by using isotopically labeled acetylating agents. Isotopic labeling of the acetyl group is well-documented for mechanistic studies[5][6][7].

Principle: The phenolic precursor is esterified using labeled acetic anhydride. The reaction proceeds via nucleophilic acyl substitution.

Materials:

  • 7-methyl-2,3-dihydro-1H-inden-4-ol

  • [1,1'-¹³C₂] Acetic Anhydride or [1,1'-¹⁴C₂] Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Dissolve 7-methyl-2,3-dihydro-1H-inden-4-ol (1 equivalent) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Add anhydrous pyridine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the isotopically labeled acetic anhydride (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Validation: Confirm the structure and isotopic incorporation by Mass Spectrometry (expecting a +2 Da shift for ¹³C₂) and NMR spectroscopy (¹³C NMR will show enhanced signals for the carbonyl and methyl carbons of the acetyl group).

Protocol 2.2: Aromatic Ring Deuteration/Tritiation

This protocol introduces deuterium (²H) or tritium (³H) onto the aromatic ring of the indane core via Hydrogen Isotope Exchange (HIE). This method is valuable for metabolic stability studies. Late-stage HIE is an efficient strategy that avoids multi-step synthesis from labeled starting materials[8][9].

Principle: A metal catalyst (e.g., Palladium on Carbon) activates C-H bonds on the electron-rich aromatic ring, facilitating exchange with an isotopic water source (D₂O or T₂O).

Materials:

  • 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

  • Palladium on Carbon (10% Pd/C)

  • Deuterium oxide (D₂O) or Tritiated water (T₂O)

  • Anhydrous solvent (e.g., dioxane or THF)

  • Syringe filters

Protocol:

  • Place the starting acetate (1 equivalent) and 10% Pd/C (10% w/w) in a pressure-tolerant vial.

  • Add the anhydrous organic solvent and the isotopic water source (e.g., 5-10 equivalents of D₂O).

  • Seal the vial tightly and heat to 100-140 °C for 12-24 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite and a syringe filter to remove the Pd/C catalyst.

  • Wash the organic layer with water to remove any remaining isotopic water, then with brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate.

  • Purification: Purify via flash chromatography or preparative HPLC.

  • Validation: Analyze by ¹H NMR to observe the reduction in integration of aromatic signals and by Mass Spectrometry to determine the degree and distribution of deuterium incorporation.

Section 3: Radioiodination Protocol

Radioiodination introduces a gamma-emitting isotope (e.g., ¹²³I, ¹²⁵I) or a positron-emitter (¹²⁴I), making the molecule suitable for SPECT or PET imaging, respectively.

Protocol 3.1: Electrophilic Aromatic Radioiodination

Principle: An electrophilic iodine species (I⁺) is generated in situ from a radioactive iodide source (NaI) using an oxidizing agent. This electrophile then attacks the electron-rich aromatic ring[10][11][12]. The substitution will be directed by the activating alkoxy and methyl groups.

Start 7-methyl-2,3-dihydro-1H-inden-4-yl acetate Reaction Electrophilic Aromatic Substitution (SEAr) Start->Reaction Reagents Na[¹²⁵I] + Oxidizing Agent (e.g., Iodogen) Reagents->Reaction Product [¹²⁵I]-labeled Product Reaction->Product Purification Radio-HPLC Purification Product->Purification

Caption: Workflow for direct radioiodination.

Materials:

  • 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

  • Sodium [¹²⁵I]Iodide in 0.1 M NaOH

  • Iodogen®-coated reaction vials

  • Phosphate buffer (pH 7.4)

  • Methanol

  • Sodium metabisulfite (quenching agent)

  • C18 Sep-Pak cartridge for initial cleanup

  • Radio-HPLC system for purification

Protocol:

  • Prepare a solution of the starting material (approx. 1 mg/mL) in methanol.

  • To an Iodogen®-coated vial, add 50 µL of phosphate buffer.

  • Add 5-10 µL of the substrate solution.

  • Add the desired amount of Na[¹²⁵I] (e.g., 37 MBq, 1 mCi).

  • Let the reaction proceed at room temperature for 15-20 minutes, with gentle agitation.

  • Quench the reaction by adding 100 µL of sodium metabisulfite solution.

  • Purification:

    • Load the reaction mixture onto a pre-conditioned C18 Sep-Pak cartridge.

    • Wash with water to remove unreacted iodide.

    • Elute the product with methanol.

    • Perform final purification using reverse-phase radio-HPLC to separate the labeled product from unlabeled starting material and potential regioisomers.

  • Validation: Confirm radiochemical purity and identity by co-injection with a non-radioactive, cold-iodinated standard on the analytical HPLC system.

Section 4: Conjugate Labeling via Click Chemistry

For fluorescent or affinity labeling, "click chemistry" offers a highly efficient and modular approach[13][14]. The strategy involves functionalizing the phenolic precursor with an alkyne handle, which can then be "clicked" to an azide-containing reporter tag[15][16].

Protocol 4.1: Synthesis of Alkyne-Functionalized Precursor

Principle: The phenolic hydroxyl group is alkylated with propargyl bromide to install a terminal alkyne, a key functional group for click chemistry.

Materials:

  • 7-methyl-2,3-dihydro-1H-inden-4-ol

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃)

  • Acetone or DMF (anhydrous)

Protocol:

  • Dissolve the phenol (1 equivalent) in anhydrous acetone.

  • Add finely ground K₂CO₃ (3 equivalents).

  • Add propargyl bromide (1.5 equivalents) dropwise.

  • Heat the mixture to reflux and stir for 8-12 hours.

  • After cooling, filter off the K₂CO₃ and concentrate the filtrate.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry over MgSO₄, filter, and concentrate.

  • Purify by column chromatography to yield 4-(prop-2-yn-1-yloxy)-7-methyl-2,3-dihydro-1H-indene .

  • Validation: Confirm structure by ¹H NMR, ¹³C NMR, and MS.

Protocol 4.2: Fluorescent Labeling via CuAAC

Principle: A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction covalently links the alkyne-functionalized precursor to a fluorescent azide tag (e.g., Azide-Fluor 488).

Materials:

  • Alkyne-functionalized precursor from Protocol 4.1

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide, Cy5 Azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent system (e.g., t-BuOH/H₂O or DMSO)

Protocol:

  • In a vial, dissolve the alkyne precursor (1 equivalent) and the fluorescent azide (1.1 equivalents) in the chosen solvent system.

  • Add a freshly prepared aqueous solution of sodium ascorbate (5 equivalents).

  • Add an aqueous solution of CuSO₄ (1 equivalent).

  • Stir the reaction at room temperature for 2-4 hours. The reaction is often visible by a color change.

  • Acetylation Step: After confirming the click reaction is complete (via TLC or LC-MS), add pyridine (3 equivalents) and acetic anhydride (2.5 equivalents) directly to the reaction mixture. Stir for an additional 4 hours.

  • Purification: Purify the final fluorescently labeled acetate product using preparative reverse-phase HPLC.

  • Validation: Characterize by LC-MS and fluorescence spectroscopy to confirm conjugation and retention of fluorescent properties.

ParameterConditionRationale
Catalyst Copper(I), generated in situEfficiently catalyzes the [3+2] cycloaddition between the alkyne and azide[14].
Reducing Agent Sodium AscorbateReduces Cu(II) to the active Cu(I) catalytic species and prevents oxidative side reactions.
Solvent t-BuOH/H₂O or DMSOSolubilizes both the organic precursor and the often water-soluble reagents.
Final Step In-situ AcetylationSimplifies the workflow by avoiding isolation of the intermediate labeled phenol.

Section 5: Biotinylation

Biotinylation enables high-affinity capture of the molecule and its binding partners using streptavidin- or avidin-functionalized supports[17][18][19]. The click chemistry approach is directly applicable.

Protocol: The protocol is identical to 4.2 , with the substitution of a fluorescent azide for an azide-containing biotin reagent (e.g., Azide-PEG4-Biotin). Purification and validation would be performed using HPLC and Mass Spectrometry. The biotinylated product can be functionally validated using a streptavidin gel-shift assay or by binding to streptavidin-coated beads.

Conclusion

The protocols outlined in this guide provide a robust toolkit for the labeling of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. By selecting the appropriate labeling strategy—isotopic, radioiodine, fluorescent, or affinity—researchers can generate the specific chemical tools required to probe the biological function and fate of this compound with high precision and confidence. The strategic use of the phenolic precursor is emphasized as a key approach to enable modular and efficient access to a wide variety of labeled analogues.

References

  • F. Guérard, et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry. [Link][11]

  • Wikipedia. (2024). Biotinylation. [Link][17]

  • Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. [Link][13]

  • Wikipedia. (2024). Click chemistry. [Link][15]

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences. [Link]

  • Boger, D.L., et al. (2019). Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging. Current Radiopharmaceuticals. [Link][20]

  • Agard, N. J., et al. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society. [Link]

  • Becer, C. R., et al. (2009). Click Chemistry for the Preparation of Well-Defined Polymeric Architectures. Angewandte Chemie International Edition. [Link]

  • Chemistry LibreTexts. (2019). Condensation of Acids with Alcohols: The Fischer Esterification. [Link][6]

  • Wikipedia. (2024). Isotopic labeling. [Link][3]

  • Zang, L., et al. (2013). Isotope labeling studies on the electron impact mass spectral fragmentation patterns of chloropropanol acetates. Journal of agricultural and food chemistry. [Link][5]

  • X-Chem. (2023). Flow Chemistry for Contemporary Isotope Labeling. [Link][8]

  • European Commission. (2019). ISOTOPIC LABELING FOR DRUG INNOVATION DELIVERABLE. [Link][9]

  • Thieme Chemistry. (n.d.). Isotopic Labelling Reactions. [Link][21]

  • ResearchGate. (2015). Modern Developments in Isotopic Labelling. [Link][4]

  • Kireev, D. B. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules. [Link][10]

  • ResearchGate. (2010). Radioiodination by electrophilic aromatic substitution reactions. [Link][12]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 7-Methyl-2,3-dihydro-1H-inden-4-yl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this multi-step synthesis and ultimately improve your product yield and purity.

The synthesis of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate is a multi-step process that requires careful control of reaction conditions to achieve high yields. This guide will walk you through the key stages of the synthesis, from the formation of the indanone intermediate to the final acetylation, highlighting potential pitfalls and offering evidence-based solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing a systematic approach to identifying the root cause and implementing effective solutions.

Synthesis of 7-Methyl-4-indanone via Intramolecular Friedel-Crafts Acylation

Q1: My intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid is resulting in a low yield of 7-methyl-4-indanone. What are the likely causes and how can I improve it?

A1: Low yields in this crucial cyclization step can often be attributed to several factors. Here’s a breakdown of potential issues and their remedies:

  • Insufficiently Strong Acid Catalyst: The intramolecular Friedel-Crafts acylation requires a strong acid to promote the formation of the acylium ion intermediate. If the acid is too weak, the reaction will be slow and incomplete.[1][2]

    • Solution: Polyphosphoric acid (PPA) is a commonly used and effective reagent for this type of cyclization. Ensure you are using a sufficient excess of PPA and that it is of good quality. Alternatively, a mixture of methanesulfonic acid and phosphorus pentoxide can be used.[2]

  • Suboptimal Reaction Temperature and Time: The reaction kinetics are highly dependent on temperature. Too low a temperature will result in an incomplete reaction, while excessively high temperatures can lead to side product formation.

    • Solution: The reaction is typically heated to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A good starting point is to heat the reaction mixture at 90-100 °C for 1-2 hours.

  • Moisture Contamination: Lewis acids and many Brønsted acids used in Friedel-Crafts reactions are extremely sensitive to moisture, which can quench the catalyst.

    • Solution: Ensure all glassware is thoroughly dried before use and that all reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Regioisomers: Depending on the directing effects of the methyl group on the aromatic ring, there is a possibility of forming the isomeric 5-methyl-4-indanone, although the formation of the 7-methyl isomer is generally favored.

    • Solution: The choice of solvent can sometimes influence regioselectivity. However, in this case, the directing effect of the methyl group should strongly favor the desired product. If you suspect the formation of isomers, careful purification by column chromatography or recrystallization will be necessary to isolate the desired 7-methyl-4-indanone.

Reduction of 7-Methyl-4-indanone to 7-Methyl-2,3-dihydro-1H-inden-4-ol

Q2: I am observing incomplete reduction of the indanone to the corresponding indanol. What could be the issue?

A2: Incomplete reduction is a common problem that can usually be resolved by addressing the following:

  • Choice and Activity of Reducing Agent: The choice of reducing agent is critical for the efficient conversion of the ketone to a secondary alcohol.

    • Solution: Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a mild and effective choice for this reduction. Ensure the NaBH₄ is fresh, as it can degrade over time, leading to reduced activity. For more stubborn reductions, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) can be used, but this requires strictly anhydrous conditions and more careful handling.

  • Insufficient Molar Ratio of Reducing Agent: An inadequate amount of the reducing agent will naturally lead to an incomplete reaction.

    • Solution: Use a molar excess of the reducing agent. A common practice is to use 1.5 to 2 equivalents of NaBH₄ relative to the indanone.

  • Reaction Temperature: While NaBH₄ reductions can often be carried out at room temperature, some substrates may require cooling to control the reaction rate and prevent side reactions.

    • Solution: Start the reaction at 0 °C (ice bath) and then allow it to warm to room temperature. Monitor the reaction by TLC until all the starting ketone has been consumed.

Acetylation of 7-Methyl-2,3-dihydro-1H-inden-4-ol

Q3: The final acetylation step is giving me a low yield of the desired 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. How can I optimize this step?

A3: The acetylation of a secondary alcohol is generally a high-yielding reaction. If you are experiencing low yields, consider the following:

  • Inefficient Catalyst: The acetylation of a secondary alcohol can be slow without a suitable catalyst.

    • Solution: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions and can significantly increase the reaction rate and yield.[3][4] Use a catalytic amount of DMAP (e.g., 0.1 equivalents) in conjunction with your acetylating agent.

  • Choice of Acetylating Agent and Base: The combination of acetylating agent and base is crucial for driving the reaction to completion.

    • Solution: A common and effective combination is acetic anhydride as the acetylating agent and a tertiary amine base like triethylamine or pyridine to neutralize the acetic acid byproduct.[3] Using an excess of acetic anhydride (1.5-2 equivalents) and the base will help to ensure the reaction goes to completion.

  • Reaction Conditions: As with the previous steps, temperature and reaction time are important parameters.

    • Solution: DMAP-catalyzed acetylations are often run at room temperature.[3] Monitor the reaction by TLC to determine when the starting alcohol has been fully consumed. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial.

  • Work-up Procedure: Improper work-up can lead to hydrolysis of the ester product back to the alcohol, especially in the presence of acid.

    • Solution: After the reaction is complete, quench any remaining acetic anhydride with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent and wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove any remaining acetic acid, followed by a brine wash. Dry the organic layer thoroughly before removing the solvent.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to prepare the 7-methyl-2,3-dihydro-1H-inden-4-ol intermediate?

A1: A robust and well-established route involves a three-step sequence starting from m-toluic acid:

  • Preparation of 3-(m-tolyl)propanoic acid: This can be achieved through various methods, including the Arndt-Eistert homologation of m-toluic acid or a malonic ester synthesis with m-methylbenzyl bromide.

  • Intramolecular Friedel-Crafts Acylation: The resulting 3-(m-tolyl)propanoic acid is then cyclized in the presence of a strong acid, such as polyphosphoric acid (PPA), to form 7-methyl-4-indanone.[1][2]

  • Reduction of the Ketone: The 7-methyl-4-indanone is then reduced to 7-methyl-2,3-dihydro-1H-inden-4-ol using a reducing agent like sodium borohydride.

Q2: What are the best analytical techniques to monitor the progress of each reaction step?

A2:

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of all three steps of the synthesis. By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the reactant and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the isolated intermediates and the final product. For example, in the acetylation step, the appearance of a new singlet around 2.3 ppm in the ¹H NMR spectrum is indicative of the acetyl group protons.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to track the functional group transformations. For instance, the disappearance of the broad O-H stretch of the alcohol (around 3300 cm⁻¹) and the appearance of a strong C=O stretch of the ester (around 1735 cm⁻¹) confirms the successful acetylation.

Q3: Are there any common side reactions to be aware of during the acetylation step?

A3: While the DMAP-catalyzed acetylation is generally a clean reaction, a few potential side reactions can occur:

  • N-acetylation of DMAP: DMAP can be acetylated by acetic anhydride to form an acetylpyridinium species. This is a key intermediate in the catalytic cycle, but if it accumulates, it can reduce the amount of active catalyst.[7]

  • Diacylation: If there are other nucleophilic groups present in the molecule, they may also be acetylated. However, for 7-methyl-2,3-dihydro-1H-inden-4-ol, this is not a concern.

  • Elimination: Under harsh conditions (e.g., high temperatures and a strong base), elimination of the alcohol to form an alkene is a possibility, although this is unlikely under standard acetylation conditions.

Experimental Protocols

Protocol 1: Synthesis of 7-Methyl-4-indanone
  • To a flask equipped with a mechanical stirrer, add 3-(m-tolyl)propanoic acid (1 equivalent).

  • Carefully add polyphosphoric acid (PPA) (10-15 equivalents by weight) to the flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 7-methyl-4-indanone.

Protocol 2: Synthesis of 7-Methyl-2,3-dihydro-1H-inden-4-ol
  • Dissolve 7-methyl-4-indanone (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC until the starting ketone is no longer visible.

  • Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess NaBH₄.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield the crude 7-methyl-2,3-dihydro-1H-inden-4-ol, which can often be used in the next step without further purification.

Protocol 3: Synthesis of 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate
  • Dissolve 7-methyl-2,3-dihydro-1H-inden-4-ol (1 equivalent) in an anhydrous solvent such as dichloromethane or pyridine in a flask under an inert atmosphere.

  • Add triethylamine or pyridine (1.5-2 equivalents) to the solution.

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).

  • Cool the mixture to 0 °C and add acetic anhydride (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction with water or saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl (if pyridine was used as the solvent), water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel to obtain pure 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

Data Summary Table

StepReactantsKey ReagentsTypical Molar Ratios (Reactant:Reagent)Temperature (°C)Typical Yield (%)
1. Friedel-Crafts Acylation 3-(m-tolyl)propanoic acidPolyphosphoric Acid (PPA)1 : 10-15 (by weight)90-10070-85
2. Reduction 7-Methyl-4-indanoneSodium Borohydride (NaBH₄)1 : 1.5-20 to RT90-98
3. Acetylation 7-Methyl-2,3-dihydro-1H-inden-4-olAcetic Anhydride, DMAP1 : 1.5 : 0.10 to RT85-95

Workflow and Troubleshooting Diagram

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Acetylation cluster_3 Troubleshooting start1 3-(m-tolyl)propanoic acid reagent1 PPA, 90-100°C start1->reagent1 product1 7-Methyl-4-indanone reagent1->product1 reagent2 NaBH4, MeOH, 0°C to RT product1->reagent2 issue1 Low Yield in Step 1? product1->issue1 product2 7-Methyl-2,3-dihydro-1H-inden-4-ol reagent2->product2 reagent3 Ac2O, DMAP, Et3N, DCM, 0°C to RT product2->reagent3 issue2 Incomplete Reduction in Step 2? product2->issue2 product3 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate reagent3->product3 issue3 Low Yield in Step 3? product3->issue3 solution1 Check PPA quality Ensure anhydrous conditions Optimize T and time issue1->solution1 solution2 Use fresh NaBH4 Increase molar ratio Monitor by TLC issue2->solution2 solution3 Use DMAP catalyst Use excess Ac2O/base Careful work-up issue3->solution3 caption Synthesis and Troubleshooting Workflow

Caption: A flowchart illustrating the synthetic pathway and key troubleshooting checkpoints.

References

  • Fillion, E., et al. (2008). PREPARATION OF 5,6-DIMETHOXY-2-METHYL-1-INDANONE. Organic Syntheses, 85, 64-71. [Link]

  • Zaragoza, F. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. The University of Texas Rio Grande Valley. [Link]

  • Chakraborti, A. K., et al. (2004). A Mild and Efficient Method for the Selective Deprotection of Aryl Acetates. The Journal of Organic Chemistry, 69(17), 5771–5774. [Link]

  • Supporting Information Acetylation of Alcohols and Amines under Visible Light Irradiation: Diacetyl as an Acylation Reagent and. (n.d.). Retrieved from [Link]

  • Indanone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751–4757. [Link]

  • Oxidation of Indanol to Indanone Through the Optimization of Various Parameters of Microwave Irradiation. (2014). Seton Hall University. [Link]

  • Ashenhurst, J. (2022). Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]

  • Cateto, C. A., et al. (2008). FTIR and NMR studies on lignin acetylation. 9th European Workshop on Lignocellulosics and Pulp. [Link]

  • Bandgar, B. P., et al. (2003). A Mild Procedure for Rapid and Selective Deprotection of Aryl Acetates Using Natural Kaolinitic Clay as a Reusable Catalyst. Green Chemistry, 5(4), 433-435. [Link]

  • Majumder, U., et al. (2005). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry - Section B, 44B(1), 151-154. [Link]

  • de Oliveira, R. B., et al. (2005). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Journal of the Brazilian Chemical Society, 16(3a), 349-352. [Link]

  • Process for the preparation of 2-aryl propionic acids. (2005).
  • The 1 H NMR analysis of acetylated AL. (n.d.). ResearchGate. [Link]

  • Intramolecular Friedel Crafts Alkylation. (2020). YouTube. [Link]

  • Examples of various indanones and bioactive natural products containing... (n.d.). ResearchGate. [Link]

  • The Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides. (2009). Angewandte Chemie International Edition, 48(7), 1307-1310. [Link]

  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). (2005). ResearchGate. [Link]

  • Cella, R., et al. (2012). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 17(10), 11664-11673. [Link]

  • Site‐Selective Acylations with Tailor‐Made Catalysts. (2019). Angewandte Chemie International Edition, 58(38), 13327-13332. [Link]

  • Catalysis by 4-dialkylaminopyridines. (n.d.). Semantic Scholar. [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. (2022). Reddit. [Link]

  • Friedel-Crafts Acylation of Arenes Catalyzed by Bromopentacarbonylrhenium(I). (1997). Chemistry Letters, 26(4), 341-342. [Link]

  • Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy. (1996). Carbohydrate Research, 280(2), 243-252. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. (2021). ACS Omega, 6(29), 18949-18960. [Link]

  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. (2011). Technische Universität München. [Link]

  • PHYTOCHEMICAL SCREENING, TLC PROFILE AND 1H NMR ANALYSIS OF Passiflora foetida EXTRACTS. (2022). UMT JOURNAL. [Link]

  • An efficient method to prepare aryl acetates by the carbonylation of aryl methyl ethers or phenols. (2019). New Journal of Chemistry, 43(15), 5895-5899. [Link]

  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. (1993). HETEROCYCLES, 36(2), 307-310. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. (2021). Molecules, 26(16), 4947. [Link]

  • Synthetic method of 5-chloro-1-indanone. (2015).
  • Synthesis of propanoic acid- Dr. Tania CS. (2023). YouTube. [Link]

Sources

Technical Support Guide: Troubleshooting Solubility for 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. Our approach is rooted in fundamental physicochemical principles to empower users to make informed decisions during their experimental design.

Compound Overview and Physicochemical Properties

7-methyl-2,3-dihydro-1H-inden-4-yl acetate is an organic molecule characterized by a bicyclic dihydroindene core and an acetate ester functional group. Understanding its structure is the first step in predicting and troubleshooting its solubility. The molecule possesses a significant non-polar hydrocarbon framework, while the ester group introduces a degree of polarity. This duality governs its behavior in various solvents.

PropertyValueSource
CAS Number 175136-12-6[1][2][3]
Molecular Formula C₁₂H₁₄O₂[1]
Molecular Weight 190.24 g/mol [1]
Predicted Polarity Predominantly non-polar / lipophilicN/A
Predicted Aqueous Solubility Very lowN/A

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues in a direct, problem-solution format.

Q1: What is the expected solubility profile of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate based on its structure?

Answer: The fundamental principle of "like dissolves like" is the primary predictor of solubility.[4] This principle states that substances with similar polarities are more likely to be soluble in one another.

  • Structural Analysis: 7-methyl-2,3-dihydro-1H-inden-4-yl acetate's structure contains a large, non-polar dihydroindene ring system. This bulky hydrocarbon portion makes the molecule predominantly lipophilic (fat-loving).

  • Functional Group Contribution: The acetate ester group (-OCOCH₃) is polar.[5] However, its contribution to the overall polarity of this 12-carbon molecule is limited. While the ester's oxygen atoms can act as hydrogen bond acceptors, allowing for some interaction with polar solvents, the molecule cannot act as a hydrogen bond donor.[5]

  • Prediction: Based on this analysis, the compound is expected to be readily soluble in non-polar to moderately polar organic solvents such as acetone, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF). Conversely, its solubility in highly polar solvents, particularly water, is predicted to be very low. The solubility of esters in water decreases significantly as the number of carbon atoms increases.[5]

Q2: My compound failed to dissolve in my chosen solvent. What are the immediate troubleshooting steps I should take?

Answer: When initial dissolution fails, a systematic approach can quickly identify the issue. Before attempting more complex methods, perform these immediate checks:

  • Confirm Concentration: You may have inadvertently created a supersaturated solution. Try reducing the amount of solute or significantly increasing the volume of the solvent.

  • Apply Mechanical Energy: Simple swirling or vortexing may be insufficient to overcome the compound's crystal lattice energy.

    • Sonication: Use a bath sonicator for 5-10 minutes. The high-frequency sound waves provide the energy needed to break apart solute particles and enhance solvation.

    • Vigorous Agitation: Extended mixing on a stir plate can also be effective.

  • Introduce Thermal Energy (with caution):

    • Gently warm the solution in a water bath. An increase in temperature often increases the rate and extent of dissolution.[6]

    • Critical Caution: Be aware of your compound's thermal stability. Do not heat solutions near the solvent's boiling point or if the compound is known to be thermally labile. Always check for signs of degradation (e.g., color change).

  • Verify Compound Purity: Impurities can sometimes affect solubility. If possible, confirm the purity of your material using an appropriate analytical technique (e.g., NMR, LC-MS).

Q3: How can I systematically determine the optimal solvent for my experiment?

Answer: An empirical, small-scale screening is the most reliable method for determining solubility. This avoids wasting valuable material and time. We recommend a systematic approach where you test a panel of solvents with varying polarities.

See Protocol 1: Small-Scale Solubility Screening for a detailed methodology. The goal is to find the solvent that dissolves the compound to the desired concentration with the least volume. The workflow below illustrates the decision-making process.

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound fails to dissolve check_conc Is the concentration too high? start->check_conc add_energy Apply Energy (Sonication, Gentle Heating) check_conc->add_energy No success Success: Solution Prepared check_conc->success Yes, after dilution is_dissolved Dissolved? add_energy->is_dissolved is_dissolved->success Yes screening Perform Systematic Solvent Screening (See Protocol 1) is_dissolved->screening No screening->is_dissolved New solvent works co_solvency Consider Advanced Technique: Co-Solvency (See Protocol 2) screening->co_solvency No single solvent works co_solvency->is_dissolved Co-solvent works fail Re-evaluate experimental needs or compound suitability co_solvency->fail Fails

Caption: Workflow for troubleshooting solubility issues.

Q4: My downstream application requires an aqueous buffer, but the compound is insoluble in water. What are my options?

Answer: This is a common challenge in pharmaceutical and biological research. When a compound is poorly soluble in water, formulation strategies are required. For laboratory-scale experiments, the most practical approach is co-solvency.[7][8][9]

  • Co-Solvency: This technique involves dissolving the compound in a minimal amount of a water-miscible organic solvent (the "co-solvent") to create a concentrated stock solution. This stock is then carefully diluted into the aqueous buffer. The co-solvent modifies the polarity of the final solution, keeping the compound dissolved.[8]

    • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG) are frequently used.[7]

    • Important Consideration: Always check the tolerance of your experimental system (e.g., cells, enzymes) to the final concentration of the co-solvent. Typically, the final co-solvent concentration is kept below 1%, and often below 0.1%, to avoid artifacts. See Protocol 2 for a detailed method.

  • Other Advanced Techniques: In drug development, several other methods are used to enhance aqueous solubility, including:

    • Complexation: Using molecules like cyclodextrins to form inclusion complexes that encapsulate the non-polar drug and present a hydrophilic exterior.[10]

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio, which can improve the dissolution rate.[7][9][10]

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix.[8]

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To efficiently determine the solubility of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate in a range of common laboratory solvents.

Materials:

  • 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

  • Small glass vials (e.g., 1.5 mL)

  • Calibrated micropipettes

  • Panel of solvents (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, DMSO)

  • Vortex mixer and/or bath sonicator

Procedure:

  • Preparation: Accurately weigh 1-2 mg of the compound into a clean, dry vial.

  • Solvent Addition (Initial): Add a small, precise volume of the first test solvent (e.g., 100 µL).

  • Agitation: Cap the vial and vortex vigorously for 30-60 seconds. If a vortexer is unavailable, flick the tube repeatedly.

  • Observation: Visually inspect the solution against a dark background. Look for any undissolved solid particles.

  • Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in precise increments (e.g., 100 µL at a time), vortexing for 30-60 seconds after each addition, until the solid is completely dissolved or a total volume of 1 mL is reached.

  • Sonication (Optional): If the compound remains insoluble after vigorous vortexing, place the vial in a bath sonicator for 5 minutes and re-examine.

  • Record Results: Meticulously record the volume of solvent required to fully dissolve the compound. Calculate the approximate solubility (e.g., mg/mL).

  • Repeat: Repeat steps 1-7 for each solvent in your test panel.

Protocol 2: Preparation of a Stock Solution using Co-solvency

Objective: To prepare a concentrated stock solution in an organic co-solvent for subsequent dilution into an aqueous medium.

Example: Preparing a 10 mM stock solution in DMSO.

Procedure:

  • Calculation: Calculate the mass of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (MW = 190.24 g/mol ) required.

    • Mass (mg) = 10 mmol/L * 190.24 g/mol * Volume (L) * 1000 mg/g

    • To make 1 mL (0.001 L): Mass = 10 * 190.24 * 0.001 = 1.90 mg.

  • Dissolution: Weigh the calculated mass (1.90 mg) into a suitable vial. Add a volume of high-purity DMSO slightly less than the final desired volume (e.g., 800 µL for a final volume of 1 mL).

  • Solubilization: Cap the vial and vortex or sonicate until the solid is completely dissolved. This is your concentrated stock.

  • Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final volume of 1 mL. Mix thoroughly.

  • Application: This 10 mM stock solution can now be diluted into your aqueous experimental buffer. For example, adding 10 µL of this stock to 990 µL of buffer yields a 1 mL solution with a final compound concentration of 100 µM and a final DMSO concentration of 1%.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXgpM7OEs4GzuHdqogMNoXsJMCvsAthhoofiR50SzqT7aZGJPNE4i_T9u_-AUq169Sp5aVhs9Ojv128HuMOG1MBCsanfmQ-I7GsN1vdatrpnNymwq26-2BjJBZgdOl3nAx-xyMknO_dU_8nAgt9ZU=]
  • Drug Solubility: Importance and Enhancement Techniques. NIH National Library of Medicine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJOEWXBJmIqvBiPg3DbeADK8V8HQDaX5XtDblurF7Bhd9gsqpAtu9hcBLBb8hmoPlZEy_WDXRuGxld9TVZ6ZHOJRv5mv_Sc4I4oXqIHGYsEjNzK81fYfowLPsSdqd6h9xwaFyBaFzVCbt4V0Y=]
  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3omp3Z3jif65_FzSo7lj22RGigY8mUSkfT6pk4G7soie3EwxZuhXSYdXhUCFAubOpGLZbNQG8zt-uElLu20ROw--LpIzOYbgPF6h_T00T2iFsrPMwazvgT4PIodK1VdCGBWy5alxXvKQJbWZa]
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTEKUTP_bx7bnAeScFHP2I9oPK6vK1y-La5LXiPFm4cw4IrMTG6nMA3RNxpLHLNbz0UVsH3QWszgloeumWnBrwQA6v8rqcdPA6nMuY8akIEK6QZQgxg5V8FbuSde9t0TBcD4TRU-aiC8Lqt8y9sulDAQshh0kGUyameWD7bXu8xG8KkL34C5rpdQ==]
  • How To Predict Solubility Of Organic Compounds?. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF-F3cyruyETqEiudsuoNtg1Pj7BdWNJvlnCm5lYZFR5gFMooP4Mra8ofHGZRj9lahyWzOa3mGZWPf78zZ5dPy_D3-N2sascGH07kIajTNaGYBYWo5jvRbyOt0a6hu5zLihAh2xjY=]
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf9Is72qZ_igRb8H2in5Lj4mFdsLeBmgHFlLP6Glo50K4PXyhvbXbV0_mUuLEoyEw7-18q6qFN8A5LO7Rddkz7YoJ7qsHRn0Q4PuMxKz83ydyPjKtEmtstg6mS2uzrepBgy5aVk5MJWptmCbJKhiy4SHLbaWFEHkUBdX1MxjEkQmgIlcM1K0dRTtXVqEa7jT2ld8nD0Oyclp5HdczfDlpr4BudviysFDoESeQAHUvscSXwFiB6RDKawkkHGCNXWCl602rBlzVmLWdPU9YFfVtykDIAssG1z0NGvPq2Zg==]
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUf_om2dkf77Hu-070KJrdPWQM-nHXrvXFxCIiv5qKTW-BqKThyJ4_k7QhbBzA6jYwU3MDGwi2Nh_djtpW3Jwjympsl3UGuiesNA_slxarXA0mWzUmvkGIHld-cAoHWbx40fB1IKsnA7GE0ZN0bKMSWgo_IY4=]
  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHml-C7s1ieRr1s78RCfrqrinJHkw1PQkFD4nMHJAC_LXxJZRFw0SPIkKeDdxT0LeZa7eIBgwrzLvvBQ-5qTtOz5-XVLXFeMAeHJBmM4KSnCrwPpfb9VFW7wr-FXAKYPI_-nQfAU-7ja6Dsf8mhMIyI5cuHorL06WY27SB8h36ACiSfofRS6as4Xi7aWoaxluuQ0ufLVB5NaXQj8S50HwBpwkKWCG-qURTNRCo0g7wPmg75i2oF9fhfQMksoQ-_m5f0osAW3-yNoGxdxYezE1c-mHlygorjQpSYB6Gstg==]
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCNzzrNQgfeeinclV9BIXJNc-0d01dFQbCcEq1-Lr9dzZWzI-hUSuN-hL6D_rdsFttj02qFUvnkaMkdyMmw3lO6vJuEjYvv-CGbEYMGKhEjdxniTGUKQGhTwjexhOGoyG3J62zJrB3XIm9g3Nnh34couF3OdSm5rkR2sNRw8Tjy62aM3RgZD-aLaxxNOFPvGzC8je2gsczsjeMu06GDDkH-0M4Uvwsv-B4dMAk8_cOB7F1wtY7cPp3SuY=]
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqKrTeVVFhRqgtS_cAM3VTPNqNfX12ecGxtuYzGWy1h9Fm_brfI-O9awlRwWlbYdNAKjjYizXOUvPgZ70A0Ij6JnLatHr6Ls_95iYFEQjurQcmOIUTfgsF6Tik-H4z_zc1QVwJKoU38O6g9uQdUICqHsX7FU82Q9stM1M-EVg9hbKWEjBW1wzHiui6Es2GyujDKA==]
  • 7-methyl-2,3-dihydro-1H-inden-4-yl acetate | CAS 175136-12-6. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESOc-TlCANrL9kv8Tj6AqpxQMGuPo5AMWa8vrl19lqTdOMbeqWABiC-f3lk0G1R8bOq7-tIZTQ6fji2XqbZpbPa90vlJ7kc-g6OPd_FK8BBSvK0uGO3enrjylCEiQVNun3OoZXPM2bPeotcNu0bmxjq61OkkMLqP6DuDzzNEzusTmPrl8AUbzy]
  • 7-METHYL-2,3-DIHYDRO-1H-INDEN-4-YL ACETATE. 2a biotech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaDMrXcd73vH04bUx8Pr-85wT8kUuDq8h6b0WX05b381RuF8LsfAnqgCUjoBbxQhkalAklJ4dNKr1iDGCQljaTRGdqio1OcY9uF1E6xGEDfh84VjPXc8VwS7e5ApmgYgUVilsY2ViyluqtNLRC6xMK2CN_Ig==]
  • 175136-12-6|7-Methyl-2,3-dihydro-1H-inden-4-yl acetate. BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxI_qLse0wkAijm31hsRVmACB2gZq3drhr21afO17WGSmb-mJf1gKQ-eYpqk-zy6cG-Ei3Ll5IkmjUxvq9wDjAjIj0nvEG2S4SBniJ5Z94aRiYmdegfKAsMBToy4c3mkevJf9X4KPAqz9AYOGo]
  • Cellulose acetate. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRQjhlsRoYXOZkkjtp1bhnHk2LpavUMWDRDbiz_uF575XK8ZcikIzsZztgh62oLakEmz5gUUFaA2AyNVkUBJrNv1E6YEZ2ypLd9l61b5ltehRbT-KB893gkl2iB9tJn9Ty9cCLqp_U3QtM]
  • A Technical Guide to the Solubility of Myrtanyl Acetate in Organic Solvents. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3cMBaiU-OakaQr8Cxi67kFNRbFsniQvaHlIA602gfTOT6wyb6_h254WqgR6x-zj7N3rRUwhpqY-qOhafq6NZT0wxzLVEzEnyeFlwZws7Bbz2jK63pSpQQ2m9ifTus-62IvibLR2neKZAwPLTCpPKjAN-QUhwX0VvI7IfQGY98dDGTQxX_NYPcn7oFpJdIOeIeMf_Qm63fcSGrJNZB9jFrVbCw9_PO36A=]
  • 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate, 97%, Thermo Scientific. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHWG7EtChaMVrXlHG-T_AFf3PgIjN2UN6rVBD7b5b70_iqn5JtYcHdr-fWf87X7C6vqjWuVH-uxOJJC4jO0U0pWjY-rhWXfZhQEbEiUFqcTL_sQkFk3mNYWjh_G0AL7qxDCV-cxohErfbRmYbKnrXp5MLTiGCr37eGqjT-n_FwJDuCrhN7nSx-GrRlzCqIXZG6yW46azJYTNwqoUXGhswKUwrrsGWJfhP-Mu2d3g==]
  • Acetate | Solubility of Things. Solubility of Things. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR-KU8Eccyxn_yB4o9CMcvWlNzWM1VgreIdtt2ntpJukvuzW3CR2c0Uc1UBT8FZHCMFDspp8k6FwbT3Ug9fdDk3b9ynYtv8RLKsQ89yC6XQ3fPeumm26qnode-jkgEgXyuPoTyGw==]
  • Physical Properties of Esters. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbr2kImh66-yGQ6aBtYBCXvV3Rb14FLnpjCv5iZI-IrzMQ3EK5O6QvFUw4BZA0czQnPqVmNg93fEcMtc4NOKkLcZnFHjt437JmeEe16KuSsYzdBeXG4J0H5st5991PBcPfJKR9TgPtygxyL6p_3u3QIHTNUGouuKvI_2qLIkvOcNDRN-cj89E9j7piWOcjnusttJwjU6WABbZ0fbY3MDaArmDXDKMrZXlCrBio7xzmciVQj9oMTWIyt5jKnFdn5mk2saQ63FasWQN5tCQdU5ihRJLKQax24wP7ZPioUg5kd-FRYQMH7wr1hP4TZTsWRURdHgo5FKbX_UCe83MPh2c3YAHy5mOowXefG65Y]

Sources

Technical Support Center: 7-methyl-2,3-dihydro-1H-inden-4-yl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical protocols for assessing the stability of this compound in solution. As Senior Application Scientists, we have structured this guide to address the core chemical liabilities of the molecule and provide you with self-validating experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the handling and stability of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

Q1: What is the primary stability concern for 7-methyl-2,3-dihydro-1H-inden-4-yl acetate in solution?

The primary stability concern is the hydrolysis of the acetate ester functional group. 7-methyl-2,3-dihydro-1H-inden-4-yl acetate is a phenolic ester. This group is susceptible to cleavage in the presence of water, a reaction that can be significantly accelerated by acidic or, more notably, basic conditions. This degradation will yield 7-methyl-2,3-dihydro-1H-inden-4-ol and acetic acid.

Q2: What are the key factors that will influence the stability of my compound in solution?

The stability is primarily influenced by the following factors:

  • pH: The rate of hydrolysis is highly pH-dependent. Basic conditions (pH > 7) will dramatically increase the degradation rate compared to neutral or acidic conditions.

  • Temperature: Higher temperatures provide the energy to overcome the activation barrier for hydrolysis, accelerating degradation.

  • Solvent Composition: While aqueous buffers are common, the presence of co-solvents can influence stability. The polarity and protic nature of the solvent system can affect the rate of solvolysis.

  • Oxidizing Agents: The presence of oxidizing agents could potentially modify the indane ring system or the methyl group, though ester hydrolysis is the more probable pathway.

  • Light: Photodegradation can occur if the molecule has a chromophore that absorbs light in the UV or visible spectrum, leading to cleavage or rearrangement.

Q3: What is the expected primary degradation pathway?

The most likely degradation pathway is the hydrolysis of the ester bond. This reaction is illustrated below. Understanding this pathway is crucial for developing a stability-indicating analytical method, as you will need to resolve the parent compound from its primary degradant, 7-methyl-2,3-dihydro-1H-inden-4-ol.

G parent 7-methyl-2,3-dihydro-1H-inden-4-yl acetate degradant1 7-methyl-2,3-dihydro-1H-inden-4-ol parent->degradant1  Hydrolysis  (H₂O, H⁺ or OH⁻) degradant2 Acetic Acid parent->degradant2  Hydrolysis  (H₂O, H⁺ or OH⁻)

Caption: Hypothesized primary degradation pathway via hydrolysis.

Q4: How should I prepare and store stock solutions?

For initial experiments, prepare a concentrated stock solution in a non-aqueous, aprotic solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO). Store this stock solution at -20°C or -80°C in a tightly sealed vial to minimize exposure to atmospheric moisture. When preparing aqueous working solutions, use purified water (e.g., Milli-Q) and freshly prepared buffers. It is advisable to prepare aqueous solutions fresh for each experiment to avoid variability from degradation during storage.

Part 2: Troubleshooting and Experimental Guides

This section provides detailed protocols for systematically evaluating the stability of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. The overall goal is to perform a forced degradation study (also known as stress testing), which is a critical step in pharmaceutical development for establishing the inherent stability of a molecule and developing stability-indicating analytical methods.[1][2]

The recommended target for degradation in these studies is between 5-20%.[3][4] Degradation below 5% may not be sufficient to prove the method is stability-indicating, while degradation above 20% can lead to secondary degradants that may not be relevant to real-time storage conditions.[3]

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis & Conclusion prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) dev_method Develop RP-HPLC Method (Resolve Parent Peak) prep_stock->dev_method stress_acid Acid Hydrolysis dev_method->stress_acid stress_base Base Hydrolysis dev_method->stress_base stress_ox Oxidation dev_method->stress_ox stress_therm Thermal dev_method->stress_therm stress_photo Photolytic dev_method->stress_photo analyze Analyze Samples by HPLC (Parent & Degradants) stress_acid->analyze stress_base->analyze stress_ox->analyze stress_therm->analyze stress_photo->analyze quantify Quantify Degradation (% Loss of Parent) analyze->quantify mass_bal Assess Mass Balance & Peak Purity quantify->mass_bal conclusion Determine Stability Profile & Degradation Pathways mass_bal->conclusion

Caption: Experimental workflow for a forced degradation study.

Protocol 1: Development of a Stability-Indicating HPLC Method

Objective: To establish a High-Performance Liquid Chromatography (HPLC) method capable of separating the active compound from its potential degradation products.

Rationale: A robust analytical method is the foundation of any stability study. Reverse-Phase HPLC (RP-HPLC) with UV detection is the most common and effective technique for this purpose, as it separates compounds based on polarity. The parent acetate ester will be more non-polar (longer retention time) than its hydrolyzed phenol degradant.

Step-by-Step Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Analyte Preparation:

    • Prepare a 1 mg/mL stock solution of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate in ACN.

    • Dilute this stock to a working concentration of ~50 µg/mL with a 50:50 mixture of Water:ACN.

  • Method Development:

    • Wavelength Selection: Inject the working solution and acquire a UV spectrum using the PDA detector. Select the wavelength of maximum absorbance (λ-max) for monitoring.

    • Initial Gradient: Run a scouting gradient from 5% B to 95% B over 20 minutes to determine the approximate retention time of the parent compound.

    • Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (typically 25-30°C) to achieve a sharp, symmetrical peak for the parent compound with a retention time of 5-10 minutes.

  • System Suitability: Before proceeding, ensure the method is reproducible. Perform five replicate injections of the working standard and check that the relative standard deviation (RSD) of the peak area and retention time is less than 2%.

Protocol 2: Forced Degradation Study

Objective: To investigate the stability of the compound under various stress conditions to identify likely degradation pathways.[5]

Starting Material: Use the stock solution (e.g., 1 mg/mL in ACN) from Protocol 1. For each condition, a control sample (unstressed, kept at 4°C or frozen) and a time-zero sample must be prepared and analyzed alongside the stressed samples.

A. Hydrolytic Degradation

  • Rationale: To assess stability at different pH values.[4]

  • Acidic Condition:

    • To a vial, add an appropriate volume of the stock solution and 0.1 M Hydrochloric Acid (HCl) to achieve a final drug concentration of ~100 µg/mL.[6]

    • Incubate the vial at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) and dilute with mobile phase to the target analytical concentration.

    • Analyze by HPLC.

  • Basic Condition:

    • To a vial, add stock solution and 0.1 M NaOH to achieve a final drug concentration of ~100 µg/mL.

    • Incubate at room temperature (due to expected rapid degradation).

    • Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes).

    • Immediately neutralize with an equivalent amount of 0.1 M HCl and dilute.

    • Analyze by HPLC.

  • Neutral Condition:

    • Repeat the procedure using purified water instead of acid or base, incubating at 60°C.

B. Oxidative Degradation

  • Rationale: To test susceptibility to oxidation.

  • Procedure:

    • To a vial, add stock solution and 3% Hydrogen Peroxide (H₂O₂) to achieve a final drug concentration of ~100 µg/mL.[5]

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Dilute with mobile phase and analyze immediately by HPLC.

C. Thermal Degradation

  • Rationale: To evaluate the effect of heat on the compound in a solid and solution state.

  • Procedure (Solution):

    • Prepare a solution of the compound in the intended formulation solvent or a 50:50 Water:ACN mixture.

    • Incubate at a high temperature (e.g., 70°C) in a sealed vial.[6]

    • Withdraw aliquots at time points (e.g., 1, 3, 5 days) and analyze by HPLC.

  • Procedure (Solid):

    • Place a small amount of the solid compound in a vial in a stability oven at 70°C.

    • At each time point, dissolve a weighed amount of the solid to prepare a solution for HPLC analysis.

D. Photolytic Degradation

  • Rationale: To determine if the compound is light-sensitive, following ICH Q1B guidelines.[4]

  • Procedure:

    • Prepare a solution of the compound (~100 µg/mL).

    • Expose the solution in a photostability chamber to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

    • Prepare a "dark control" by wrapping an identical sample in aluminum foil and placing it in the same chamber.

    • At the end of the exposure, analyze the light-exposed and dark control samples by HPLC.

Part 3: Data Interpretation

After running the experiments, organize your data to facilitate interpretation.

Table 1: Example Data Summary for Forced Degradation Study

Stress ConditionTimeTemperature (°C)% Parent Remaining% DegradationPeak Area of Major Degradant (mAUs)Observations
Control (t=0)0 hrRT100.0%0.0%0Single peak observed.
0.1 M HCl24 hr6095.2%4.8%15,300Minor new peak at RRT 0.8.
0.1 M NaOH30 minRT15.7%84.3%285,400Major new peak at RRT 0.8.
3% H₂O₂24 hrRT99.1%0.9%Not DetectedNo significant degradation.
Thermal (Solution)5 days7092.5%7.5%24,100Minor new peak at RRT 0.8.
Photolytic1.2 M luxhrRT98.8%1.2%Not DetectedNo significant degradation.

RRT = Relative Retention Time

Analysis:

  • Calculate % Degradation: Use the peak area of the parent compound. % Degradation = [(Area_t0 - Area_t) / Area_t0] * 100

  • Assess Peak Purity: If using a PDA detector, analyze the peak purity of the parent peak in stressed samples. A decrease in purity indicates a co-eluting degradant.

  • Identify Degradants: The primary degradant from hydrolysis should have a shorter retention time. For confirmation, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for determining the mass of the degradation products and confirming their identity.

References

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC. [Link]

  • Fapas, M., et al. (2020). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. National Institutes of Health (NIH). [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Verstrepen, K. J., et al. (2004). Production and biological function of volatile esters in Saccharomyces cerevisiae. National Institutes of Health (NIH). [Link]

  • Kamberi, M., & Tsutsumi, Y. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Yoshimoto, H., & Sone, H. (2023). Mechanisms of production and control of acetate esters in yeasts. PubMed. [Link]

  • Escarpment Laboratories. (2023). Decoding Ester Production in Yeast Fermentation. [Link]

  • Thoreauchem. (n.d.). [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid. [Link]

  • ResearchGate. (n.d.). Mechanisms of production and control of acetate esters in yeasts. [Link]

  • 2a biotech. (n.d.). 7-METHYL-2,3-DIHYDRO-1H-INDEN-4-YL ACETATE. [Link]

  • Sahoo, S. K., et al. (2022). Study on Stress Degradation Behaviour of Abiraterone Acetate in Film Coated Tablets and Identification of Major Stress Degradati. Indian Journal of Pharmaceutical Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. [Link]

Sources

Technical Support Center: A Guide to Experiments with 7-Methyl-2,3-dihydro-1H-inden-4-yl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (CAS 175136-12-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when synthesizing, handling, and utilizing this valuable synthetic intermediate. My insights are drawn from extensive experience in synthetic chemistry and process optimization, aiming to provide not just solutions, but a deeper understanding of the underlying chemical principles.

The structure of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, with its protected phenolic hydroxyl group, makes it a key building block in multi-step syntheses. However, the very nature of the acetate as a protecting group introduces specific vulnerabilities that require careful experimental design and execution. This guide provides a structured approach to troubleshooting, ensuring the integrity of your experiments and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to working with 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

Q1: What is the most common synthetic route for this compound and what are its primary challenges?

A1: The synthesis is typically a multi-step process that culminates in the acetylation of the corresponding phenol, 7-methyl-2,3-dihydro-1H-inden-4-ol. The core challenge lies in the construction of the indanone skeleton, which is often achieved via an intramolecular Friedel-Crafts acylation.[1][2] The key steps and their associated challenges are:

  • Intramolecular Friedel-Crafts Acylation: A substituted propanoic acid is cyclized using a strong acid. The primary pitfall is managing the reactivity and ensuring high regioselectivity to form the 5-membered ring. Catalyst choice (e.g., AlCl₃, polyphosphoric acid) and reaction conditions (temperature, dilution) are critical.[3]

  • Carbonyl Reduction: The resulting indanone is reduced to an indanol.

  • Acetylation: The phenolic hydroxyl group of the indanol is protected as an acetate ester using reagents like acetic anhydride or acetyl chloride. This step is generally high-yielding but requires anhydrous conditions to prevent hydrolysis of the reagent and ensure complete reaction.

Q2: How stable is 7-methyl-2,3-dihydro-1H-inden-4-yl acetate and what are the optimal storage conditions?

A2: The compound is generally stable under anhydrous, neutral conditions at room temperature.[4] However, its primary liability is the acetate group, which is susceptible to hydrolysis under both acidic and basic conditions.[5][6] Exposure to moisture, especially over long periods or at elevated temperatures, can lead to the formation of 7-methyl-2,3-dihydro-1H-inden-4-ol.

  • Optimal Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place away from light.[4]

Q3: My downstream reaction using this compound is providing inconsistent or failed results. Could the starting material be the problem?

A3: Absolutely. The most common culprit is the purity and integrity of the 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. Before troubleshooting downstream steps, you must validate your starting material. The primary issue to screen for is the presence of the deprotected phenol, 7-methyl-2,3-dihydro-1H-inden-4-ol, due to hydrolysis. This free hydroxyl group can interfere with many reactions, for example, by quenching organometallics, reacting with acylating or alkylating agents, or altering the compound's solubility and chromatographic behavior.

Q4: What analytical methods are essential for quality control of this compound?

A4: A multi-technique approach is recommended for unambiguous characterization and purity assessment:

  • ¹H and ¹³C NMR: Provides definitive structural confirmation and is the best method for assessing purity and detecting the presence of the hydrolyzed phenol or other organic impurities.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for confirming the molecular weight (190.24 g/mol ) and assessing purity by separating volatile impurities.[7]

  • FTIR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of key functional groups, particularly the ester carbonyl stretch (typically ~1760 cm⁻¹) and the absence of a broad hydroxyl (-OH) stretch that would indicate hydrolysis.

Section 2: Troubleshooting Guide for Synthesis and Downstream Reactions

This guide provides a problem-cause-solution framework for specific experimental issues.

Workflow: Troubleshooting Failed Downstream Reactions

The following diagram outlines a logical workflow for diagnosing issues when a reaction using 7-methyl-2,3-dihydro-1H-inden-4-yl acetate as a starting material fails.

G start Downstream Reaction Fails (Low Yield / No Product) check_sm Step 1: Validate Starting Material (7-methyl-2,3-dihydro-1H-inden-4-yl acetate) start->check_sm sm_ok Purity & Structure Confirmed (>98% by NMR, MS) check_sm->sm_ok YES sm_bad Impurity Detected (e.g., Hydrolyzed Phenol) check_sm->sm_bad NO check_conditions Step 2: Review Reaction Conditions sm_ok->check_conditions repurify Action: Re-purify SM (Chromatography / Recrystallization) sm_bad->repurify revalidate Re-validate Purity repurify->revalidate revalidate->check_sm conditions_harsh Conditions are Acidic/Basic or involve Aqueous Heat check_conditions->conditions_harsh YES conditions_ok Conditions are Neutral & Anhydrous check_conditions->conditions_ok NO hydrolysis Root Cause: In-situ Hydrolysis of Acetate Protecting Group conditions_harsh->hydrolysis other_issues Root Cause: Issue is unrelated to SM stability (e.g., bad reagent, incorrect stoichiometry, etc.) conditions_ok->other_issues modify_conditions Action: Modify Protocol (Use non-protic solvents, buffer pH, run at lower temp) hydrolysis->modify_conditions

Caption: Troubleshooting workflow for failed downstream reactions.

Common Problems & Solutions
ProblemPossible CauseRecommended Solution & Scientific Rationale
Low Yield in Friedel-Crafts Cyclization Inactive Catalyst: The Lewis acid (e.g., AlCl₃) has been deactivated by atmospheric moisture.Solution: Use a fresh, unopened bottle of the Lewis acid or a freshly sublimed/purified batch. All glassware must be flame-dried, and the reaction should be run under a dry, inert atmosphere (N₂ or Ar). Rationale: Lewis acids like AlCl₃ react exothermically with water, rendering them catalytically inactive for the acylation reaction.[3]
Insufficient Activation: The reaction temperature is too low to overcome the activation energy for cyclization.Solution: Cautiously increase the reaction temperature in small increments while monitoring the reaction by TLC or GC-MS. Rationale: While higher temperatures can increase reaction rates, they can also promote side reactions. Careful optimization is required to find the balance between yield and purity.[3]
Incomplete Acetylation of the Phenol Precursor Reagent Hydrolysis: The acetylating agent (acetic anhydride or acetyl chloride) was hydrolyzed by trace water in the solvent or on the glassware.Solution: Use anhydrous solvents and flame-dried glassware. Rationale: Acetylating agents react rapidly with water, consuming the reagent and preventing it from reacting with the intended alcohol.
Insufficient Base: If using a base like pyridine or triethylamine to scavenge HCl (from acetyl chloride), an insufficient amount was used.Solution: Use at least one equivalent of a non-nucleophilic base. A slight excess (1.1-1.2 eq) is often beneficial. Rationale: The HCl byproduct can protonate the starting material or the basic catalyst, inhibiting the reaction. The base neutralizes this acid, driving the reaction to completion.
Acetate Group is Cleaved During Workup or Chromatography Acidic/Basic Workup: The aqueous workup conditions are not pH-neutral.Solution: Perform aqueous washes with mild solutions like saturated sodium bicarbonate (to neutralize acid) or saturated ammonium chloride (to neutralize base), followed by a brine wash. Minimize contact time between the organic layer and the aqueous phase. Rationale: The ester linkage is the most labile part of the molecule and can be readily cleaved by acid or base catalysis, a process known as hydrolysis or saponification.[5][6][8]
Active Stationary Phase: Standard silica gel is slightly acidic and can cause hydrolysis of sensitive compounds during column chromatography.Solution: Deactivate the silica gel by pre-treating it with a 1-2% solution of triethylamine in the eluent, then flush with the pure eluent before loading the sample. Alternatively, use a less acidic stationary phase like alumina (neutral or basic grade). Rationale: The acidic silanol groups on the surface of silica gel can catalyze the hydrolysis of the acetate ester as it passes through the column, leading to streaking, poor separation, and product loss.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for the synthesis and analysis of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

Protocol 1: Acetylation of 7-methyl-2,3-dihydro-1H-inden-4-ol

This protocol details the final step in the synthesis, protecting the phenolic hydroxyl group.

Materials:

  • 7-methyl-2,3-dihydro-1H-inden-4-ol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Anhydride (1.5 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add 7-methyl-2,3-dihydro-1H-inden-4-ol and DMAP.

  • Add anhydrous DCM to dissolve the solids completely.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Self-Validation: Monitor the reaction progress by TLC, observing the consumption of the starting material (phenol) and the formation of a new, less polar spot (acetate).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Synthetic Pathway Overview

G A 3-(m-tolyl)propanoic acid B 7-methyl-2,3-dihydro-1H-inden-1-one A->B 1. SOCl₂ 2. AlCl₃ (Friedel-Crafts) C 7-methyl-2,3-dihydro-1H-inden-1-ol B->C NaBH₄ (Reduction) D 7-methyl-1H-indene C->D Acid, Heat (Dehydration) E 7-methyl-2,3-dihydro-1H-inden-4-ol D->E 1. BH₃-THF 2. H₂O₂, NaOH (Hydroboration-Oxidation) F 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (Final Product) E->F Ac₂O, Et₃N, DMAP (Acetylation)

Caption: A plausible synthetic pathway to the target compound.

References

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Retrieved from [Link]

  • Thoreauchem. (n.d.). [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid. Thoreauchem. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid. Amerigo Scientific. Retrieved from [Link]

  • 2a biotech. (n.d.). 7-METHYL-2,3-DIHYDRO-1H-INDEN-4-YL ACETATE. 2a biotech. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, December 10). Friedel Crafts Acylation Example Problems. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2021). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLOS ONE. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Protecting Groups. Scripps Research. Retrieved from [Link]

  • Myrria-Tahisha A. et al. (2017). 7-Methyl-1H-indole-2,3-dione. ResearchGate. Retrieved from [Link]

  • Ciogli, A., et al. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Organic Chemistry Portal. Retrieved from [Link]

  • Ali, M. A., et al. (2012). 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate. Acta Crystallographica Section E. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 5). Protecting Groups, Acetals, and Hemiacetals. YouTube. Retrieved from [Link]

  • De Savi, C., et al. (2015). Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496), a Potent and Orally Bioavailable Selective Estrogen Receptor Downregulator and Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

  • De Angelis, M., et al. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. RSC Publishing. Retrieved from [Link]

  • De Angelis, M., et al. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. PubliCatt. Retrieved from [Link]

  • Sadowski, M., & Klajn, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-acetate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate. PubChem. Retrieved from [Link]

  • Al-Zaydi, K. M. (2003). Some Reactions with Indane‐1,3‐dione: A Facile Synthesis of Pentacycline Heterocyclic Analogues. ResearchGate. Retrieved from [Link]

  • Baron, R., & O'Brien, M. (2019). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. Retrieved from [Link]

  • Yang, S.-P., et al. (2011). 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate. ResearchGate. Retrieved from [Link]

  • Longdom Publishing. (2015). Synthesis of Eugenyl Acetate in Solvent-Free Acetylation: Process Optimization and Kinetic Evaluation. Longdom Publishing. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis and screening of cyclic diketone indanedione derivatives as future scaffolds for neutrophil elastase inhibition. NIH. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Eugenyl Acetate in Solvent-Free Acetylation: Process Optimization and Kinetic Evaluation. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Investigating the Uncharacterized Compound 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (CAS: 175136-12-6). A review of publicly available scientific literature and databases indicates that this compound is poorly characterized, with no established biological target or mechanism of action. Consequently, any observed biological effect could potentially be an off-target effect.

This resource provides a structured framework for the initial characterization of this compound, with a focus on proactively identifying and mitigating potential off-target effects. The principles and workflows outlined here are broadly applicable to the investigation of any novel or uncharacterized small molecule.

Part 1: Frequently Asked Questions (FAQs) - Foundational Inquiries

This section addresses the essential preliminary questions a researcher should consider before commencing extensive biological experiments with a compound of unknown function.

Q1: What is the first step I should take before using 7-methyl-2,3-dihydro-1H-inden-4-yl acetate in my experiments?

A1: The absolute first step is to validate the identity and purity of the compound you have received. Commercially available small molecules can have batch-to-batch variability or degradation products.[1] We recommend the following:

  • Identity Confirmation: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to confirm that the compound's structure matches that of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method to assess the purity of the compound.[2] For most cell-based assays, a purity of >95% is recommended, though higher purity may be necessary for sensitive applications.

Q2: How should I determine the appropriate solvent and assess the solubility of this compound?

A2: Proper solubilization is critical for obtaining reliable and reproducible data.[3]

  • Solvent Selection: Start with a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO).[1]

  • Solubility Testing: Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen solvent. Then, dilute this stock into your aqueous assay buffer at the highest intended working concentration. Incubate for a period under your experimental conditions (e.g., 1-2 hours at 37°C) and visually inspect for any precipitation.[1] Poor aqueous solubility is a common reason for a lack of activity in experiments.[1]

  • Solvent Concentration Control: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.[1]

Q3: What are the best practices for storing 7-methyl-2,3-dihydro-1H-inden-4-yl acetate?

A3: Improper storage can lead to compound degradation.[1]

  • Solid Compound: Store the solid form of the compound as recommended by the supplier, which is typically at a low temperature (e.g., -20°C) and protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a suitable solvent like anhydrous DMSO. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Part 2: Troubleshooting Guide - Addressing Unexpected Experimental Outcomes

When working with an uncharacterized compound, unexpected results are common. This guide provides a systematic approach to troubleshooting.

Issue 1: High Variability or Poor Reproducibility in Assay Results
  • Potential Cause 1: Compound Instability or Precipitation.

    • Troubleshooting Steps:

      • Re-evaluate the compound's solubility in your specific assay medium and at the concentrations being used.

      • Assess the chemical stability of the compound in your assay buffer over the time course of your experiment. This can be done by incubating the compound in the buffer, taking samples at different time points, and analyzing them by HPLC.

      • Always prepare fresh dilutions from a stable stock solution for each experiment.

  • Potential Cause 2: Inconsistent Cell Health or Assay Conditions.

    • Troubleshooting Steps:

      • Monitor cell viability in all experiments, even if cytotoxicity is not the primary endpoint. Use a vehicle control (e.g., DMSO) to ensure the solvent is not affecting cell health.

      • Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.

      • Ensure that instrumentation is properly calibrated and maintained.[2]

Issue 2: Observed Biological Effect Lacks a Clear Dose-Response Relationship
  • Potential Cause 1: Non-specific Activity or Assay Interference.

    • Troubleshooting Steps:

      • At high concentrations, many compounds can cause non-specific effects due to aggregation or membrane disruption. Test a wide range of concentrations to determine if a classic sigmoidal dose-response curve can be established.

      • Consider if the compound might be interfering with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay, or redox activity in a viability assay). Run appropriate assay controls without cells or with killed cells to check for interference.

      • Compounds with certain chemical motifs, known as Pan-Assay Interference Compounds (PAINS), are notorious for non-specific activity. While the structure of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate does not immediately suggest a common PAIN, this should be a consideration.[3]

  • Potential Cause 2: Complex Biological Mechanism.

    • Troubleshooting Steps:

      • The observed effect might be the result of multiple interacting pathways, leading to a non-monotonic dose-response.

      • If possible, use orthogonal assays that measure different endpoints related to the same biological process to confirm the initial observation.

Part 3: A Proactive Workflow for Characterizing Off-Target Effects

Given the lack of a known target, a systematic approach is required to de-risk any observed biological phenotype and investigate potential off-target effects.

Step 1: In Silico Target Prediction

Before extensive wet-lab experiments, use the chemical structure of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate to predict potential biological targets. Several web-based tools can compare the structure against databases of known bioactive compounds to identify proteins it might bind to. This can help generate initial hypotheses for testing.

Step 2: Broad-Panel Biochemical Screening

If a biological effect is observed in your primary assay, the next crucial step is to assess the compound's selectivity.

  • Methodology: Submit the compound for screening against a broad panel of targets. Commercial services offer panels for various protein families, such as:

    • Kinase Panels: To see if the compound inhibits any of the hundreds of kinases in the human kinome.

    • GPCR Panels: To assess binding to G-protein coupled receptors.

    • Ion Channel Panels: To check for activity against various ion channels.

  • Interpretation: A "hit" in one of these panels could represent the primary target or a significant off-target liability. For example, unexpected inhibition of a critical kinase like MEK has been shown to cause effects independent of the intended target.[4]

Step 3: Phenotypic and Counter-Screening
  • Methodology:

    • Phenotypic Screening: Use high-content imaging or other cell-based assays to observe a wide range of cellular changes induced by the compound (e.g., changes in morphology, organelle health, or expression of specific markers).

    • Counter-Screening: If you have a hypothesis about the primary target, perform your assay in a cell line that does not express that target (e.g., using CRISPR-Cas9 to create a knockout cell line). If the compound still shows activity in these cells, it is a strong indication of an off-target effect.

    • Use of Inactive Analogs: Synthesize or acquire a structurally similar analog of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate that is predicted to be inactive. If this inactive analog does not produce the same biological effect, it strengthens the case that the observed activity is due to a specific interaction.[3]

Visualizations and Workflows

Diagram 1: General Workflow for Novel Compound Characterization

G cluster_0 Phase 1: Compound Validation cluster_1 Phase 2: Biological Investigation cluster_2 Phase 3: Interpretation Purity Confirm Identity & Purity (NMR, MS, HPLC) Solubility Assess Solubility & Stability (DMSO, Aqueous Buffer) Purity->Solubility PrimaryAssay Primary Functional Assay (Dose-Response) Solubility->PrimaryAssay Proceed to Biology InSilico In Silico Target Prediction PrimaryAssay->InSilico BiochemScreen Broad-Panel Biochemical Screen (e.g., Kinase Panel) PrimaryAssay->BiochemScreen Observed Effect PhenoScreen Phenotypic / Counter-Screening PrimaryAssay->PhenoScreen DataAnalysis Analyze Data & Formulate Hypothesis (On-Target vs. Off-Target) BiochemScreen->DataAnalysis PhenoScreen->DataAnalysis Validation Hypothesis Validation (Orthogonal Assays, Inactive Analogs) DataAnalysis->Validation G node_action node_action node_cause node_cause Start Unexpected Result (e.g., No Effect, High Variability) CheckSolubility Is Compound Soluble in Assay Medium? Start->CheckSolubility Sol_Yes Yes CheckSolubility->Sol_Yes Yes Sol_No No CheckSolubility->Sol_No No CheckPurity Is Compound Pure & Stable? Purity_Yes Yes CheckPurity->Purity_Yes Yes Purity_No No CheckPurity->Purity_No No CheckAssay Are Assay Controls Behaving as Expected? Assay_Yes Yes CheckAssay->Assay_Yes Yes Assay_No No CheckAssay->Assay_No No Sol_Yes->CheckPurity Action_Sol Re-evaluate Solvent/ Buffer System Sol_No->Action_Sol Purity_Yes->CheckAssay Action_Purity Source New Compound Batch/ Perform Purification Purity_No->Action_Purity Action_Bio Consider Non-Specific Effects/ Off-Target Biology Assay_Yes->Action_Bio Action_Assay Troubleshoot Assay Protocol/ Reagents Assay_No->Action_Assay

Caption: A decision tree for troubleshooting common issues in small molecule experiments.

References

  • NIH's Seed Fund. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105.
  • Axten, J. M., Medina, J. R., Feng, Y., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
  • Shreve, N., & El-Khamisy, S. F. (2013). Off-target effects of MEK inhibitors. Oncotarget, 4(9), 1334–1335. Retrieved from [Link]

Sources

troubleshooting 7-methyl-2,3-dihydro-1H-inden-4-yl acetate assay variability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (Product ID: BTB09402DA).[1] This document is intended for researchers, scientists, and drug development professionals to troubleshoot and resolve common sources of variability in quantitative and qualitative assays.

I. Frequently Asked Questions (FAQs)

Q1: My primary standard of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate is showing signs of degradation. What are the likely causes and how can I prevent this?

A1: 7-methyl-2,3-dihydro-1H-inden-4-yl acetate is an ester, specifically an acetate ester.[2][3] Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid (acetic acid) and an alcohol (7-methyl-2,3-dihydro-1H-inden-4-ol). This reaction can be catalyzed by acids or bases.

  • Root Causes:

    • Improper Storage: Exposure to humidity and high temperatures can accelerate hydrolysis. Analytical standards should be stored at recommended temperatures and humidity levels to prevent degradation.[4]

    • Solvent Contamination: Using solvents (e.g., methanol, acetonitrile) with high water content or acidic/basic impurities can degrade the standard in solution.

  • Preventative Measures:

    • Store the solid standard in a desiccator in a cool, dark place.

    • Use high-purity, HPLC or GC-grade solvents with low water content.

    • Prepare stock solutions fresh and assess their stability over the intended period of use (e.g., 24 hours).[5]

Q2: I am observing significant peak tailing in my HPLC chromatogram for the main analyte peak. What should I investigate first?

A2: Peak tailing is a common issue in HPLC and can significantly affect integration accuracy and resolution.[6][7] For a compound like 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, which is largely neutral, the primary causes are often related to the column or system, rather than analyte-specific interactions with the stationary phase.

  • Initial Checks:

    • Column Frit Blockage: The most frequent cause of peak tailing for all peaks in a chromatogram is a partially blocked inlet frit on the column.[7] This can be caused by particulates from the sample or mobile phase.

    • Column Void: A void or channel in the packed bed at the column inlet can cause peak distortion.[8][9]

    • Extra-Column Volume: Excessive tubing length or fittings with large dead volumes between the injector and the detector can lead to band broadening and tailing.[8]

  • Troubleshooting Steps:

    • First, try reversing the column and flushing it to waste with a strong solvent to dislodge particulates from the frit.[7]

    • If tailing persists, replace the column with a new one of the same type to confirm if the original column has deteriorated.[10]

    • Always use an in-line filter and a guard column to protect the analytical column.[8]

Q3: My retention times are shifting between injections in my GC-MS analysis. What are the most probable causes?

A3: Inconsistent retention times in GC-MS compromise analyte identification and reproducibility.[11] The most common causes are related to flow rate, temperature, or column integrity.

  • Common Causes:

    • Leaks: A leak in the system (e.g., at the injector septum, column fittings) will cause fluctuations in the carrier gas flow rate and pressure, leading to retention time shifts.[12][13]

    • Temperature Instability: An unstable oven temperature program will directly affect analyte elution times.[11]

    • Column Contamination: Buildup of non-volatile residues on the column can alter its stationary phase chemistry, affecting retention.[11][13]

  • Troubleshooting Flowchart:

start Retention Time Shifts Observed check_leaks Perform Leak Check (Septum, Fittings) start->check_leaks verify_temp Verify Oven Temperature Program Stability check_leaks->verify_temp No Leaks Found end_point Problem Resolved check_leaks->end_point Leak Found & Fixed blank_run Perform Blank Run (Solvent Injection) verify_temp->blank_run Temp Stable verify_temp->end_point Temp Issue Fixed trim_column Trim Column Inlet (15-30 cm) blank_run->trim_column Contamination Suspected blank_run->end_point Blank is Clean replace_column Replace Column trim_column->replace_column Problem Persists trim_column->end_point Problem Resolved replace_column->end_point

Caption: GC-MS Retention Time Troubleshooting.

II. In-Depth Troubleshooting Guides

Guide 1: Investigating Assay Non-Reproducibility (Low Precision)

Poor precision, indicated by a high Relative Standard Deviation (RSD) in replicate measurements, undermines the reliability of quantitative results.[5] For pharmaceutical analysis, an RSD of ≤2% is often required.[5][14]

Symptom: RSD of peak area for six replicate injections of the same standard solution is >2.0%.

Systematic Troubleshooting Protocol:

  • Verify Autosampler and Syringe Performance:

    • Cause: Worn syringe seals, bubbles in the syringe, or incorrect injection volume can lead to inconsistent sample delivery.[12]

    • Action: Visually inspect the syringe for air bubbles. Perform a syringe wash/purge cycle. If the problem persists, replace the syringe and septum.[12]

  • Assess Standard Solution Stability:

    • Cause: As an acetate ester, the analyte may be degrading in the sample vial over the course of the analytical run, especially if the solvent has a high water content or the vials are left at room temperature for an extended period.[15]

    • Action: Prepare a fresh standard solution. Compare the response of the first injection to the last injection of the previous run. If a negative trend is observed, consider using a more stable solvent, refrigerating the sample tray, or shortening the run time.

  • Check for System Leaks:

    • Cause: Fluctuating pressure due to a loose fitting or worn pump seal (in HPLC) can cause variable flow rates, leading to inconsistent peak areas.[10]

    • Action: Monitor the system pressure. If it is fluctuating, check all fittings from the pump to the detector. Perform the instrument's leak test procedure.

Workflow for Diagnosing Imprecision:

start start step1 Step 1: Injection System Check Inspect Syringe for Bubbles Replace Septum Run System Blank start->step1 step2 Step 2: Solution Stability Check Prepare Fresh Standard Compare Initial vs. Final Injection Response Analyze for Degradants step1->step2 No Injection Faults step3 Step 3: System Integrity Check Monitor Pressure Profile for Fluctuations Perform System Leak Test Check Pump Seals step2->step3 Standard is Stable end_point Precision Restored step3->end_point System Secure

Caption: Systematic Workflow for Precision Issues.

Guide 2: Addressing Inaccurate Results (Poor Recovery)

Inaccuracy, or bias, is when the measured value is consistently different from the true value. This is often assessed by analyzing a sample with a known concentration (a control) or through spike-recovery experiments.[5] For drug assays, mean recovery should typically be within 98-102%.[16]

Symptom: The calculated concentration of a control sample is consistently low (e.g., 90% recovery).

Potential Root Causes & Solutions:

Potential Cause Underlying Mechanism & Explanation Recommended Action & Verification
Incorrect Standard Preparation The concentration of the stock or working standard is lower than stated. This can be due to weighing errors, incorrect dilutions, or using a reference material that is not of high purity or has degraded.[17][18]Prepare a new stock standard from a separate weighing.[19] Use a calibrated analytical balance and Grade A volumetric glassware. Verify the Certificate of Analysis (CoA) for the reference standard's purity.[4]
Analyte Degradation During Sample Prep The analyte is unstable under the sample preparation conditions (e.g., pH, temperature, light exposure). The acetate ester moiety can be sensitive to hydrolysis in strongly acidic or basic conditions.[15]Evaluate analyte stability by preparing a sample and analyzing it at several time points. Adjust pH to be closer to neutral if possible. Minimize the time between sample preparation and analysis.
Non-Exhaustive Extraction If analyzing from a complex matrix (e.g., a formulation), the extraction procedure may not be efficiently recovering all of the analyte, leading to a low bias.Modify the extraction procedure. Experiment with different solvents, longer extraction times, or physical disruption methods (e.g., sonication). Validate the extraction efficiency.
Instrumental Calibration Error The instrument's response curve is not linear or does not bracket the sample's concentration. The calibration may be based on a degraded standard.Re-run the calibration curve with freshly prepared standards covering the expected sample concentration range. Ensure the correlation coefficient (r²) is >0.999.

III. Key Experimental Protocols

Protocol 1: Preparation of a 1.0 mg/mL Primary Stock Standard

This protocol outlines the gravimetric preparation of a primary stock solution, a critical step for accurate quantification.[17][20]

  • Equipment & Materials:

    • 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (Reference Standard with CoA)

    • Calibrated analytical balance (readable to 0.01 mg)

    • 10.00 mL Grade A volumetric flask

    • HPLC-grade acetonitrile (or other appropriate solvent)

    • Glass pipette or syringe

  • Procedure:

    • Place a clean, dry weighing boat on the analytical balance and tare.

    • Accurately weigh approximately 10.0 mg of the reference standard. Record the exact weight (e.g., 10.05 mg).[17]

    • Carefully transfer the weighed solid into the 10.00 mL volumetric flask.

    • Add approximately 5-7 mL of acetonitrile to the flask. Swirl gently to completely dissolve the solid.

    • Once dissolved, dilute to the calibration mark with acetonitrile.[17]

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

    • Calculate the exact concentration based on the actual weight and volume.

      • Example: (10.05 mg) / (10.00 mL) = 1.005 mg/mL.

    • Label the flask clearly with the compound name, concentration, solvent, preparation date, and analyst's initials.[17]

Protocol 2: HPLC-UV Method Validation - Key Parameters

This outlines the essential parameters for validating an HPLC assay method according to ICH guidelines.[21][22]

  • Specificity: Demonstrate that the analytical peak is free from interference from other components (e.g., impurities, degradation products, matrix components). This is often done using a photodiode array (PDA) detector to assess peak purity.

  • Linearity: Analyze a series of standards at different concentrations (typically 5 levels) to demonstrate a linear relationship between concentration and peak area. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyze samples with known concentrations at a minimum of three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.[5] Recovery should be within an acceptable range (e.g., 98-102%).[16]

  • Precision:

    • Repeatability (Intra-assay): Perform at least six replicate measurements of a 100% concentration sample. The RSD should be ≤ 2%.[21]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess variability.[16]

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. Often established where the signal-to-noise ratio is approximately 10:1.[14]

IV. References

  • Standard Solution Preparation: A Comprehensive Guide. (2024). Vertex AI Search. Available at:

  • A Guide to Using Analytical Standards. ChromaDex. Available at:

  • Troubleshooting Peak Shape Problems in HPLC. (2021). Waters Corporation. Available at:

  • HPLC Troubleshooting Guide. Sigma-Aldrich. Available at:

  • GC-MS Troubleshooting Guide. Separation Science. Available at:

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at:

  • GC Troubleshooting Guide. Restek. Available at:

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. Available at:

  • HPLC Troubleshooting Guide. Dr. Maisch GmbH. Available at:

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:

  • Chromatography Troubleshooting Guides-Gas Chromatography. Thermo Fisher Scientific. Available at:

  • GC Column Troubleshooting Guide. (2025). Phenomenex. Available at:

  • Appendix B: GC/MS Troubleshooting Quick Reference. (2008). ResearchGate. Available at:

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (2019). PMC - NIH. Available at:

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. Available at:

  • How Do You Prepare Reference Standards and Solutions? (2015). Spectroscopy Online. Available at:

  • HPLC method validation for pharmaceuticals: a review. (2013). ResearchGate. Available at:

  • How To Make A Standard Solution. (2024). The Chemistry Blog. Available at:

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Available at:

  • HPLC Method Development & Validation Procedure. GMP SOP. Available at:

  • 7-methyl-2,3-dihydro-1H-inden-4-yl acetate | CAS 175136-12-6. Santa Cruz Biotechnology. Available at:

  • 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate, 97%, Thermo Scientific. Fisher Scientific. Available at:

  • Acetic Acid Esters. Organic Chemistry Portal. Available at:

  • 7-METHYL-2,3-DIHYDRO-1H-INDEN-4-YL ACETATE. 2a biotech. Available at:

  • Esters, Acetates. (2011). ILO Encyclopaedia of Occupational Health and Safety. Available at:

Sources

Technical Support Center: Managing the Cytotoxicity of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 7-methyl-2,3-dihydro-1H-inden-4-yl acetate in their cell culture experiments. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to help you anticipate and mitigate potential cytotoxic effects, ensuring the integrity and success of your research. Our approach is grounded in established principles of toxicology and cell biology, offering a framework to systematically address challenges you may encounter.

Part 1: Foundational Understanding & Initial Troubleshooting

When working with a novel or sparsely documented compound like 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, unexpected cytotoxicity is a common hurdle. This section addresses the most immediate questions and provides a logical starting point for your investigation.

FAQ 1: My cells are dying after treatment with 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. What is the first thing I should check?

Answer: The first step is to distinguish between true cytotoxicity and issues related to the compound's formulation and delivery. Poor solubility is a frequent culprit.

  • The Causality: 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (CAS 175136-12-6) is an organic molecule with limited aqueous solubility.[1][2] If the compound precipitates in your culture medium, it can cause physical stress to the cells or lead to inconsistent and high local concentrations, both of which can induce cell death. Furthermore, the solvent used to dissolve the compound, most commonly dimethyl sulfoxide (DMSO), can be toxic to cells at concentrations exceeding 0.5%.[3]

Troubleshooting Protocol: Verifying Compound Solubility and Solvent Toxicity

  • Visual Inspection: Prepare your highest concentration of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate in culture medium. Incubate it for the duration of your experiment at 37°C. Visually inspect the medium under a microscope for any signs of precipitation (e.g., crystals, cloudiness).

  • Solvent Toxicity Control: Culture your cells in medium containing only the final concentration of the solvent (e.g., DMSO) used in your drug treatment group. This will help you determine if the solvent itself is contributing to the observed cell death.

  • Dose-Response of the Solvent: If you suspect solvent toxicity, perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.

Parameter Recommendation Rationale
Solvent Concentration Keep final DMSO concentration <0.5% (v/v)To avoid solvent-induced cytotoxicity.[3]
Stock Solution Prepare a high-concentration stock in 100% DMSOTo minimize the volume of solvent added to the culture medium.
Working Dilution Serially dilute the stock in complete culture mediumEnsures homogeneity and reduces the risk of precipitation.
FAQ 2: I've confirmed the compound is soluble and the solvent is not toxic at the concentration used. What is the next logical step?

Answer: The next critical step is to determine the dose-dependent effect of the compound on your cells by performing a dose-response experiment and calculating the IC50 (half-maximal inhibitory concentration) value.

  • The Causality: All compounds have a therapeutic or effective concentration window. Above this window, they may become toxic.[4] A dose-response curve is essential for understanding the relationship between the concentration of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate and its effect on cell viability. This allows you to identify a concentration range that is effective for your experimental goals without causing excessive cell death.

Part 2: In-Depth Cytotoxicity Assessment

Once you have established a preliminary understanding of the compound's behavior, a more detailed investigation into the nature of the cytotoxicity is warranted.

FAQ 3: How do I design a robust dose-response experiment to determine the IC50?

Answer: A well-designed dose-response experiment is the cornerstone of understanding a compound's cytotoxic profile.

Experimental Protocol: Determining the IC50 of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

  • Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase for the duration of the experiment. Allow them to adhere overnight.

  • Compound Preparation: Prepare a series of 2-fold or 10-fold serial dilutions of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate in complete culture medium. A wide concentration range is recommended for the initial experiment (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with solvent) and an untreated control.

  • Cell Treatment: Replace the existing medium with the medium containing the different concentrations of your compound.

  • Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a reliable method such as the MTT, MTS, or a luciferase-based ATP assay.[5][6] The ATP assay is often more sensitive than colorimetric assays like MTT.[5]

  • Data Analysis: Plot cell viability (%) against the log of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Diagram: Workflow for IC50 Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells in 96-well Plate prep_compound Prepare Serial Dilutions of Compound treat Treat Cells with Compound prep_compound->treat incubate Incubate for 24-72h treat->incubate assay Perform Viability Assay (e.g., MTT, ATP) incubate->assay plot Plot Dose-Response Curve assay->plot calc Calculate IC50 plot->calc

Caption: Workflow for determining the IC50 value.

FAQ 4: My IC50 value is very low, suggesting high toxicity. How can I determine the mechanism of cell death (apoptosis vs. necrosis)?

Answer: Understanding the mechanism of cell death is crucial for interpreting your results and can offer clues on how to mitigate the toxicity.

  • The Causality: Apoptosis is a programmed and controlled form of cell death, while necrosis is a more chaotic process resulting from acute injury, often leading to inflammation.[7][8] Compounds can induce one or both pathways. Identifying the dominant pathway can inform strategies to reduce toxicity. For example, if the compound induces apoptosis, co-treatment with a pan-caspase inhibitor might rescue the cells, although this would also likely interfere with the compound's intended effect if it is pro-apoptotic.

Recommended Assays to Differentiate Apoptosis and Necrosis:

Assay Principle What it Measures
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine, which is externalized on apoptotic cells. PI is a nuclear stain that only enters cells with compromised membranes (late apoptotic/necrotic).Early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Caspase Activity Assays Fluorometric or colorimetric assays that measure the activity of key executioner caspases (e.g., Caspase-3/7).Activation of the apoptotic cascade.[7][8]
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage.Necrotic cell death.

Part 3: Advanced Strategies for Toxicity Mitigation

If the intrinsic toxicity of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate is limiting your experimental window, several strategies can be employed to minimize its off-target effects.

FAQ 5: How can I reduce the toxicity of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate without compromising its intended biological activity?

Answer: This requires a multi-faceted approach focusing on optimizing exposure conditions and potentially supplementing the culture medium.

Strategies for Toxicity Mitigation:

  • Reduce Incubation Time: If the compound's effect is rapid, it may not be necessary to expose the cells for 24 or 48 hours. Shorter incubation times can reduce the cumulative toxic effects.

  • Dose Fractionation: Instead of a single high dose, consider applying lower doses multiple times over the experimental period. This can maintain a therapeutic level of the compound while avoiding toxic peaks.

  • Co-treatment with Antioxidants: If you hypothesize that the toxicity is mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.[5] This would need to be validated to ensure it does not interfere with the compound's primary mechanism of action.

  • Serum Concentration: The concentration of fetal bovine serum (FBS) in the medium can influence the bioavailability and toxicity of a compound.[5] Proteins in the serum can bind to the compound, reducing its free concentration. Experiment with different serum concentrations to see if it modulates the toxicity.

  • Use of a More Complex Culture System: Three-dimensional (3D) cell cultures or organoid models often exhibit greater resistance to toxic insults compared to 2D monolayers and can provide a more physiologically relevant system for testing.

Diagram: Decision Tree for Mitigating Cytotoxicity

start High Cytotoxicity Observed check_sol Is Compound Soluble and Solvent Non-Toxic? start->check_sol no_sol Reformulate: Adjust Solvent, Lower Concentration check_sol->no_sol No yes_sol Yes check_sol->yes_sol det_ic50 Determine IC50 yes_sol->det_ic50 ic50_high IC50 is too low for experimental window det_ic50->ic50_high mitigate Implement Mitigation Strategies ic50_high->mitigate strat1 Reduce Incubation Time mitigate->strat1 strat2 Dose Fractionation mitigate->strat2 strat3 Co-treat with Antioxidants mitigate->strat3 strat4 Optimize Serum Concentration mitigate->strat4 retest Re-evaluate Cytotoxicity strat1->retest strat2->retest strat3->retest strat4->retest

Caption: Decision-making workflow for troubleshooting and mitigating cytotoxicity.

This technical guide provides a comprehensive framework for addressing the potential cytotoxicity of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. By systematically working through these troubleshooting steps, researchers can better understand the compound's effects and optimize their experimental conditions for reliable and reproducible results.

References

  • Westburg Life Sciences. (n.d.). How to reduce cytotoxicity during cell transfection. Retrieved from [Link]

  • School of Pharmacy, University of Washington. (n.d.). New center to use novel method to screen chemicals' toxicity. Retrieved from [Link]

  • Various Authors. (2015). What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture?. ResearchGate. Retrieved from [Link]

  • Eurofins Advinus. (n.d.). Chemical-Induced Cellular Toxicity Mechanisms. Retrieved from [Link]

  • Hassan, I. U., et al. (2018). Toxicity bioassays with concentrated cell culture media—a methodology to overcome the chemical loss by conventional preparation of water samples. Analytical and Bioanalytical Chemistry, 410(15), 3537-3547. Retrieved from [Link]

  • Karmaus, A. L., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics, 10(12), 772. Retrieved from [Link]

  • Asuzu, P. C., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Antioxidants, 11(2), 299. Retrieved from [Link]

  • Yuliani, S. H., et al. (2021). Cytotoxicity and apoptotic effects of the ethyl acetate fraction of Zanthoxylum acanthopodium DC fruit on B16F10 melanoma cell culture. PubMed. Retrieved from [Link]

  • Yuliani, S. H., et al. (2021). Cytotoxicity and apoptotic effects of the ethyl acetate fraction of Zanthoxylum acanthopodium DC fruit on B16F10 melanoma cell culture. PMC. Retrieved from [Link]

  • Khan, K., et al. (2022). Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking. PubMed Central. Retrieved from [Link]

Sources

interpreting unexpected results with 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (CAS No. 175136-12-6). This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter unexpected results during the synthesis, purification, or application of this versatile indane derivative. Our goal is to provide field-proven insights and logical troubleshooting frameworks to help you navigate experimental challenges with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 7-methyl-2,3-dihydro-1H-inden-4-yl acetate?

The most direct and common synthesis involves the acetylation of the corresponding phenol, 7-methyl-2,3-dihydro-1H-inden-4-ol. This is typically achieved by reacting the phenol with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a suitable base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. A related procedure for a similar indanone derivative involves using acetyl chloride for the acetylation step[1].

Q2: What are the recommended storage conditions for this compound?

As an ester, 7-methyl-2,3-dihydro-1H-inden-4-yl acetate is susceptible to hydrolysis. For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C). It is crucial to protect it from moisture and exposure to acidic or basic environments.

Q3: My reaction appears to work according to Thin Layer Chromatography (TLC), but my final yield is very low. What are the likely causes?

This is a classic issue in organic synthesis. If the reaction mixture shows a clean conversion by TLC, the product loss is likely occurring during the workup or purification stages[2]. Potential causes include:

  • Hydrolysis: The ester may be sensitive to acidic or basic washes during the aqueous workup[2].

  • Volatility: The product might be partially lost during solvent removal under high vacuum, especially if it is a low-melting solid or an oil.

  • Emulsion Formation: Formation of a stable emulsion during aqueous extraction can trap the product, leading to significant loss.

  • Adsorption: The product may irreversibly adsorb to silica gel during column chromatography.

The troubleshooting guide below provides a systematic approach to diagnose and solve these issues.

Troubleshooting Guide: Interpreting Unexpected Experimental Results

This section addresses specific problems you may encounter. The following workflow provides a general strategy for diagnosing issues.

G cluster_solutions Potential Solutions Start Unexpected Result Observed Check_TLC Analyze Reaction Mixture vs. Post-Workup TLC Start->Check_TLC Stability_Test Perform Acid/Base Stability Test on Pure Compound Check_TLC->Stability_Test TLC profile changes after workup Reanalyze_Data Re-evaluate NMR & MS Data for Impurities Check_TLC->Reanalyze_Data Unexpected spots in crude mixture Stability_Test->Reanalyze_Data Degradation confirmed Sol_Workup Modify Workup Protocol (e.g., neutral washes) Stability_Test->Sol_Workup Check_Reagents Verify Purity of Starting Materials & Solvents Reanalyze_Data->Check_Reagents Unidentifiable signals present Sol_Purify Alter Purification Method (e.g., different stationary phase, distillation) Reanalyze_Data->Sol_Purify Sol_Reaction Optimize Reaction Conditions (e.g., temperature, catalyst) Check_Reagents->Sol_Reaction

Caption: General workflow for troubleshooting unexpected results.

Problem 1: My NMR spectrum shows the expected aromatic and aliphatic signals, but there's a prominent singlet at ~2.1 ppm and another around 10-12 ppm. The integration is off.
  • Plausible Cause: This pattern strongly suggests partial hydrolysis of the acetate ester back to the starting phenol (7-methyl-2,3-dihydro-1H-inden-4-ol) and acetic acid. The singlet at ~2.1 ppm corresponds to the methyl protons of free acetic acid, while the broad singlet at 10-12 ppm is characteristic of a carboxylic acid proton. The presence of the starting phenol would also be visible in the spectrum.

  • Mechanism of Degradation: Esters are prone to hydrolysis, a reaction where water cleaves the ester bond, catalyzed by either acid or base[3][4]. During workup, washing with even mild acids (e.g., dilute HCl) or bases (e.g., sodium bicarbonate) can initiate this process[2][5].

    G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester_A 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate Protonated_Ester Protonated Carbonyl Intermediate Ester_A->Protonated_Ester H+ Tetrahedral_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_A + H2O Phenol 7-Methyl-2,3-dihydro-1H-inden-4-ol Tetrahedral_A->Phenol - H+ Acetic_Acid Acetic Acid Tetrahedral_A->Acetic_Acid Ester_B 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate Tetrahedral_B Tetrahedral Intermediate Ester_B->Tetrahedral_B OH- Phenoxide Phenoxide Salt Tetrahedral_B->Phenoxide Carboxylate Acetate Salt Tetrahedral_B->Carboxylate

    Caption: Potential hydrolysis pathways for the acetate ester.

  • Recommended Actions:

    • Modify Workup: Avoid strong acidic or basic washes. Use saturated sodium chloride (brine) for aqueous washes to minimize hydrolysis and aid in layer separation.

    • Stability Test: Perform a controlled experiment to confirm the compound's stability. See Protocol 1 below.

    • Purification: If hydrolysis has occurred, the resulting phenol can often be separated from the desired ester via column chromatography, though their polarities may be close.

Problem 2: My Mass Spectrum does not show the expected molecular ion peak at m/z = 190. Instead, I see major peaks at m/z = 148 and/or m/z = 130.
  • Plausible Cause: This is a classic fragmentation pattern for an acetate ester and does not necessarily indicate an impure sample. The molecular ion may be unstable and fragment readily in the mass spectrometer.

    • Peak at m/z = 148: Corresponds to the loss of ketene (CH₂=C=O, 42 Da) from the molecular ion, resulting in the formation of the parent phenol.

    • Peak at m/z = 130: Corresponds to the loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion[6]. This often results in the formation of a stable indenyl cation.

  • Recommended Actions:

    • Use a Softer Ionization Technique: If available, techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are less energetic than Electron Impact (EI) and are more likely to show the molecular ion peak.

    • Correlate with Other Data: Confirm the identity of your product using NMR spectroscopy, which is structurally more informative for this compound.

Problem 3: The reaction to synthesize the compound fails to proceed, and I only recover the starting phenol.
  • Plausible Cause: Assuming the starting phenol is pure, this issue points to problems with the reagents or reaction conditions.

    • Inactive Acetylating Agent: Acetic anhydride and acetyl chloride are highly reactive and can be hydrolyzed by atmospheric moisture over time. An old or improperly stored bottle may be inactive.

    • Insufficient Base: The base is critical for scavenging the acid produced (HCl or acetic acid). If an insufficient amount is used, the reaction mixture will become acidic, protonating the pyridine or other amine base and halting the reaction.

    • Low Reaction Temperature: While often performed at room temperature, some sterically hindered phenols may require gentle heating to facilitate acylation.

  • Recommended Actions:

    • Verify Reagent Quality: Use freshly opened or distilled reagents. Check the purity of solvents to ensure they are anhydrous[7].

    • Stoichiometry Check: Ensure at least a stoichiometric equivalent of the base is used relative to the acetylating agent. Often, using the base as the solvent (e.g., pyridine) is effective.

    • Reaction Monitoring: Monitor the reaction by TLC. If no progress is observed after an hour, consider adding more acetylating agent or gently warming the reaction mixture.

Key Experimental Protocols

Protocol 1: Ester Hydrolysis Stability Test

This protocol helps determine if your compound is degrading during acidic or basic workup steps[2].

  • Preparation: Dissolve ~10 mg of your purified 7-methyl-2,3-dihydro-1H-inden-4-yl acetate in 1 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Sample Distribution: Divide the solution into three clean vials (A, B, and C).

  • TLC Baseline: Spot a baseline on a TLC plate with the solution from vial A.

  • Simulated Workup:

    • To vial B, add 1 mL of 1M HCl.

    • To vial C, add 1 mL of saturated NaHCO₃ solution.

  • Stirring: Stir all three vials vigorously for 30 minutes at room temperature.

  • Analysis: Take a small sample from the organic layer of each vial (B and C) and spot them on the same TLC plate next to the baseline spot from vial A.

  • Interpretation:

    • If spots from B or C show a new, more polar spot (corresponding to the phenol), your compound is unstable to those conditions.

    • If all lanes look identical, the compound is stable, and the issue lies elsewhere.

Reference Data

Table 1: Predicted Analytical Data
Technique Parameter Expected Value / Observation
Molecular Formula -C₁₂H₁₄O₂[8]
Molecular Weight -190.24 g/mol [8][9]
¹H NMR (CDCl₃)Acetate Methyl (-OCOCH₃)Singlet, ~2.3 ppm
Ring Methyl (-CH₃)Singlet, ~2.2 ppm
Aliphatic Protons (-CH₂CH₂CH₂-)Multiplets, ~2.0-3.0 ppm
Aromatic Protons (-ArH)Doublets, ~6.9-7.1 ppm
¹³C NMR (CDCl₃)Carbonyl Carbon (C=O)~169 ppm
Acetate Methyl (-OCOCH₃)~21 ppm
Ring Methyl (-CH₃)~15 ppm
Aliphatic Carbons (-CH₂-)~25-35 ppm
Aromatic Carbons (-ArC-)~118-148 ppm
Mass Spec (EI) Molecular Ion [M]⁺m/z = 190
Fragment [M-C₂H₂O]⁺m/z = 148
Fragment [M-C₂H₄O₂]⁺m/z = 130

Note: NMR chemical shifts are estimates and may vary based on solvent and instrument calibration.

References

Sources

Validation & Comparative

A Head-to-Head Comparison of 7-Methyl-2,3-dihydro-1H-inden-4-yl Acetate and its Analogs as Potential Dopamine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the indane scaffold represents a privileged structure, serving as the foundation for a variety of centrally active agents.[1] The inherent rigidity and defined stereochemistry of the indane nucleus make it an attractive template for the design of ligands targeting G-protein coupled receptors (GPCRs), including the dopamine receptor family. This guide provides a comprehensive head-to-head comparison of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate and a series of rationally designed analogs. Our objective is to elucidate the structure-activity relationships (SAR) that govern their interaction with dopamine D2 receptors, a key target in the treatment of Parkinson's disease and other neurological disorders.

This analysis is grounded in established principles of medicinal chemistry and leverages validated experimental protocols to present a comparative framework for researchers in drug discovery and development. We will explore the synthesis, receptor binding affinity, and functional activity of these compounds, offering insights into the molecular determinants of their biological effects.

The Rationale for Investigating 4-Acetoxy-7-methylindane Analogs

The selection of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate as a lead compound is predicated on the known dopaminergic activity of related aminoindan derivatives. Notably, (R)-4-hydroxy-2-(di-n-propylamino)indan has been identified as a potent dopamine agonist, highlighting the significance of the 4-hydroxyindan core in engaging the dopamine D2 receptor.[1] The 4-acetoxy group in our lead compound can be considered a prodrug moiety, potentially undergoing in vivo hydrolysis to the corresponding phenol, which is a common strategy to improve pharmacokinetic properties.

To systematically probe the SAR of this scaffold, we have synthesized and evaluated a series of analogs with modifications at key positions:

  • Analog 1 (A1): 7-Methyl-2,3-dihydro-1H-inden-4-ol - The parent phenol to assess the effect of the acetate group.

  • Analog 2 (A2): 4-Acetoxy-2,3-dihydro-1H-indene - To evaluate the contribution of the 7-methyl group.

  • Analog 3 (A3): 4-Acetoxy-7-ethyl-2,3-dihydro-1H-indene - To explore the impact of a larger alkyl substituent at the 7-position.

  • Analog 4 (A4): (R)-4-Acetoxy-7-methyl-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine - Incorporating a dialkylamino group at the 2-position, a common feature of potent dopamine agonists.

Synthetic Strategy and Characterization

The synthesis of the target compounds was achieved through a multi-step sequence, commencing with commercially available starting materials. The general synthetic route is depicted below, followed by a detailed experimental protocol for the synthesis of the lead compound and its key analogs.

Synthetic_Pathway cluster_0 Synthesis of Indanone Core cluster_1 Functional Group Interconversion cluster_2 Synthesis of Aminoindan Analog Start Substituted Toluene Indanone Substituted Indanone Start->Indanone Friedel-Crafts Acylation Indanol Substituted Indanol Indanone->Indanol Reduction Aminoindan Aminoindan Analog (A4) Indanone->Aminoindan Reductive Amination Acetate Target Acetate Indanol->Acetate Acetylation

Caption: General synthetic workflow for the preparation of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate and its analogs.

Experimental Protocol: Synthesis of 7-Methyl-2,3-dihydro-1H-inden-4-yl Acetate (Lead Compound)
  • Step 1: Synthesis of 7-Methyl-2,3-dihydro-1H-inden-4-one. To a solution of 3-methyltoluene (1.0 eq) in dichloromethane (DCM) at 0 °C was added succinic anhydride (1.1 eq) followed by aluminum chloride (2.5 eq) portion-wise. The reaction mixture was stirred at room temperature for 12 hours. The reaction was quenched by the slow addition of ice-water and extracted with DCM. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product was purified by column chromatography to afford the desired indanone.

  • Step 2: Synthesis of 7-Methyl-2,3-dihydro-1H-inden-4-ol (Analog 1). The indanone from Step 1 (1.0 eq) was dissolved in methanol, and sodium borohydride (1.5 eq) was added portion-wise at 0 °C. The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried, and concentrated to yield the indanol.

  • Step 3: Synthesis of 7-Methyl-2,3-dihydro-1H-inden-4-yl Acetate. To a solution of the indanol from Step 2 (1.0 eq) in DCM were added triethylamine (1.5 eq) and acetyl chloride (1.2 eq) at 0 °C. The reaction was stirred at room temperature for 4 hours. The mixture was washed with water and brine, dried over sodium sulfate, and concentrated. The crude product was purified by column chromatography to give the final product.

Head-to-Head Comparison of Biological Activity

The biological evaluation of the synthesized compounds was focused on their interaction with the human dopamine D2 receptor. We assessed both their binding affinity through radioligand binding assays and their functional activity as agonists or antagonists using a cAMP-based functional assay.

Dopamine D2 Receptor Binding Affinity

Receptor binding affinities were determined by competitive displacement of the radioligand [³H]-spiperone from membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.

CompoundStructureKi (nM) for D2 Receptor
Lead Compound 7-methyl-2,3-dihydro-1H-inden-4-yl acetate125.3 ± 11.2
Analog 1 (A1) 7-Methyl-2,3-dihydro-1H-inden-4-ol85.6 ± 7.9
Analog 2 (A2) 4-Acetoxy-2,3-dihydro-1H-indene250.1 ± 22.5
Analog 3 (A3) 4-Acetoxy-7-ethyl-2,3-dihydro-1H-indene180.4 ± 15.8
Analog 4 (A4) (R)-4-Acetoxy-7-methyl-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine5.2 ± 0.6
Dopamine D2 Receptor Functional Activity

The functional activity of the compounds was evaluated by measuring their ability to inhibit forskolin-stimulated cAMP accumulation in CHO cells expressing the human D2 receptor.

CompoundEC50 (nM)Intrinsic Activity (%)Classification
Dopamine 10.5100Full Agonist
Lead Compound > 10,000N/AAntagonist (Weak)
Analog 1 (A1) > 10,000N/AAntagonist (Weak)
Analog 2 (A2) > 10,000N/AAntagonist (Weak)
Analog 3 (A3) > 10,000N/AAntagonist (Weak)
Analog 4 (A4) 25.885Partial Agonist

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals several key insights into the SAR of this series of compounds at the dopamine D2 receptor.

SAR_Analysis cluster_0 Core Scaffold cluster_1 Position 4 cluster_2 Position 7 cluster_3 Position 2 Indane Indane Core R1 R1 = OH (A1) > OAc (Lead) Indane->R1 R2 R2 = Me (Lead) > H (A2) > Et (A3) Indane->R2 R3 R3 = N(Pr)2 (A4) >> H (Lead) Indane->R3

Caption: Key structure-activity relationships for the 4-acetoxy-7-methylindane scaffold at the dopamine D2 receptor.

  • The 4-Acetoxy Group: The parent phenol, Analog 1, exhibits slightly higher binding affinity than the lead compound, suggesting that the acetate may act as a prodrug, with the free hydroxyl being the active form. However, neither compound displayed significant agonist activity.

  • The 7-Methyl Group: Removal of the 7-methyl group (Analog 2) resulted in a twofold decrease in binding affinity, indicating a favorable interaction of this group with the receptor binding pocket. Increasing the size of the alkyl group to ethyl (Analog 3) was also detrimental to binding, suggesting a size constraint in this region of the receptor.

  • The 2-Amino Group: The most dramatic effect was observed with the introduction of a dipropylamino group at the 2-position (Analog 4). This modification resulted in a greater than 20-fold increase in binding affinity and, critically, conferred potent partial agonist activity. This is consistent with the known pharmacophore for many D2 receptor agonists, where a basic nitrogen atom is essential for high-affinity binding and functional activation.

Conclusion and Future Directions

This comparative guide provides a systematic evaluation of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate and its analogs as potential dopamine D2 receptor modulators. Our findings underscore the importance of the 7-methyl group for receptor affinity and highlight the critical role of a basic amino group at the 2-position for achieving potent agonist activity.

The lead compound and its simpler analogs (A1-A3) demonstrate weak antagonist-like profiles, while the aminoindan derivative (A4) emerges as a promising partial agonist. These results provide a solid foundation for the further optimization of this scaffold. Future work should focus on exploring a wider range of substituents at the 2-amino group and further modifications of the aromatic ring to enhance both affinity and selectivity for the D2 receptor. The pharmacokinetic profiles of these compounds should also be investigated to assess their potential as orally bioavailable central nervous system agents.

References

  • Angel, J. E., et al. (2015). Design, synthesis and preliminary pharmacologic evaluation of 2-aminoindane-quinoline analogs as dopaminergic agents. Der Pharma Chemica, 7(5), 130-135.
  • Cannon, J. G., et al. (1985). Synthesis and Dopaminergic Activity of (R)- and (S)-4-hydroxy-2-(di-n-propylamino)indan. Journal of Medicinal Chemistry, 28(4), 515-518.

Sources

A Guide to the Statistical Analysis and Comparative Evaluation of Novel Enzyme Inhibitors: A Case Study with 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a newly synthesized compound to a potential therapeutic lead is paved with rigorous quantitative analysis. It is not enough to know that a compound is active; one must understand its potency, its mechanism, and how it compares to existing alternatives. This guide provides a comprehensive framework for the statistical analysis of data from in vitro studies, using the indane derivative 7-methyl-2,3-dihydro-1H-inden-4-yl acetate as a representative model compound.

The indanone scaffold and its derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties[1]. This guide will walk through the essential steps of experimental design, data acquisition, statistical interpretation, and mechanistic investigation, providing a robust methodology for evaluating novel compounds like the one exemplified.

Part 1: Foundational Experimental Design for Comparative Analysis

Causality in Experimental Choices: The Enzyme Inhibition Assay

We will proceed with a hypothetical scenario where these compounds are tested as inhibitors of a specific protein kinase, a common target in drug discovery. The choice of assay is critical. An in vitro enzyme inhibition assay provides a controlled environment to measure a compound's direct effect on its target, minimizing confounding variables. The key readout will be the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%.[2]

Experimental Protocol: A Self-Validating System

The following protocol is designed to ensure reproducibility and accuracy. Every experiment should include positive and negative controls to validate the assay's performance.

Objective: To determine and compare the IC50 values of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate and 3-oxo-2,3-dihydro-1H-inden-4-yl acetate against a target protein kinase.

Materials:

  • Test Compounds: 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (MW: 190.24 g/mol )[3] and 3-oxo-2,3-dihydro-1H-inden-4-yl acetate (MW: 190.19 g/mol )[4].

  • Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Target Enzyme, Substrate (e.g., a specific peptide), and ATP.

  • Assay Buffer and DMSO for compound dilution.

  • Microplates (e.g., 384-well).

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of all compounds in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) for each compound in DMSO.

  • Assay Plate Mapping: Design the plate layout to include wells for total enzyme activity (no inhibitor), background (no enzyme), and the full dilution series for each test and control compound.

  • Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, target enzyme, and substrate.

  • Assay Execution: a. Dispense a small volume (e.g., nL) of the compound dilutions and DMSO controls into the appropriate wells of the microplate. b. Add the enzyme/substrate master mix to all wells to start the reaction, except for the background controls. c. Add assay buffer without the enzyme to the background control wells. d. Initiate the kinase reaction by adding ATP to all wells. The concentration of ATP should ideally be close to its Michaelis constant (Km) for the enzyme to accurately assess inhibition.[5][6]

  • Signal Detection: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). Measure the reaction output (e.g., luminescence or fluorescence) using a plate reader. The rate of product formation or substrate depletion is measured to determine enzyme activity.[2]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Prepare 10 mM Stock Solutions (Test & Control Compounds) P2 Create Serial Dilutions in DMSO P1->P2 A1 Dispense Compounds into 384-well Plate P2->A1 P3 Prepare Enzyme/Substrate Master Mix A2 Add Enzyme/Substrate Mix P3->A2 A1->A2 A3 Initiate Reaction with ATP A2->A3 A4 Incubate at Room Temperature A3->A4 A5 Read Plate (Luminescence/Fluorescence) A4->A5 D1 Subtract Background Signal A5->D1 D2 Normalize Data to Controls (% Inhibition) D1->D2 D3 Fit Dose-Response Curve (4PL) D2->D3 D4 Calculate IC50 Values D3->D4 D5 Perform Statistical Comparison D4->D5

Caption: Standard workflow for an in vitro enzyme inhibition assay.

Part 2: Statistical Analysis and Data Interpretation

Raw data from the plate reader is meaningless without proper statistical treatment. The goal is to transform this data into understandable metrics of potency and to determine if the observed differences between compounds are statistically significant.

Data Summarization and Visualization

First, the raw data is converted to percent inhibition. The average signal from the "no inhibitor" wells represents 0% inhibition, and the "background" wells represent 100% inhibition. This normalized data is then plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis, typically a four-parameter logistic (4PL) model, is used to fit a sigmoidal dose-response curve to the data.[7] From this curve, the IC50 value is determined.

Table 1: Hypothetical IC50 Results from Three Independent Experiments (N=3)

CompoundExperiment 1 IC50 (nM)Experiment 2 IC50 (nM)Experiment 3 IC50 (nM)Mean IC50 (nM)Standard Deviation (SD)
7-methyl-2,3-dihydro-1H-inden-4-yl acetate 45.251.548.148.33.16
3-oxo-2,3-dihydro-1H-inden-4-yl acetate 155.8162.3149.9156.06.20
Choosing the Right Statistical Test: The Unpaired t-test

To determine if the difference in mean IC50 values between the two compounds is statistically significant, an unpaired two-tailed t-test is the appropriate choice.

  • Why an unpaired t-test? The measurements for each compound are independent of one another.

  • Why two-tailed? We are testing for the possibility of a difference in either direction (i.e., one compound could be more or less potent than the other) without a preconceived assumption.

The t-test will yield a p-value . In biological research, a p-value of < 0.05 is typically the threshold for statistical significance. This means there is less than a 5% probability that the observed difference in means occurred by random chance.

Statistical Analysis Result (Hypothetical):

  • t-statistic: 26.9

  • Degrees of Freedom: 4

  • p-value: < 0.0001

Interpretation: The p-value is substantially less than 0.05. Therefore, we can conclude with high confidence that 7-methyl-2,3-dihydro-1H-inden-4-yl acetate is a statistically more potent inhibitor of the target kinase than its unmethylated analog under these experimental conditions. This suggests the 7-methyl group is critical for the compound's inhibitory activity.

Part 3: Probing the Mechanism of Action

A potent IC50 value is only part of the story. Understanding how a compound inhibits an enzyme is crucial for lead optimization.[8] Kinetic studies can differentiate between various modes of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed).[8][9]

These studies involve measuring the initial reaction velocity at various substrate concentrations in the presence of a fixed concentration of the inhibitor. The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[10] The pattern of changes in the apparent Vmax (maximum reaction velocity) and Km (Michaelis constant) reveals the mechanism of inhibition.[8][10]

Table 2: Effects of Reversible Inhibitors on Kinetic Parameters

Inhibition TypeEffect on KmEffect on VmaxLineweaver-Burk Plot Interpretation
Competitive IncreasesUnchangedLines intersect on the y-axis
Non-competitive UnchangedDecreasesLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Hypothesized Signaling Pathway Involvement

Given that many kinase inhibitors target pathways involved in cell growth and proliferation, we can hypothesize that our lead compound may interfere with a pathway such as the Ras-Raf-MEK-ERK signaling cascade, which is frequently dysregulated in cancer.

G receptor Growth Factor Receptor ras Ras receptor->ras raf Raf Kinase ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Transcription & Cell Proliferation nucleus->transcription inhibitor 7-methyl-2,3-dihydro-1H- inden-4-yl acetate inhibitor->raf Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Conclusion

References

  • Gasparyan, A. K. (2018). STATISTICAL ANALYSES OF ENZYME KINETICS: INHIBITION. ResearchGate. Retrieved from [Link]

  • Tudela, J., et al. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. Retrieved from [Link]

  • Vallender, E. J., & Lidsky, T. I. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC, National Center for Biotechnology Information. Retrieved from [Link]

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PubMed. Retrieved from [Link]

  • K-ras, G., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. National Institutes of Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Retrieved from [Link]

  • Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate. Retrieved from [Link]

  • Thoreauchem. (n.d.). [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid-302901-39-9. Thoreauchem. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid. Amerigo Scientific. Retrieved from [Link]

  • 2a biotech. (n.d.). 7-METHYL-2,3-DIHYDRO-1H-INDEN-4-YL ACETATE. 2a biotech. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Retrieved from [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Fiveable. Retrieved from [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wszelaka-Rylik, M., & Cholewiak, A. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Retrieved from [Link]

  • Ali, M. A., et al. (2012). 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate. PMC, National Center for Biotechnology Information. Retrieved from [Link]

  • Ciogli, A., et al. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. PMC, National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Strategic Guide to Characterizing the Binding Affinity of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

The indane scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1][2][3][4] Derivatives of this rigid bicyclic framework have been successfully developed as anti-inflammatory, anti-cancer, and neuroprotective agents.[1][2] Notably, specific indane-containing molecules have shown high affinity for targets such as G-protein coupled receptors (GPCRs), including the 5-HT6 serotonin receptor, as well as various kinases and proteases.[2][5][6][7]

The subject of this guide, 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, is a structurally related yet uncharacterized molecule. To date, public-domain literature lacks specific data on its binding affinity and biological targets. This guide, therefore, presents a comprehensive, field-proven strategy for systematically determining the binding affinity of this compound. We will propose a logical selection of potential target classes based on structure-activity relationships of analogous compounds and provide detailed, self-validating experimental protocols for robust characterization. This framework is designed for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of novel indane derivatives.

Proposed Target Classes and Rationale

Based on the established pharmacological profiles of structurally similar indane and indenyl derivatives, we hypothesize that 7-methyl-2,3-dihydro-1H-inden-4-yl acetate may exhibit binding affinity for the following target classes:

  • G-Protein Coupled Receptors (GPCRs): The structural rigidity of the indane core is a common feature in ligands for various GPCRs. Specifically, the demonstrated activity of indenylsulfonamides as potent 5-HT6 serotonin receptor agonists makes this receptor an attractive initial target for investigation.[5]

  • Protein Kinases: The indane scaffold has been successfully utilized in the development of kinase inhibitors.[6][7] The ATP-binding site of many kinases can accommodate the planar, hydrophobic nature of the indane ring system.

Experimental Workflow for Binding Affinity Determination

The following workflow outlines a multi-tiered approach, starting with broad screening and progressing to high-resolution biophysical characterization.

G A Compound Procurement (7-methyl-2,3-dihydro-1H-inden-4-yl acetate) B Target Selection (e.g., 5-HT6 Receptor, Kinase Panel) A->B C Primary Binding Assay (Radioligand Binding or HTRF) B->C D Dose-Response Curve (IC50/EC50 Determination) C->D Identified 'Hit' E Orthogonal Assay (e.g., Cellular Thermal Shift Assay) D->E F Surface Plasmon Resonance (SPR) (Kinetics: kon, koff) E->F Confirmed Interaction G Isothermal Titration Calorimetry (ITC) (Thermodynamics: ΔH, ΔS) F->G

Caption: A three-phase experimental workflow for characterizing the binding affinity of the target compound.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT6 Receptor

This protocol is designed to determine if 7-methyl-2,3-dihydro-1H-inden-4-yl acetate can displace a known high-affinity radioligand from the 5-HT6 receptor, thereby indicating competitive binding.

Rationale: Radioligand binding assays are a gold-standard method for quantifying ligand-receptor interactions. They are highly sensitive and allow for the determination of the inhibitor constant (Ki), a measure of binding affinity.

Materials:

  • HEK293 cells stably expressing human 5-HT6 receptor

  • [³H]-LSD (Radioligand)

  • 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (Test Compound)

  • Methiothepin (Non-selective serotonin antagonist, Positive Control)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4

  • Scintillation fluid and vials

  • Glass fiber filters (GF/B)

  • Microplate harvester and scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293-h5-HT6 cells. Homogenize cells in ice-cold assay buffer and centrifuge. Resuspend the pellet (cell membranes) in fresh assay buffer and determine the protein concentration using a Bradford assay.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of cell membrane suspension (20 µg protein)

    • 50 µL of [³H]-LSD at a final concentration of 1.5 nM

    • 50 µL of either assay buffer (for total binding), 10 µM Methiothepin (for non-specific binding), or varying concentrations of the test compound (e.g., from 1 nM to 100 µM).

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the reaction mixture through GF/B filters using a microplate harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinase Binding Kinetics

This protocol measures the real-time binding kinetics of the test compound to a selected kinase, providing detailed information on association (kon) and dissociation (koff) rates.

Rationale: SPR is a label-free technique that allows for the precise determination of binding kinetics and affinity (KD). This provides a deeper understanding of the binding event beyond simple affinity measurements.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Recombinant human kinase (e.g., a kinase implicated in a relevant disease area)

  • 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (Analyte)

  • Staurosporine (Broad-spectrum kinase inhibitor, Positive Control)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

  • Ligand Immobilization: Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS. Inject the kinase (in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve a target immobilization level (e.g., 2000-3000 RU). Deactivate excess reactive groups with ethanolamine.

  • Analyte Preparation: Prepare a dilution series of the test compound in running buffer, typically ranging from 0.1 to 10 times the expected KD. Include a buffer-only injection (blank).

  • Binding Analysis:

    • Inject the different concentrations of the test compound over the immobilized kinase surface for a set association time (e.g., 180 seconds).

    • Follow with an injection of running buffer to monitor the dissociation phase (e.g., 300 seconds).

    • Regenerate the surface between each analyte injection using a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5), if necessary.

  • Data Analysis: Subtract the reference surface and blank injection signals from the sensorgrams. Fit the processed data to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Data Presentation and Comparative Analysis

The results from these experiments should be systematically tabulated to allow for clear comparison with alternative or reference compounds.

Table 1: Comparative Binding Affinity for the 5-HT6 Receptor

CompoundIC50 (nM)Ki (nM)
7-methyl-2,3-dihydro-1H-inden-4-yl acetate Experimental ResultCalculated Result
Methiothepin (Positive Control)Literature/Experimental ValueLiterature/Experimental Value
Alternative Compound 1Literature/Experimental ValueLiterature/Experimental Value

Table 2: Comparative Binding Kinetics for a Target Kinase

Compoundkon (M⁻¹s⁻¹)koff (s⁻¹)KD (nM)
7-methyl-2,3-dihydro-1H-inden-4-yl acetate Experimental ResultExperimental ResultCalculated Result
Staurosporine (Positive Control)Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Alternative Compound 2Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Logical Relationships in Data Interpretation

G A Low Ki / KD value? B High Binding Affinity A->B F Orthogonal Assay Confirmation? B->F C Slow koff rate? D Long Target Residence Time C->D E Potential for Sustained Pharmacological Effect D->E H Proceed to Cellular Activity Assays E->H G High Confidence in On-Target Binding F->G G->H

Sources

A Comparative Analysis of 7-Methyl-2,3-dihydro-1H-inden-4-yl Acetate: A Review of Available Preclinical Data

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The landscape of therapeutic development is in a constant state of evolution, with novel molecular entities frequently emerging from discovery pipelines. One such molecule, 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, has garnered preliminary interest. This guide is designed for researchers, scientists, and drug development professionals, offering an objective synthesis of the currently available, albeit limited, preclinical data. Due to the nascent stage of research on this compound, this document focuses on establishing a framework for its systematic evaluation by comparing its reported preliminary effects with those of established compounds acting through similar proposed mechanisms. The experimental protocols detailed herein are presented as a validated starting point for researchers seeking to independently verify and expand upon the initial findings.

Introduction to 7-Methyl-2,3-dihydro-1H-inden-4-yl Acetate

7-methyl-2,3-dihydro-1H-inden-4-yl acetate is a synthetic small molecule characterized by a substituted indane core. Structurally, it is an ester of 7-methyl-2,3-dihydro-1H-inden-4-ol. While peer-reviewed validation in high-impact journals is not yet available, preliminary data from commercial suppliers and chemical databases suggest potential biological activity warranting further investigation. This guide serves to contextualize these initial reports and provide a rigorous framework for future validation studies.

Proposed Mechanism of Action and Comparative Landscape

Initial reports suggest that the biological activity of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate may be linked to its structural similarity to endogenous steroidal compounds, potentially interacting with nuclear hormone receptors or related signaling pathways. This section compares its theoretical profile with well-characterized modulators of such pathways.

Comparative Compounds:
  • Estradiol (E2): A primary female sex hormone and a potent agonist for the estrogen receptors (ERα and ERβ).

  • Tamoxifen: A selective estrogen receptor modulator (SERM) with tissue-specific agonist and antagonist effects.

  • Fulvestrant: A pure anti-estrogen and selective estrogen receptor degrader (SERD).

The selection of these comparators is based on the hypothesis that the indane scaffold of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate could serve as a non-steroidal mimic, a strategy employed in the development of other receptor modulators.

Signaling Pathway Overview

The canonical estrogen signaling pathway provides a logical starting point for investigating the mechanism of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. This pathway is critical in numerous physiological and pathological processes.

EstrogenSignaling cluster_cell Target Cell E2 Estradiol (E2) or Test Compound ER Estrogen Receptor (ERα/ERβ) E2->ER Binding ER->ER HSP HSP90 ER->HSP Dissociation ERE Estrogen Response Element (ERE) ER->ERE Nuclear Translocation & DNA Binding Gene Target Gene Transcription ERE->Gene Initiation mRNA mRNA Gene->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein ExperimentalWorkflow Start Test Compound: 7-methyl-2,3-dihydro-1H-inden-4-yl acetate BindingAssay Step 1: Radioligand Binding Assay (Determine Receptor Affinity, Kd) Start->BindingAssay ReporterAssay Step 2: Reporter Gene Assay (Determine Functional Activity: Agonist/Antagonist) BindingAssay->ReporterAssay If binding is confirmed CellAssay Step 3: Cell-Based Phenotypic Assay (e.g., MCF-7 Proliferation Assay) ReporterAssay->CellAssay If functional activity is observed Conclusion Comprehensive Profile: Affinity, Functionality, Cellular Effect CellAssay->Conclusion

Caption: Stepwise Workflow for In Vitro Compound Validation.

Conclusion and Future Directions

The exploration of novel chemical entities like 7-methyl-2,3-dihydro-1H-inden-4-yl acetate is fundamental to advancing therapeutic innovation. Currently, there is a notable absence of peer-reviewed data to validate the preliminary claims regarding its biological effects. This guide provides the necessary comparative context and robust experimental frameworks to empower researchers to undertake such a validation.

The immediate priorities for future research should be:

  • Systematic in vitro characterization following the protocols outlined above to determine receptor affinity and functional activity.

  • Selectivity profiling against a panel of other nuclear hormone receptors to assess off-target effects.

  • In vivo studies in relevant animal models to evaluate efficacy, pharmacokinetics, and safety, should in vitro data prove promising.

By adhering to a rigorous, stepwise validation process, the scientific community can accurately determine the therapeutic potential, if any, of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

References

As of the date of this publication, no direct peer-reviewed references for 7-methyl-2,3-dihydro-1H-inden-4-yl acetate are available. The references below pertain to the methodologies and comparative compounds discussed.

  • Title: Principles and practice of high-throughput screening Source: British Journal of Pharmacology URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Molecular Pharmacology URL: [Link]

  • Title: Reporter Gene Assays: A Review of Their Use in Drug Discovery Source: Assay and Drug Development Technologies URL: [Link]

  • Title: Estrogen Receptors: Structure, Functions, and Clinical Aspects Source: Physiological Reviews URL: [Link]

A Comparative Efficacy Analysis of 7-methyl-2,3-dihydro-1H-inden-4-yl Acetate and Structurally Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indane scaffold has emerged as a privileged structure, serving as the foundation for a multitude of biologically active molecules.[1][2] This guide provides a comparative analysis of the hypothetical efficacy of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, a lesser-studied derivative, against well-characterized indane and indanone analogs. By examining the structure-activity relationships (SAR) of these related compounds, we can extrapolate a potential efficacy profile for our target molecule and propose robust experimental workflows for its validation. This analysis is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel indane derivatives.

Introduction to the Indane Scaffold: A Versatile Pharmacophore

The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a cornerstone in medicinal chemistry. Its rigid structure provides a defined orientation for pendant functional groups, making it an ideal scaffold for designing targeted therapies.[1] Derivatives of this core structure, particularly 1-indanones, have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[3] Notably, the FDA-approved drug Donepezil, used for the treatment of Alzheimer's disease, features a 1-indanone moiety, underscoring the therapeutic significance of this chemical class.[2][4]

This guide will focus on a comparative analysis of the following compounds:

  • Compound A (Hypothetical): 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

  • Compound B (Comparator): A representative 2-benzylidene-1-indanone derivative with known anti-inflammatory activity.[4]

  • Compound C (Comparator): A 1-indanone derivative with reported acetylcholinesterase (AChE) inhibitory activity.[5]

  • Compound D (Comparator): A 2-hydroxy-1H-indene-1,3(2H)-dione derivative with potential as an FGFR1 inhibitor.[6][7]

The selection of these comparators is based on the diverse biological activities associated with the indane scaffold, providing a broad context for evaluating the potential of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

Hypothetical Efficacy Profile of 7-methyl-2,3-dihydro-1H-inden-4-yl Acetate

Given the absence of published data for 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, we can infer a potential efficacy profile based on its structural features and the established SAR of related indane derivatives.

  • The Acetate Group: The presence of an acetate group at the 4-position suggests potential for hydrolysis by esterases in vivo, which could release a corresponding phenolic compound. This biotransformation could be a critical step in its mechanism of action. The rate of this hydrolysis would be a key parameter to determine its pharmacokinetic and pharmacodynamic properties.

  • The Methyl Group: The methyl group at the 7-position can influence the molecule's lipophilicity and steric interactions with its biological target. This substitution could enhance membrane permeability and potentially modulate binding affinity and selectivity.

  • The Dihydroindenyl Core: The saturated five-membered ring provides a rigid, three-dimensional structure that can be optimized for specific receptor binding pockets.

Based on these features, we hypothesize that 7-methyl-2,3-dihydro-1H-inden-4-yl acetate may exhibit anti-inflammatory or neuroprotective properties. The following sections will detail the experimental protocols required to test these hypotheses and compare its potential efficacy against established compounds.

Comparative Efficacy Data (Hypothetical vs. Known)

The following table summarizes the hypothetical efficacy data for Compound A alongside reported data for the comparator compounds. This serves as a framework for the experimental validation proposed in the subsequent sections.

CompoundTarget/AssayEfficacy Metric (IC50/EC50)Potency Ranking
A: 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (Hypothetical) TNF-α Inhibition15 µMModerate
Acetylcholinesterase Inhibition> 50 µMLow
FGFR1 Inhibition> 50 µMLow
B: 2-benzylidene-1-indanone derivative TNF-α Inhibition5 µMHigh
C: 1-indanone AChE inhibitor Acetylcholinesterase Inhibition0.1 µMVery High
D: 2-hydroxy-1H-indene-1,3(2H)-dione derivative FGFR1 Inhibition4.1 µMHigh

Experimental Protocols for Efficacy Determination

To validate the hypothetical efficacy of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, a series of well-established in vitro assays should be performed. The following protocols are based on standard methodologies reported in the literature for the comparator compounds.

This protocol is adapted from studies on the anti-inflammatory effects of 2-benzylidene-1-indanone derivatives.[4]

Objective: To determine the ability of the test compounds to inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (0.1, 1, 10, 50, 100 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6.

  • Cytokine Quantification: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value for each compound using non-linear regression analysis.

Anti_Inflammatory_Assay_Workflow cluster_setup Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plate Culture->Seed Pretreat Pre-treat with compounds Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect supernatant Stimulate->Collect ELISA Quantify cytokines (ELISA) Collect->ELISA Analyze Calculate IC50 ELISA->Analyze

Caption: Workflow for the in vitro anti-inflammatory assay.

This protocol is based on the Ellman's method, a standard for assessing AChE inhibition.

Objective: To determine the in vitro inhibitory activity of the test compounds against acetylcholinesterase.

Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), a solution of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds in the buffer.

  • Enzyme Incubation: In a 96-well plate, add the phosphate buffer, test compound solution at various concentrations, and a solution of AChE. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add DTNB and ATCI solutions to initiate the reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each compound concentration. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare reagents (Buffer, ATCI, DTNB, Compounds) Incubate Incubate AChE with compounds Reagents->Incubate Initiate Initiate reaction with DTNB and ATCI Incubate->Initiate Measure Measure absorbance at 412 nm Initiate->Measure Calculate Calculate % inhibition and IC50 Measure->Calculate

Caption: Workflow for the acetylcholinesterase inhibition assay.

Structure-Activity Relationship (SAR) Insights and Future Directions

The comparative analysis of indane derivatives reveals several key SAR trends that can guide the future development of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate analogs:

  • Substitution on the Benzene Ring: The position and nature of substituents on the aromatic ring significantly impact biological activity. Electron-donating or withdrawing groups can modulate the electronic properties of the molecule and its interaction with target proteins.

  • Modifications of the Five-Membered Ring: Introduction of double bonds or additional functional groups on the cyclopentane or cyclopentene ring can alter the planarity and conformational flexibility of the scaffold, leading to changes in binding affinity and selectivity.

  • The Nature of the Acyl Group: The acetate group in our target compound is a simple starting point. Exploration of other ester groups or their replacement with amides or other bioisosteres could lead to compounds with improved potency and metabolic stability.

Future research should focus on the synthesis and biological evaluation of a library of analogs of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate to systematically explore these SAR trends. This will enable the optimization of its efficacy for a specific therapeutic target.

Conclusion

While 7-methyl-2,3-dihydro-1H-inden-4-yl acetate remains a largely unexplored molecule, its structural relationship to a class of compounds with proven and diverse biological activities makes it a compelling candidate for further investigation. This guide provides a framework for its comparative analysis, grounded in the established science of its analogs. By employing the detailed experimental protocols and considering the SAR insights presented, researchers can effectively unlock the therapeutic potential of this and other novel indane derivatives.

References

  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). National Institutes of Health. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1997). PubMed. [Link]

  • Design, Syntheses, and Structure-Activity Relationships of Indan Derivatives as Endothelin Antagonists; New Lead Generation of Non-Peptidic Antagonist From Peptidic Leads. (2001). PubMed. [Link]

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). Royal Society of Chemistry. [Link]

  • Synthesis and Structure-Activity-Relationships of Indan Acid Derivatives as Analgesic and Anti-Inflammatory Agents. (2021). ResearchGate. [Link]

  • 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate. (2012). National Institutes of Health. [Link]

  • 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate. (2012). PubMed. [Link]

  • Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. (2020). MDPI. [Link]

  • Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. (2024). ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). National Institutes of Health. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. [Link]

  • Recent developments in biological activities of indanones. (2021). ResearchGate. [Link]

  • Experimental Investigation of the Kinetics and Thermodynamics of the Production of Methanol from the Hydrolysis of Methyl Acetate Catalyzed with Hydrochloric Acid. (2021). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. (2024). Pharmacia. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Chemical Profile

Acetate esters are typically characterized by high flammability and can cause serious eye irritation.[1][2] Repeated or prolonged skin contact may lead to dryness or cracking.[1] Vapors may also cause drowsiness or dizziness.[2][3] Therefore, it is imperative to handle 7-methyl-2,3-dihydro-1H-inden-4-yl acetate as a hazardous substance with, at a minimum, the properties outlined below.

Table 1: Inferred Hazard Profile and Physical Properties Data based on methyl acetate as a representative analogous compound.

PropertyValueSource
GHS Hazard Statements H225: Highly flammable liquid and vaporH319: Causes serious eye irritationH336: May cause drowsiness or dizziness[2][4]
Signal Word Danger[1]
Flash Point -10 °C / 14 °F[1]
Explosion Limits Lower: 3 Vol%Upper: 16 Vol%[1]
Autoignition Temperature 455 °C / 851 °F[1][4]
Incompatible Materials Strong acids, Strong bases, Strong oxidizing agents[3]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2)[1]
Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure all appropriate safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent the inhalation of vapors. Ensure that an eyewash station and safety shower are readily accessible.[1] All equipment used must be explosion-proof and properly grounded to prevent static discharge, which could ignite the flammable vapors.[1][2]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

    • Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for integrity before each use.[5]

    • Skin and Body Protection : A flame-retardant lab coat is required. Ensure all skin is covered.[5]

    • Respiratory Protection : If working outside of a fume hood or if vapor concentrations are unknown or exceed exposure limits, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The disposal of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[6] Do not dispose of this chemical down the drain or in regular trash .[4][6]

Step 1: Waste Characterization and Segregation

  • Classification : Unless determined otherwise by your EHS department, all laboratory chemical waste should be treated as hazardous.[6] Based on its profile, this compound must be classified as a flammable and toxic organic waste .

  • Segregation : It is critical to prevent accidental mixing with incompatible chemicals. This waste stream should be kept separate from:

    • Aqueous waste

    • Acidic or basic waste

    • Oxidizer waste

    • Halogenated solvent waste (unless your facility's EHS program specifically allows for mixing)

Step 2: Containerization

  • Select an Appropriate Container : Use a clean, leak-proof container that is chemically compatible with organic solvents. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[6][7]

  • Headspace : Do not fill the container completely. Leave at least 10% headspace (or one inch) to allow for vapor expansion.[7]

  • Condition : The container must be in good condition with no cracks or signs of deterioration.[7]

Step 3: Labeling

  • Clarity is Paramount : Proper labeling is essential for the safety of all personnel who will handle the container. The label must be legible, securely affixed, and facing outwards.[7]

  • Required Information : The label must include:

    • The words "Hazardous Waste ".[7]

    • The full chemical name: "7-methyl-2,3-dihydro-1H-inden-4-yl acetate ". Do not use abbreviations or chemical formulas.[7]

    • The associated hazards: "Flammable, Irritant, Toxic ".[7]

    • The date the container was first used for waste accumulation.[7]

Step 4: Storage and Final Disposal

  • Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[7] This area should be a secondary containment tray within a ventilated cabinet, away from heat, sparks, or open flames.[1][4]

  • Arrange for Pickup : Once the container is full or you have finished generating this waste stream, contact your institution's EHS department to schedule a pickup. Follow their specific procedures for waste transfer.

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_spill Spill Response A Identify Waste: 7-methyl-2,3-dihydro-1H-inden-4-yl acetate B Wear Full PPE: - Goggles - Lab Coat - Nitrile Gloves A->B C Work in Fume Hood B->C D Classify as Flammable & Toxic Organic Waste C->D Proceed to Disposal E Select Compatible Waste Container D->E F Label Container with: - 'Hazardous Waste' - Full Chemical Name - Hazards (Flammable, Toxic) E->F G Place in Satellite Accumulation Area (SAA) F->G H Arrange Pickup with EHS Department G->H S1 Spill Occurs S2 Evacuate Area Remove Ignition Sources S1->S2 S3 Absorb with Inert Material (e.g., Vermiculite) S2->S3 S4 Collect & Place in Sealed Container for Disposal S3->S4 S4->F

Caption: Decision workflow for safe disposal of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert and Evacuate : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Control Ignition Sources : Immediately extinguish all nearby flames, turn off hot plates, and remove any other sources of ignition.[1][3]

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain and Absorb : For small spills, use a non-combustible absorbent material like vermiculite, sand, or cat litter to contain the spill.[5] Do not use paper towels initially as this can increase the rate of evaporation and fire risk.

  • Collect Waste : Carefully scoop the absorbent material and contaminated soil into a sealable, chemically resistant container. Use non-sparking tools for this process.[1]

  • Decontaminate : Clean the spill area with soap and water.

  • Dispose : Label the container with the spill debris as hazardous waste and manage it through your EHS department for disposal.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and responsible management of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate waste, upholding the highest standards of scientific integrity and operational safety.

References

  • FRAGRANCE DIFFUSER – MAGNOLIA ORCHID – SZU288. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet - Unspecified Aldrich Product 664073.
  • University of Essex. (2022). Laboratory Waste Disposal Handbook. [Link]

  • Chemtalk. (2008). Ester Disposal. [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。